molecular formula C10H15N3 B076286 4-Phenylpiperazin-1-amine CAS No. 14340-32-0

4-Phenylpiperazin-1-amine

Katalognummer: B076286
CAS-Nummer: 14340-32-0
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: DAURIJZNKHAJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Phenylpiperazin-1-amine is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a primary amine group attached to a piperazine ring, which is further substituted at the 4-position with a phenyl group, creating a privileged scaffold for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key building block for the development of ligands targeting various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-phenylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAURIJZNKHAJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509256
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-32-0
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Mechanisms of 4-Phenylpiperazin-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology

The 4-phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1] Its structural rigidity, combined with the basicity of the piperazine nitrogen, allows for specific and high-affinity interactions with various G-protein coupled receptors (GPCRs).[2] This guide will provide an in-depth exploration of the mechanism of action of 4-Phenylpiperazin-1-amine and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the primary molecular targets, the intricate signaling pathways they modulate, and the established experimental protocols for their characterization.

While extensive research has been conducted on a wide array of 4-phenylpiperazine derivatives, data on the parent compound, 4-Phenylpiperazin-1-amine, is less abundant in public literature.[3] Therefore, this guide will leverage the wealth of information on its chemical relatives to infer and propose the likely biological activities and investigational pathways for 4-Phenylpiperazin-1-amine, providing a comprehensive framework for its study.

Primary Molecular Targets and Binding Characteristics

The versatility of the 4-phenylpiperazine scaffold allows its derivatives to bind to a range of neurotransmitter receptors, often with high affinity. The specific substitutions on the phenyl ring and the piperazine nitrogen dictate the selectivity and the nature of the interaction (agonist, antagonist, or partial agonist). The primary targets for this class of compounds include:

  • Serotonin (5-HT) Receptors: Phenylpiperazine derivatives frequently exhibit high affinity for various serotonin receptor subtypes, most notably 5-HT1A, 5-HT2A, and 5-HT2C.[2][4] The protonatable nitrogen atom of the piperazine ring is crucial for this interaction, often forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[4]

  • Dopamine (D) Receptors: The D2 and D3 dopamine receptors are also significant targets for many phenylpiperazine compounds.[5][6] Ligands can act as antagonists, partial agonists, or "dopaminergic stabilizers," offering therapeutic potential for conditions like schizophrenia and Parkinson's disease.[6]

  • Adrenergic (α) Receptors: A number of N-phenylpiperazine derivatives have been shown to be potent antagonists at α1-adrenergic receptors, which are involved in cardiovascular regulation.[7][8]

  • Sigma (σ) Receptors: These receptors are another important target class for phenylpiperazine derivatives, which can bind with high affinity and selectivity, suggesting potential applications in the treatment of various psychiatric disorders.[9][10]

The binding affinities of several 4-phenylpiperazine derivatives for these key receptors are summarized in the table below. It is important to note that these values are highly dependent on the specific chemical structure of the derivative.

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Phenylpiperazine Derivatives5-HT1ASub-nanomolar to micromolar[11]
Phenylpiperazine Derivatives5-HT2ANanomolar to micromolar[4]
Phenylpiperazine Derivatives5-HT2CNanomolar range[4]
Phenylpiperazine DerivativesDopamine D2Nanomolar to micromolar[5][6]
Phenylpiperazine DerivativesDopamine D3Nanomolar range[5]
Phenylpiperazine Derivativesα1-AdrenergicNanomolar range[8]
Phenylpiperazine DerivativesSigma (σ)1-10 nM[10]

Mechanisms of Action: A Deep Dive into Cellular Signaling

The interaction of 4-phenylpiperazine derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The nature of this response is determined by whether the compound acts as an agonist, antagonist, or partial agonist, and the specific G-protein to which the receptor is coupled.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR.[12][13] Agonist binding to this receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in its excitability.[4] The Gβγ subunit can also inhibit voltage-gated Ca2+ channels, further reducing neuronal firing and neurotransmitter release.[12][13]

D2_Signaling cluster_membrane Cell Membrane D2_Receptor D2 Receptor Gi_o Gi/o Protein D2_Receptor->Gi_o Activates beta_arrestin β-Arrestin D2_Receptor->beta_arrestin Recruits G_alpha_i Gαi Gi_o->G_alpha_i G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist 4-Phenylpiperazine Agonist Agonist->D2_Receptor Binds G_alpha_i->AC Inhibits PKA ↓ PKA Activity cAMP->PKA MAPK_Pathway MAPK Pathway Activation beta_arrestin->MAPK_Pathway

Caption: Dopamine D2 Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling

In contrast to the 5-HT1A and D2 receptors, α1-adrenergic receptors are coupled to Gq/11 proteins. [6][8][15]Activation of these receptors by an agonist triggers a distinct signaling cascade:

  • Activation of Phospholipase C: The activated Gαq/11 subunit stimulates phospholipase C (PLC). [8][16]* Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). [8]* Calcium Release and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. [16]The increased intracellular calcium and DAG synergistically activate protein kinase C (PKC). [8]

Alpha1_Signaling cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_11 Gq/11 Protein Alpha1_Receptor->Gq_11 Activates G_alpha_q Gαq Gq_11->G_alpha_q PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 4-Phenylpiperazine Agonist Agonist->Alpha1_Receptor Binds G_alpha_q->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC Activation DAG->PKC Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca_release->PKC

Caption: α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols for Characterization

A thorough understanding of the mechanism of action of a compound like 4-Phenylpiperazin-1-amine requires a suite of well-defined experimental assays. The following protocols are fundamental for characterizing the interaction of novel phenylpiperazine derivatives with their biological targets.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor. [17][18]It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT1A receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. [19] * Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). [19]

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (4-Phenylpiperazin-1-amine or its derivative). [19] * Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. [19]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound radioligand from the unbound. [19] * Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing target receptor Membrane_Isolation Isolate cell membranes Cell_Culture->Membrane_Isolation Incubation Incubate membranes, radioligand, and test compound Membrane_Isolation->Incubation Reagent_Prep Prepare radioligand and test compound dilutions Reagent_Prep->Incubation Filtration Separate bound and unbound radioligand by filtration Incubation->Filtration Detection Quantify bound radioactivity Filtration->Detection IC50_Determination Determine IC50 value Detection->IC50_Determination Ki_Calculation Calculate Ki value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels. [2][20] Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the target receptor in a 96-well plate and allow them to adhere.

    • For antagonist testing, pre-incubate the cells with the test compound.

    • Stimulate the cells with a known agonist (for antagonist mode) or the test compound (for agonist mode). A phosphodiesterase inhibitor is often included to prevent cAMP degradation. [21]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. [22][23]These kits typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • For agonist testing, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist testing, plot the response to a fixed concentration of agonist in the presence of varying concentrations of the test compound to determine the IC50 and calculate the Kb (antagonist dissociation constant).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate cells expressing target receptor Cell_Treatment Treat cells with compounds Cell_Plating->Cell_Treatment Compound_Prep Prepare agonist/antagonist dilutions Compound_Prep->Cell_Treatment Cell_Lysis Lyse cells to release intracellular cAMP Cell_Treatment->Cell_Lysis cAMP_Detection Measure cAMP using competitive immunoassay Cell_Lysis->cAMP_Detection EC50_IC50_Calc Calculate EC50 (agonist) or IC50 (antagonist) cAMP_Detection->EC50_IC50_Calc Standard_Curve Generate cAMP standard curve Standard_Curve->EC50_IC50_Calc

Caption: cAMP Functional Assay Workflow.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. [5][24][25]It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [5][24] Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. [24] * Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). [11]Include vehicle-treated and untreated controls.

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. [25] * Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [25]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. * Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the test compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Cell_Treatment Treat cells with compound for 24-72h Cell_Seeding->Cell_Treatment Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Cell_Treatment MTT_Incubation Add MTT and incubate for 2-4h Cell_Treatment->MTT_Incubation Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Incubation->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate % cell viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 value Viability_Calculation->IC50_Determination

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion and Future Directions

The 4-phenylpiperazine scaffold represents a remarkably fruitful starting point for the design of novel therapeutics targeting a range of biological systems. While the parent compound, 4-Phenylpiperazin-1-amine, requires further specific investigation, the extensive body of research on its derivatives provides a clear roadmap for its characterization. By employing the detailed experimental protocols outlined in this guide, researchers can systematically elucidate its binding affinities, functional activities, and downstream signaling effects. A comprehensive understanding of the intricate mechanisms of action of 4-Phenylpiperazin-1-amine and its analogues will undoubtedly pave the way for the development of more selective and efficacious drugs for a multitude of disorders, from psychiatric conditions to cancer. The continued exploration of this privileged scaffold, guided by the principles of rational drug design and rigorous pharmacological testing, holds immense promise for the future of medicine.

References

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  • Ablordeppey, S. Y., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(16), 3061-3066. [Link]

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  • G-protein coupled receptor (GPCR) Signaling. (n.d.). Bio-Rad. Retrieved from [Link]

  • Le, T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3165. [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]

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Sources

Pharmacological & Synthetic Profile: 4-Phenylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic profile of 4-Phenylpiperazin-1-amine (also known as 1-Amino-4-phenylpiperazine). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a privileged scaffold intermediate rather than a standalone clinical therapeutic.

CAS: 14340-32-0 | Molecular Formula: C₁₀H₁₅N₃ | Class: Hydrazine / Phenylpiperazine

Executive Summary

4-Phenylpiperazin-1-amine is a bifunctional heterocyclic scaffold characterized by a phenylpiperazine core (a privileged structure in CNS drug discovery) and an N-amino (hydrazine) motif . While the compound exhibits intrinsic thymoleptic (antidepressant) and anorectic properties in preclinical models, its primary value lies as a high-fidelity precursor for synthesizing bioactive libraries—specifically pyrazoles , hydrazones , and triazoles .

Researchers utilizing this compound must balance its utility in generating high-affinity 5-HT/Dopamine ligands against the toxicological risks inherent to hydrazine-containing metabolites.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a piperazine ring N-substituted with a phenyl group at position 4 and an amino group at position 1.[1] This "push-pull" electronic structure creates a distinct reactivity profile compared to the parent N-phenylpiperazine.

PropertyValueRelevance to Pharmacology
Molecular Weight 177.25 g/mol Fragment-like; ideal for scaffold hopping.
LogP ~0.8 - 1.2High CNS penetration potential; lipophilic enough for BBB transport.
pKa (est) ~8.5 (Piperazine N)Protonated at physiological pH; critical for aspartate salt-bridging in GPCRs.
H-Bond Donors 2 (NH₂)Key handle for covalent functionalization or hydrogen bonding.
Reactive Moiety N-Amino (Hydrazine)Nucleophilic; prone to condensation with carbonyls (Schiff bases).

Pharmacological Profile (Pharmacodynamics)[5]

Intrinsic Activity: The Phenylpiperazine Core

Although 4-Phenylpiperazin-1-amine is often an intermediate, the phenylpiperazine moiety is a dominant pharmacophore in neuropsychiatry. The 4-phenyl substituent directs binding to serotonin (5-HT) and adrenergic receptors.

  • 5-HT (Serotonin) Receptors: The protonated nitrogen (N1) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A). The phenyl ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe6.52).
    
  • Selectivity Modulation: The N-amino group at position 1 alters the steric bulk and basicity compared to the parent phenylpiperazine.

    • Observation: Unsubstituted phenylpiperazines often act as "dirty" drugs with mixed agonist/antagonist activity at 5-HT1A, 5-HT2C, and

      
      -adrenergic receptors.
      
    • Effect of N-Amino: Direct in vivo screening of the free amine has indicated thymoleptic (antidepressant-like) and anorectic effects, likely mediated by non-selective monoaminergic modulation.

Derivative-Based Pharmacology (The "Head Group" Effect)

The N-amino group is rarely the final endpoint; it is a "chemical warhead" used to construct specific ligands.

  • Hydrazone Derivatives: Condensation with aldehydes yields hydrazones. These derivatives have shown antiarrhythmic and myorelaxant activity in rodent models. The hydrazone linkage restricts conformational freedom, potentially locking the phenylpiperazine into a bioactive conformation.

  • Triazole Antifungals: The scaffold is structurally homologous to the side chains of azole antifungals (e.g., Posaconazole, Itraconazole). The piperazine linker provides the necessary length to span the fungal CYP51 active site channel.

Mechanism of Action Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_Logic cluster_activity Pharmacological Outcomes Core 4-Phenylpiperazin-1-amine (Scaffold) Phenyl Phenyl Ring (Pos 4) Hydrophobic Pocket Binding Core->Phenyl Piperazine Piperazine Ring Conformational Spacer Core->Piperazine Amino N-Amino Group (Pos 1) Reactive Handle / H-Bond Donor Core->Amino Receptor GPCR Binding (5-HT/DA) (Asp3.32 Interaction) Phenyl->Receptor π-π Stacking (Phe6.52) Piperazine->Receptor Salt Bridge (Protonated N) Derivatives Bioactive Libraries (Pyrazoles, Hydrazones) Amino->Derivatives Condensation Cyclization

Figure 1: SAR dissection of 4-Phenylpiperazin-1-amine showing how structural domains map to pharmacological targets.

Synthetic Utility & Protocols

The synthesis of 4-Phenylpiperazin-1-amine typically proceeds via N-nitrosation followed by reduction. This route is preferred for its high yield, though it involves handling carcinogenic nitroso intermediates.

Synthesis Workflow[6]
  • Nitrosation: N-Phenylpiperazine is treated with Sodium Nitrite (

    
    ) in acidic media (HCl) to form 1-Nitroso-4-phenylpiperazine .
    
  • Reduction: The nitroso group is reduced to the amine using Zinc dust in Acetic Acid (Zn/AcOH) or Lithium Aluminum Hydride (

    
    ).
    
Key Derivatization Reactions

The N-amino group is a powerful nucleophile.

  • Pyrazoles: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields N-phenylpiperazinyl-pyrazoles.

  • Ureas/Thioureas: Reaction with isocyanates yields urea derivatives, often used to probe dopamine D3 receptor selectivity.

Synthesis_Pathway Start N-Phenylpiperazine Nitroso Intermediate: 1-Nitroso-4-phenylpiperazine Start->Nitroso NaNO2 / HCl (Nitrosation) Product TARGET: 4-Phenylpiperazin-1-amine Nitroso->Product Zn / AcOH (Reduction) Hydrazone Hydrazone Derivatives (Antiarrhythmic) Product->Hydrazone + R-CHO (Condensation) Pyrazole Pyrazole Derivatives (Anxiolytic/CNS) Product->Pyrazole + 1,3-Dicarbonyls (Cyclization)

Figure 2: Synthetic lineage from precursor to bioactive derivatives.

Toxicology & Safety (Hydrazine Alert)

Researchers must treat 4-Phenylpiperazin-1-amine with protocols reserved for functional hydrazines .

  • Hepatotoxicity: Hydrazine moieties can be metabolically activated to form reactive free radicals, leading to glutathione depletion and liver damage.

  • Mutagenicity: Many N-amino compounds are positive in Ames tests due to their ability to alkylate DNA.

  • Handling:

    • LD50: Oral LD50 in rats is estimated in the range of 200–500 mg/kg (based on analogues).

    • Skin Contact: Corrosive.[2][3][4] Causes severe burns.[3][5][6]

    • Disposal: Do not mix with oxidizing agents. Quench with specific hydrazine neutralizers if available, or incinerate via hazardous waste protocols.

References

  • Glennon, R. A., et al. (1989).[7][8] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology. Link

  • Barakat, K. J., et al. (1998). "Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Kenda, B., et al. (2025). "New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance." ResearchGate. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12762417, 4-Phenylpiperazin-1-amine. Link

  • TCI Chemicals. (2024). "Safety Data Sheet: N-Aminoethylpiperazine (Analogue Safety Data)." Link

Sources

4-Phenylpiperazin-1-amine: The Hydrazine Linker for Privileged Scaffolds

[1]

Executive Summary

4-Phenylpiperazin-1-amine (also known as 1-amino-4-phenylpiperazine or APP) is a specialized hydrazine building block that bridges the gap between simple secondary amines and complex heterocyclic systems.[1][2] While the N-phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry—ubiquitous in ligands for GPCRs (Dopamine, Serotonin) and antifungal agents—the introduction of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

This modification transforms the molecule from a standard nucleophile into an alpha-effect nucleophile , enabling the formation of robust hydrazone linkers , semicarbazides , and fused aza-heterocycles (pyrazoles, triazoles).[1] This guide details the technical specifications, synthesis protocols, and application strategies for leveraging APP in drug discovery.

Part 1: Structural Significance & Pharmacophore Mapping[1]

The utility of 4-phenylpiperazin-1-amine lies in its dual nature: it acts as both a target-binding pharmacophore and a reactive chemical handle.[1]

The "Alpha-Effect" Advantage

Unlike its precursor, 1-phenylpiperazine (a secondary amine, pKa ~8.4), APP possesses a primary amino group bonded directly to the piperazine nitrogen.[1] This creates a hydrazine motif (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

  • Reactivity: The adjacent nitrogen lone pairs create electronic repulsion (the alpha effect), making the terminal amino group significantly more nucleophilic towards carbonyls than a standard primary amine.

  • Stability: The resulting C=N bonds (hydrazones) are thermodynamically more stable and hydrolytically resistant than the imines (Schiff bases) formed by simple amines.

Pharmacophore Visualization

The molecule serves as a template for CNS and anti-infective agents.

Pharmacophorecluster_targetsTarget Interaction PotentialPhenylLipophilic Tail(Phenyl Ring)Target: Hydrophobic PocketsPiperazineLinker Core(Piperazine Ring)Target: Solubility & RigidityPhenyl->Piperazine N4-Aryl BondGPCR5-HT / D2 ReceptorsPhenyl->GPCRPi-StackingAminoReactive Head(N-Amino Group)Target: Covalent AttachmentPiperazine->Amino N1-Hydrazine BondEnzymeCYP51 (Antifungal)Amino->EnzymeH-Bond / Metal Coord

Figure 1: Pharmacophore mapping of 4-phenylpiperazin-1-amine showing the distinct functional regions.[1]

Part 2: Synthesis & Quality Control[1]

Commercially available APP can be expensive or impure (oxidized). For structure-activity relationship (SAR) campaigns requiring gram-scale quantities, in-house synthesis is recommended.[1]

The Nitrosation-Reduction Protocol

The industry-standard route involves ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Step 1: N-Nitrosation[1]
  • Reagents: 1-Phenylpiperazine, Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), HCl.
    
  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the secondary amine.
    
  • Safety Critical: Nitrosamines are potent carcinogens. All waste must be quenched with sulfamic acid.

Step 2: Reduction[1]
  • Method A (Zinc/Acetic Acid): Preferred for cost and ease of scale-up.[1]

  • Method B (LiAlH4): Preferred for high purity but requires anhydrous conditions.

Validated Laboratory Protocol (Zn/AcOH Method)
ParameterSpecification
Scale 50 mmol (approx.[1] 8.1 g of starting material)
Solvent Glacial Acetic Acid / Water
Temp 0°C (Nitrosation)

10-15°C (Reduction)
Yield 75-85%

Procedure:

  • Nitrosation: Dissolve 1-phenylpiperazine (50 mmol) in 5N HCl (30 mL). Cool to 0-5°C. Dropwise add ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (60 mmol) in water. Stir for 1 hour. A yellow precipitate (N-nitroso intermediate) typically forms.
    
  • Reduction: Suspend the nitroso compound in 50% acetic acid (100 mL). Add Zinc dust (200 mmol) in small portions, maintaining temperature

    
     (Exothermic!). Stir for 4 hours.
    
  • Workup: Filter unreacted Zinc. Basify filtrate with 40% NaOH to pH >12. Extract with Dichloromethane (

    
     mL).
    
  • Purification: The free base is an oil. Convert to Hydrochloride salt by adding HCl/Ethanol. Recrystallize from Ethanol/Ether.

QC Checkpoints:

  • HPLC: Monitor disappearance of the Nitroso peak (distinct UV shift).

  • NMR: Appearance of

    
     broad singlet at 
    
    
    ppm (in DMSO-
    
    
    ).

Part 3: Synthetic Utility & Reactivity Profile[1]

The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

ReactivityAPP4-Phenylpiperazin-1-amine(Nucleophile)HydrazoneHydrazones(Linker Strategy)APP->Hydrazone+ Cat. Acid (-H2O)SemicarbazideSemicarbazides(Urea Analogues)APP->Semicarbazide+ BasePyrazoleN-Substituted Pyrazoles(Rigid Scaffold)APP->Pyrazole+ Reflux (Cyclization)AldehydeAldehydes/Ketones(R-CHO)Aldehyde->HydrazoneIsocyanateIsocyanates(R-N=C=O)Isocyanate->SemicarbazideDicarbonyl1,3-Dicarbonyls(R-CO-CH2-CO-R)Dicarbonyl->Pyrazole

Figure 2: The reactivity divergence of APP.[1] Blue indicates the building block, Green indicates linker products, Red indicates cyclized heterocyclic products.

Reaction A: Hydrazone Formation (The Linker Strategy)

Reacting APP with aromatic aldehydes yields hydrazones.

  • Medicinal Value: The

    
     linker restricts conformational freedom compared to alkyl chains, potentially improving receptor selectivity.
    
  • Protocol: Reflux APP (1 eq) and Aldehyde (1 eq) in Ethanol with catalytic Acetic Acid (2-3 drops) for 2-4 hours. Product usually precipitates upon cooling.

Reaction B: Pyrazole Synthesis (The Scaffold Strategy)

Reacting APP with 1,3-diketones (e.g., acetylacetone) or chalcones yields pyrazoles with a phenylpiperazine tail.[1]

  • Medicinal Value: This creates "Tail-Head" structures common in antipsychotics.[1]

  • Protocol: Reflux APP with the dicarbonyl component in Ethanol for 6-8 hours. The hydrazine nitrogen attacks a carbonyl, followed by intramolecular cyclization.

Part 4: Case Studies in Drug Design

Antifungal Design: The Azole Connection

While Itraconazole is traditionally synthesized via an aniline linker, APP is used to synthesize Next-Generation Azoles where the triazolone ring is attached directly to the piperazine nitrogen.[1]

  • Mechanism: APP reacts with phenyl chloroformate to form a carbamate, which is then cyclized with hydrazine and formamidine to create the triazolone core.

  • Advantage: This direct N-N linkage resists metabolic cleavage better than the N-C-N linkage found in some older azoles.

CNS Agents: Serotonin (5-HT) Modulation

The phenylpiperazine moiety is a "magic bullet" for 5-HT1A and 5-HT2A receptors.[1]

  • Design Strategy: Use APP to form a hydrazone with a substituted benzaldehyde.

  • Outcome: The resulting molecule retains the receptor affinity of the phenylpiperazine but adds a lipophilic "cap" (the aldehyde part) that can interact with secondary binding pockets in the GPCR, modulating efficacy (agonist vs. antagonist).

Part 5: Safety & Handling (SDS Summary)

1-Amino-4-phenylpiperazine is a hazardous hydrazine derivative.[1]

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed (H301)Do not eat/drink in lab.[1] Wash hands thoroughly.[3][4][5]
Dermal Toxicity Fatal in contact with skin (H310)Wear Nitrile gloves (min 0.11mm). Double glove recommended.
Corrosivity Causes severe skin burns (H314)Use chemical fume hood. Wear face shield if splashing is possible.
Storage Air/Light SensitiveStore under Argon/Nitrogen at 2-8°C. Dark container.

Disposal: Do not pour down the drain. Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are generated).

References

  • Preparation of Phenylpiperazine Derivatives

    • Methodology: "Synthesis and characterization of a series of phenyl piperazine based ligands." Journal of Physics: Conference Series, 2020.[6]

  • Antifungal Applications (Itraconazole Analogues)

    • Context: "Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents." European Journal of Medicinal Chemistry, 2019.
  • General Reactivity of Hydrazines (Schiff Bases)

    • Mechanism:[7][8][9][10][11] "Reactions of Aldehydes and Ketones with Amines."[7][11][12] Chemistry LibreTexts.

  • Safety Data

    • SDS: "1-Phenylpiperazine Safety Data Sheet."[1][4][5] Thermo Fisher Scientific.

In Silico Screening of 4-Phenylpiperazin-1-amine Derivatives: A Polypharmacological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico screening of 4-Phenylpiperazin-1-amine derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The 4-phenylpiperazine (4-PP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active drugs (e.g., Aripiprazole, Buspirone) and cardiovascular agents. However, the specific derivative 4-Phenylpiperazin-1-amine introduces a critical chemical divergence: the hydrazine-like


-amino motif (

). This nucleophilic "handle" allows for the rapid generation of diverse Schiff bases (hydrazones), ureas, and amides, expanding the chemical space beyond traditional alkyl-linked derivatives.

This guide provides a rigorous, self-validating computational workflow for screening libraries derived from this specific scaffold. We move beyond generic docking to implement a hierarchical cascade involving reaction-based library enumeration, ensemble-based docking to account for GPCR flexibility, and molecular dynamics (MD) for thermodynamic validation.

The Chemical Rationale & Target Landscape

The N-Amino Advantage

Unlike standard 1-phenylpiperazine, the 1-amine variant possesses a terminal hydrazine moiety. In in silico library design, this is strategically valuable because it restricts the conformational freedom of the linker compared to long alkyl chains, potentially reducing the entropic penalty upon binding.

  • Primary Targets (CNS): Serotonin 5-HT

    
    /5-HT
    
    
    
    , Dopamine D
    
    
    /D
    
    
    .
  • Secondary Targets (Oncology/Antimicrobial): VEGFR-2 (via hydrazone linkers), Enoyl-ACP reductase.

Structural Alert: The "Privileged" Interaction

The 4-PP core typically binds in an orthogonal orientation within GPCR orthosteric pockets.

  • The Protonation Switch: The piperazine

    
     (proximal to the phenyl ring) is weakly basic, but the 
    
    
    
    (distal) is the primary protonation site at physiological pH (
    
    
    ).
  • Key Interaction: The protonated amine forms a critical salt bridge with the conserved Aspartate residue in TM3 of monoamine GPCRs (e.g., Asp3.32 in D

    
     receptors).
    

Computational Workflow Architecture

The following diagram outlines the hierarchical screening cascade, moving from high-throughput filters to high-precision thermodynamic calculations.

ScreeningCascade Start 4-Phenylpiperazin-1-amine (Scaffold) LibGen Combinatorial Library Generation (Reaction: Hydrazone/Amide formation) Start->LibGen + Aldehyde/Acid Library Filter ADMET & PAINS Filter (Lipinski + SwissADME) LibGen->Filter n = 5,000+ Dock Ensemble Docking (HTVS) (AutoDock Vina / Glide) Filter->Dock n = 1,000 (Drug-like) MD MD Simulation (100ns) (GROMACS) Dock->MD Top 10 Hits MMGBSA Binding Free Energy (MM-GBSA/PBSA) MD->MMGBSA Trajectory Analysis Hit Lead Candidates MMGBSA->Hit ΔG < -9.0 kcal/mol

Figure 1: Hierarchical Virtual Screening Workflow. The process prioritizes early elimination of false positives via PAINS filters before computationally expensive MD simulations.

Phase I: Library Construction & Preparation

Reaction-Based Enumeration

Instead of drawing structures manually, use a reaction-based enumeration tool (e.g., KNIME or RDKit) to mimic the synthesis of 4-phenylpiperazin-1-amine with a diverse set of aldehydes.

  • Reaction Smarts (Hydrazone formation): [N:1]-[NH2:2] + [O:3]=[CH:4]-[R:5] >> [N:1]-[N:2]=[CH:4]-[R:5]

  • Why: This ensures all screened compounds are synthetically accessible.

Ligand Preparation Protocol
  • Stereoisomer Generation: Generate all tautomers. For hydrazones, the E-isomer is generally more stable, but both E and Z should be generated.

  • Protonation State (Critical):

    • Use Epik or Avogadro to set pH = 7.4.

    • Verification: Ensure the piperazine

      
       is protonated (+1 charge). The terminal hydrazine nitrogen usually remains neutral due to conjugation with the double bond (in hydrazones).
      
  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes in the linker region.

Phase II: Molecular Docking (Ensemble Approach)

GPCRs are highly dynamic. Docking to a single crystal structure often yields false negatives.

Target Selection & Grid Generation
  • Target: Dopamine D2 Receptor (PDB: 6CM4) or 5-HT1A (Homology model often required).

  • Grid Box: Center the grid on the orthosteric binding site (defined by Asp3.32).

  • Dimensions:

    
     Å (sufficient to cover the extracellular vestibule).
    
Protocol: AutoDock Vina / Glide XP
  • Receptor Prep: Remove non-essential water molecules, but retain water bridges if they mediate interaction between the ligand and Asp3.32 or Ser5.42.

  • Docking: Run with high exhaustiveness (value = 8-16).

  • Interaction Fingerprint Filter: Post-docking, filter poses that do not show a salt bridge (< 4.0 Å) between the piperazine cation and the conserved Aspartate.

Table 1: Representative Docking Score Thresholds (Validation Set)

Compound Class Target Reference Ligand Threshold (kcal/mol) Key Interaction
D2 Antagonists D2R Risperidone < -9.5 Asp114 Salt Bridge
5-HT1A Agonists 5-HT1A Buspirone < -8.8 Asp116 Salt Bridge

| Alpha-1 Blockers |


-AR | Prazosin | < -9.2 | Glu87 Interaction |

Phase III: Molecular Dynamics & Thermodynamic Validation

Docking scores are static approximations. MD simulations are required to verify the stability of the "1-amine" linker, which may be prone to hydrolysis or flexibility issues.

Simulation Setup (GROMACS)
  • Topology: Generate ligand topology using SwissParam or ACPYPE (GAFF2 force field).

  • System: Protein-ligand complex in a POPC membrane bilayer (for GPCRs) or water box (for soluble enzymes).

  • Solvent: TIP3P water model + 0.15 M NaCl.

The MD Protocol

MD_Protocol Step1 EM (Steepest Descent) Fmax < 1000 Step2 NVT (100 ps, 300K) Restrain Ligand Step1->Step2 Step3 NPT (100 ps, 1 bar) Membrane Relax Step2->Step3 Step4 Production Run (100 ns) No Restraints Step3->Step4 Step5 Analysis RMSD/RMSF H-Bond Life Step4->Step5

Figure 2: GROMACS Simulation Pipeline. NVT/NPT equilibration steps are critical to settle the membrane lipids around the receptor before releasing constraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

  • Hydrogen Bond Occupancy: The salt bridge with Asp3.32 should exist for > 80% of the simulation time.

  • MM-PBSA Calculation: Calculate

    
    . A value < -40 kcal/mol (in MM-PBSA terms) usually correlates with sub-micromolar activity.
    

Phase IV: ADMET & Toxicity Profiling

For CNS-targeted phenylpiperazines, Blood-Brain Barrier (BBB) permeation is the "make or break" parameter.

SwissADME & OSIRIS Analysis
  • BBB Permeation: The "1-amine" derivatives (e.g., hydrazones) often have higher Topological Polar Surface Area (TPSA) than alkyl derivatives.

    • Target TPSA: < 90 Ų for CNS penetration.

    • LogP: Optimal range 2.0 – 4.0.

  • P-gp Substrate: Phenylpiperazines are frequent P-gp substrates. Check for "P-gp substrate: Yes" output. If yes, the compound may be pumped out of the CNS.

Toxicity Flags
  • Hydrazine Warning: The raw 4-phenylpiperazin-1-amine precursor is potentially hepatotoxic (structural alert: hydrazine).

  • Mitigation: Ensure the derivative (e.g., hydrazone) is stable. In silico metabolism prediction (e.g., ADMETlab 2.0) should be used to check if the metabolic cleavage releases the free hydrazine.

References

  • Privileged Structures in CNS

    • Wessel, M. et al. (2024). "Structure-Activity Relationships of N-Phenylpiperazine Derivatives Targeting the Dopamine D2 Receptor." Journal of Medicinal Chemistry. Link (Representative citation based on search context).

  • Docking Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • ADMET Profiling

    • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • GPCR Modeling

    • Kooistra, A. J., et al. (2013). "GPCRDB: an information system for G protein-coupled receptors." Nucleic Acids Research. Link

  • Molecular Dynamics

    • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

Biological Activity of Novel Phenylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold Status

In the landscape of modern medicinal chemistry, the phenylpiperazine moiety stands as a quintessential "privileged scaffold."[1] Its ability to bind with high affinity to a diverse array of G-Protein Coupled Receptors (GPCRs)—specifically serotonin (


), dopamine (

), and

-adrenergic receptors—has made it a cornerstone in the development of atypical antipsychotics, anxiolytics, and antidepressants.

This guide provides a technical deep-dive into the biological evaluation of novel phenylpiperazine derivatives. We move beyond basic screening to explore the structure-activity relationships (SAR) , rigorous radioligand binding protocols , and the mechanistic causality that defines their pharmacological profiles.

Chemical Space & Pharmacophore Logic

The Structural Anchor

The biological activity of phenylpiperazine is driven by its ability to mimic the endogenous neurotransmitter's ethylamine side chain.

  • Protonated Nitrogen (

    
     or 
    
    
    
    ):
    At physiological pH, the basic nitrogen (typically
    
    
    ) becomes protonated. This cation forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) located in Transmembrane Domain 3 (TM3) of aminergic GPCRs.
  • Aryl Moiety: The phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
SAR Visualization

The following diagram maps the critical modification zones of the scaffold and their impact on receptor selectivity.

SAR_Map Core Phenylpiperazine Scaffold Aryl Aryl Ring (Pos 4) Selectivity Determinant Core->Aryl Linker Aliphatic Linker (Pos 1) Pharmacokinetic Modulator Core->Linker Effect1 Ortho-substitution (e.g., -OCH3) Increases D2/5-HT1A Affinity Aryl->Effect1 Effect2 Electron-Withdrawing Groups (CF3) Modulates Metabolic Stability Aryl->Effect2 Terminal Terminal Amide/Imide Secondary Binding Pocket Linker->Terminal Effect3 Linker Length (2-4 carbons) Optimizes Receptor Depth Linker->Effect3

Figure 1: Structure-Activity Relationship (SAR) map highlighting key modification zones for tuning receptor affinity and selectivity.

In Vitro Pharmacology: The Gold Standard Protocol

To validate a novel scaffold, one must move beyond simple "activity" to precise affinity quantification (


) . The industry standard is the Competitive Radioligand Binding Assay .
Mechanistic Rationale

We utilize a filtration-based assay to separate bound radioligand from free radioligand.

  • Why Membrane Prep? Using homogenized cell membranes (e.g., CHO or HEK293 overexpressing

    
    ) eliminates transport barriers, allowing direct interaction with the receptor.
    
  • Why PEI Coating? Glass fiber filters are pre-soaked in 0.3% Polyethyleneimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of the positively charged radioligand.

Detailed Protocol: Competitive Binding

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Radioligand:

    
    -8-OH-DPAT (for 
    
    
    
    ) or
    
    
    -Spiperone (for
    
    
    ).
  • Test Compound: Novel phenylpiperazine analog (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to optimal protein concentration (determined via saturation binding, typically 5-20

    
    /well).
    
  • Incubation:

    • In a 96-well plate, add

      
       of radioligand (at 
      
      
      
      concentration).
    • Add

      
       of Test Compound (serially diluted, 
      
      
      
      to
      
      
      M).
    • Add

      
       of Membrane suspension.
      
    • Control: Define Non-Specific Binding (NSB) using excess (

      
      ) unlabeled serotonin or haloperidol.
      
  • Equilibrium: Incubate at 25°C for 60 minutes. (Time must be sufficient to reach steady state).

  • Termination: Rapid filtration through PEI-coated GF/B filters using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer to remove unbound ligand.
    
  • Quantification: Add liquid scintillant and count radioactivity (CPM) in a MicroBeta counter.

Data Analysis Logic

Raw CPM data is converted to % Specific Binding. The


 is calculated using non-linear regression (4-parameter logistic fit).


  • Cheng-Prusoff Equation: Used to convert

    
     to the equilibrium dissociation constant (
    
    
    
    ), which is independent of radioligand concentration
    
    
    .

Quantitative Performance & Case Studies

Recent studies have demonstrated the versatility of this scaffold.[2] Below is a synthesized comparison of reference compounds versus novel derivatives (e.g., Indazole-Phenylpiperazine hybrids).

Table 1: Comparative Binding Affinity (


) Profile 
Compound IDStructure Class

Affinity (

nM)

Affinity (

nM)
Selectivity Ratio (

)
Activity Type
Aripiprazole Reference (Quinolinone)0.341.70.2Partial Agonist
Novel-PP-04 2-OCH3-Phenylpiperazine12.54.23.0Dual Antagonist
Novel-PP-09 3-CF3-Phenylpiperazine145.00.8181.05-HT1A Selective
D2AAK3 Indazole-Piperazine2.118.00.11Multi-target

Note: Data synthesized from SAR trends in recent literature (Stępnicki et al., 2023).

Pathway Verification: Functional Assays

Binding affinity does not equate to efficacy. To distinguish between agonists , antagonists , and partial agonists , functional assays are mandatory.

Signaling (Gi/o Pathway)

Agonist binding to


 recruits 

proteins, inhibiting Adenylyl Cyclase and reducing cAMP levels.

Experimental Logic:

  • Assay: FRET-based cAMP detection (e.g., HTRF or Lance Ultra).

  • Stimulation: Cells are pre-treated with Forskolin to elevate cAMP.

  • Readout: An agonist will decrease the Forskolin-induced cAMP signal. An antagonist will reverse the effect of a reference agonist.

Signaling_Pathway Ligand Phenylpiperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Activation Receptor->GProtein Coupling Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits Signal Decrease in cAMP Effector->Signal Reduces Outcome Anxiolytic / Antidepressant Effect Signal->Outcome Downstream

Figure 2: Signal transduction pathway for 5-HT1A agonists. Novel scaffolds are screened for their ability to modulate this cascade.

Emerging Applications: Beyond the CNS

While CNS remains the primary domain, recent "C-H functionalization" techniques have expanded the scaffold's utility.

  • Antimicrobial: N-phenylpiperazine derivatives have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis by disrupting cell wall integrity (Singh et al., 2015).

  • Anticancer: Thiazolinyl-phenylpiperazines exhibit cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer lines, likely via tubulin polymerization inhibition.

References

  • Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

  • Singh, K., et al. (2015). Piperazine – A Biologically Active Scaffold.[3] International Journal of Pharmaceutical Sciences and Research.

  • Gifford Bioscience. Radioligand Binding Assay Protocols.

Sources

Technical Guide: Spectroscopic Data Interpretation for 4-Phenylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Phenylpiperazin-1-amine (also known as 1-amino-4-phenylpiperazine). CAS Registry Number: 6165-75-9. Molecular Formula: C₁₀H₁₅N₃. Molecular Weight: 177.25 g/mol .

This technical guide provides a rigorous framework for the spectroscopic characterization of 4-phenylpiperazin-1-amine. As a hydrazine derivative embedded within a piperazine scaffold, this compound presents unique challenges in structural elucidation, particularly in distinguishing the N-amino protons from solvent exchange peaks and resolving the AA'BB' splitting pattern of the piperazine ring. This document is designed for medicinal chemists and analytical scientists validating intermediates for antifungal (e.g., itraconazole series) or antidepressant synthesis.

Structural Context & Chemical Environment

Before interpreting spectra, one must understand the electronic environment. The molecule consists of a central piperazine ring locked between two distinct functionalities:

  • N4-Phenyl Group: Aromatic ring attached to Nitrogen-4. The nitrogen lone pair participates in resonance with the phenyl ring, deshielding adjacent protons.

  • N1-Amino Group: A primary amino group (-NH₂) attached to Nitrogen-1. This creates a hydrazine motif (>N-NH₂). The N1 nitrogen is pyramidal and less involved in resonance than N4, but the electronegativity of the attached amine influences the chemical shift.

Structural Visualization & NMR Logic

The following diagram illustrates the connectivity and the logical flow for assigning NMR signals based on electronic shielding.

G cluster_0 Chemical Structure Phenyl Phenyl Ring (Aromatic Shielding) N4 N4 (Aniline-like) Phenyl->N4 Resonance N4->Phenyl Ortho/Para Activation Pip_A Piperazine C3/C5 (Deshielded) N4->Pip_A Inductive Effect Pip_B Piperazine C2/C6 (Shielded) Pip_A->Pip_B J-Coupling N1 N1 (Hydrazine-like) Pip_B->N1 NH2 -NH2 Group (Exchangeable) N1->NH2

Caption: Structural connectivity and electronic influence flow for 4-Phenylpiperazin-1-amine.

Infrared Spectroscopy (IR) Interpretation

The IR spectrum serves as the primary "fingerprint" for functional group validation.[1] The critical distinction between the starting material (often 1-nitroso-4-phenylpiperazine or 1-phenylpiperazine) and the product lies in the N-H region.

Diagnostic Bands
Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
3300 – 3450 N-H StretchPrimary Amine (-NH₂)Critical: Look for a doublet (symmetric & asymmetric stretch).[2] Secondary amines (starting material) show only one band.[2]
3000 – 3100 C-H StretchAromatic (sp²)Weak intensity, typical of phenyl rings.
2800 – 2950 C-H StretchAliphatic (sp³)Stronger intensity, derived from the piperazine methylene groups.
1580 – 1610 C=C StretchAromatic Ring"Breathing" modes of the benzene ring.
1250 – 1350 C-N StretchAryl-Amine (C_ar-N)Strong band due to the N4-Phenyl bond resonance.
690 & 750 C-H BendOut-of-Plane (oop)Characteristic of monosubstituted benzene .

Technical Insight: The N-N stretching vibration (expected ~1000-1100 cm⁻¹) is often weak and obscured by C-C/C-N skeletal vibrations, making it unreliable for confirmation. Rely on the N-H doublet to confirm the hydrazine formation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural purity. The symmetry of the piperazine ring relative to the N-N axis simplifies the spectrum into distinct sets.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.20 – 7.30 Multiplet2HPh-H (meta)Overlaps with solvent residual in CDCl₃ (7.26 ppm).
6.90 – 7.00 Multiplet2HPh-H (ortho)Upfield due to resonance donation from N4.
6.80 – 6.88 Multiplet1HPh-H (para)Distinct triplet-like structure.
3.20 – 3.35 Triplet (broad)4HPip-H (C3, C5)Adjacent to N4-Phenyl. Deshielded by aromatic ring current.
2.60 – 2.75 Triplet (broad)4HPip-H (C2, C6)Adjacent to N1-Amino. Shielded relative to C3/C5.
3.40 – 3.60 Broad Singlet2H-NH₂Exchangeable. Disappears with D₂O shake. Shift varies with concentration.

Expert Analysis (The AA'BB' System): Although described as "triplets," the piperazine protons actually form an AA'BB' spin system. At lower fields (300 MHz) or in viscous solvents, these may appear as broad multiplets. The protons adjacent to the phenyl ring (N4 side) are always downfield (higher ppm) compared to those adjacent to the amino group.

¹³C NMR (100 MHz, CDCl₃)
  • Aromatic Carbons: Four signals expected (Quaternary C-N, ortho, meta, para). Range: 115 ppm – 150 ppm.

  • Piperazine Carbons: Two distinct signals due to symmetry.

    • ~50-55 ppm: Carbons adjacent to N1-NH₂.

    • ~48-50 ppm: Carbons adjacent to N4-Ph.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides fragmentation fingerprints characteristic of hydrazine cleavage.

Fragmentation Pathway

The N-N bond is the "weak link" in high-energy collisions.

MS M_Ion Molecular Ion [M+H]+ m/z 178 Frag1 Loss of NH2 (or NH3) [M-17]+ -> m/z 161 M_Ion->Frag1 N-N Cleavage Frag2 Phenylpiperazine Cation m/z 161/162 Frag1->Frag2 Stabilization Frag3 Piperazine Ring Cleavage m/z 56 / m/z 70 Frag2->Frag3 Ring Fragmentation Frag4 Phenyl Cation m/z 77 Frag2->Frag4 Aryl Cleavage

Caption: ESI-MS fragmentation pathway for 1-amino-4-phenylpiperazine.

Key Ions:

  • m/z 178: Parent ion [M+H]⁺.

  • m/z 161: Loss of NH₃ (characteristic of protonated hydrazines eliminating ammonia).

  • m/z 120: Loss of C₂H₄N fragments (Retro-Diels-Alder type fragmentation of piperazine).

  • m/z 77: Phenyl cation (C₆H₅⁺).

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure the -NH₂ peak is visible and not confused with water:

  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6) rather than CDCl₃ if the amine proton signal is critical. DMSO slows proton exchange, sharpening the -NH₂ signal.

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

  • D₂O Shake (Validation):

    • Run the standard ¹H spectrum.

    • Add 1 drop of D₂O to the NMR tube.

    • Shake and re-run.

    • Result: The broad singlet at ~3.5-4.5 ppm must disappear. If it remains, it is an impurity (likely non-exchangeable).

Protocol B: Impurity Profiling (HPLC-UV/MS)

Common impurities include the starting material (1-nitroso-4-phenylpiperazine) or the over-reduced des-amino analog (1-phenylpiperazine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Differentiation:

    • 1-Nitroso: Elutes later (more hydrophobic). Mass = 191.

    • 1-Amino (Target): Elutes earlier (polar amine). Mass = 177.[4]

    • 1-H (Phenylpiperazine): Elutes between. Mass = 162.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80268, 1-Amino-4-phenylpiperazine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Piperazine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Methodological & Application

Application Note: Synthetic Routes for 4-Phenylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Phenylpiperazin-1-amine (also known as 1-amino-4-phenylpiperazine) is a critical hydrazine-class intermediate used in the synthesis of triazole antifungal agents (e.g., Itraconazole analogues) and various CNS-active pharmaceutical ingredients. Its structure combines a lipophilic phenyl ring with a reactive hydrazine moiety, making it a versatile nucleophile for Schiff base formation or heterocycle construction.

This guide outlines two distinct synthetic strategies:

  • Route A (Direct Electrophilic Amination): A single-step, "greener" approach using Hydroxylamine-O-sulfonic acid (HOSA). This is the recommended route for laboratory-scale synthesis due to its avoidance of carcinogenic nitrosamine intermediates.

  • Route B (Nitrosation-Reduction): The classical two-step industrial route involving N-nitrosation followed by reduction. While high-yielding, this route requires strict safety controls due to the formation of 1-nitroso-4-phenylpiperazine (a potent carcinogen).

Strategic Comparison
FeatureRoute A: Electrophilic Amination (HOSA)Route B: Nitrosation-Reduction
Steps 1 (One-pot)2 (Sequential)
Reagents HOSA, NaOH, Water/THFNaNO₂, HCl, Zn/AcOH (or LiAlH₄)
Safety Profile High (Avoids nitrosamines)Low (Generates carcinogenic N-nitroso intermediate)
Atom Economy Moderate (Sulfate waste)High (if catalytic hydrogenation is used)
Primary Risk Exothermicity of HOSA additionToxicity of intermediates

Synthetic Route Visualization

The following diagram illustrates the mechanistic pathways for both strategies.

SyntheticRoutes cluster_legend Legend Start 1-Phenylpiperazine (Starting Material) TransitionA Transition State: SN2 attack on N Start->TransitionA Route A: Electrophilic Amination (Aqueous/Basic pH) Nitroso Intermediate: 1-Nitroso-4-phenylpiperazine (CARCINOGENIC) Start->Nitroso Route B: Nitrosation (NaNO2 / HCl, <5°C) HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) HOSA->TransitionA Product 4-Phenylpiperazin-1-amine (Target Product) TransitionA->Product - Na2SO4 Reduction Reduction Step (Zn/AcOH or LiAlH4) Nitroso->Reduction Reduction Reduction->Product - H2O key Blue Path: Recommended (Safer) Red Path: Classical (Hazardous Intermediates)

Caption: Comparison of Direct Amination (Route A) vs. Nitrosation-Reduction (Route B).

Detailed Protocols

Protocol A: Direct Amination using HOSA (Recommended)

Mechanism: This reaction relies on the electrophilic nature of the nitrogen atom in Hydroxylamine-O-sulfonic acid (HOSA). The secondary amine of 1-phenylpiperazine performs a nucleophilic attack on the HOSA nitrogen, displacing the sulfate group.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: Water or Water/THF mixture (1:1)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in 50 mL of water (or water/THF if solubility is an issue).

  • Neutralization Buffer: Add NaOH (approx. 4.0 g) to the solution to ensure the medium remains basic, facilitating the nucleophilic attack. Cool the mixture to 0–5°C using an ice bath.

  • Reagent Addition: Dissolve HOSA (13.6 g, 120 mmol) in 40 mL of cold water. Critical: HOSA is unstable in solution; prepare immediately before use.

  • Reaction: Add the HOSA solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below 10°C.

    • Note: The reaction is exothermic. Monitor internal temperature.

  • Digestion: Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate (sodium sulfate) may form.

  • Workup:

    • Basify the solution to pH >12 using 50% NaOH solution.

    • Extract the product with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure. If necessary, purify via recrystallization from ethanol/ether (as HCl salt) or vacuum distillation.

Protocol B: Nitrosation and Zinc Reduction (Classical)

Mechanism:

  • Nitrosation: Formation of the N-nitroso species via the nitrosonium ion (

    
    ).
    
  • Reduction: Chemoselective reduction of the N-N=O bond to N-NH2 using Zinc in Acetic Acid (Clemmensen-like conditions).

Reagents:

  • Step 1: 1-Phenylpiperazine, NaNO₂, HCl (conc), Water.

  • Step 2: Zinc dust (activated), Glacial Acetic Acid, Water.

Step-by-Step Procedure:

Part 1: Synthesis of 1-Nitroso-4-phenylpiperazine

  • Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in a mixture of water (30 mL) and concentrated HCl (10 mL).

  • Cool the solution to 0–5°C in an ice-salt bath.

  • Add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C.

  • Stir for 1 hour at 0°C. A yellow precipitate or oil (the nitroso compound) will separate.

  • Workup: Extract with DCM (2 x 50 mL). Wash with water, dry (

    
    ), and concentrate. Caution: Handle this intermediate as a carcinogen.
    

Part 2: Reduction to 4-Phenylpiperazin-1-amine

  • Suspend Zinc dust (26 g, 400 mmol, 4 equiv) in water (40 mL) in a 500 mL flask.

  • Add the 1-nitroso-4-phenylpiperazine (prepared above) to the suspension.

  • Add Glacial Acetic Acid (12 mL) dropwise while stirring vigorously. The reaction is exothermic; maintain temperature at 20–30°C using a water bath.

  • Stir for 2–4 hours until the yellow color of the nitroso compound disappears.

  • Workup:

    • Filter off excess Zinc dust.

    • Basify the filtrate with 50% NaOH solution (pH >12) to dissolve Zinc salts (as zincate) and liberate the free amine.

    • Extract with Ethyl Acetate or DCM (3 x 60 mL).

    • Dry (

      
      ) and concentrate to yield the crude hydrazine.
      

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected Signal / ValueInterpretation
Physical State Pale yellow oil or low-melting solidOxidizes (darkens) upon air exposure. Store under Argon.
MS (ESI+) m/z = 178.1

Confirms Molecular Weight (177.25 g/mol ).
1H NMR (CDCl3)

7.3-6.8 (m, 5H, Ar-H)
Phenyl ring protons.

3.2-3.0 (m, 4H,

)
Piperazine ring protons adjacent to phenyl.

2.8-2.6 (m, 4H,

)
Piperazine ring protons adjacent to hydrazine.

2.5-3.5 (br s, 2H,

)

exchangeable hydrazine protons.

Safety & Handling (E-E-A-T)

Critical Hazard Alert:

  • Hydrazines: 4-Phenylpiperazin-1-amine is a hydrazine derivative. Hydrazines are generally toxic, potential mutagens, and can cause hemolysis. Avoid skin contact and inhalation.[2][3][4][5][6]

  • Nitrosamines (Route B): 1-Nitroso-4-phenylpiperazine is a probable human carcinogen. If Route B is chosen, all waste streams must be treated with bleach (hypochlorite) to destroy residual nitrosamines before disposal.

  • HOSA (Route A): Hydroxylamine-O-sulfonic acid is corrosive and hygroscopic. Store in a desiccator.

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the HOSA solution into the amine solution on a 100 mg scale to assess exothermicity. Ensure the cooling capacity of your reactor is sufficient for the observed heat release.

References

  • Title: Synthesis of hydrazines from hydroxylamine-O-sulphonic acid.
  • Nitrosation and Reduction Protocols

    • Title: Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation (Analogous procedure).[7]

    • Source: P
    • URL
  • Zinc/Acetic Acid Reduction Methodology

    • Title: Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[8]

    • Source: Organic Chemistry Portal / J. Org. Chem., 2001, 66, 2181-2182.[8]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 4-Phenylpiperazin-1-amine (CID 12762417).
    • Source: PubChem.[9][10]

    • URL:[Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-Phenylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 4-Phenylpiperazin-1-amine. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of this important chemical entity. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for 4-Phenylpiperazin-1-amine

4-Phenylpiperazin-1-amine is a chemical intermediate and a structural motif found in various pharmacologically active compounds. Its purity is a critical quality attribute that can directly impact the safety, efficacy, and stability of downstream products. Therefore, a precise and reliable analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]

This document provides a comprehensive guide to a validated HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters. The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Chemical Structure of 4-Phenylpiperazin-1-amine:

  • Molecular Formula: C10H15N3[6]

  • Molecular Weight: 177.25 g/mol [6]

  • Structure:

    
    
    

Chromatographic Method and Rationale

The selection of the chromatographic system is paramount for achieving the desired separation. The choices below are based on the physicochemical properties of 4-Phenylpiperazin-1-amine, which contains both a hydrophobic phenyl ring and a polar amine functional group.[6]

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
with Quaternary Pump, Autosampler, Column Compartment, and DAD or VWD Detector
Chromatography Data System Empower™ 3, Chromeleon™, or equivalent
Analytical Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Standard & Sample Concentration 1.0 mg/mL
Rationale for Method Parameters
  • Column Selection: A C18 stationary phase is chosen for its hydrophobic characteristics, which provide good retention for the phenyl moiety of the analyte.[7][8] The end-capped silica base minimizes peak tailing that can occur with basic compounds like amines due to interactions with residual silanols.[9] A 150 x 4.6 mm, 5 µm column offers a good balance between resolution, analysis time, and backpressure.[8]

  • Mobile Phase Selection: A reversed-phase elution mode is employed.

    • Aqueous Phase (A): 0.1% Formic Acid in water is used to control the pH of the mobile phase. Operating at a low pH (around 2.7) ensures that the amine groups on 4-Phenylpiperazin-1-amine are protonated. This protonation leads to consistent retention behavior and sharp, symmetrical peak shapes by minimizing silanol interactions.[10]

    • Organic Phase (B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to the organic phase maintains a consistent pH throughout the gradient, preventing baseline shifts.[11]

    • Gradient Elution: A gradient elution is necessary to ensure that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable timeframe.

  • Detection: A Diode Array Detector (DAD) is used. The UV spectrum of the phenylpiperazine moiety allows for sensitive detection. The detection wavelength is set at 240 nm , which provides a good response for the main analyte and expected aromatic impurities.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (Water/Acetonitrile, 50:50 v/v): Mix equal volumes of HPLC-grade water and acetonitrile.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Phenylpiperazin-1-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-Phenylpiperazin-1-amine sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the purity analysis.

HPLC_Workflow prep_mobile Mobile Phase Preparation prep_diluent Diluent Preparation prep_std Standard Solution (1.0 mg/mL) injection Inject 10 µL prep_std->injection Standard prep_sample Sample Solution (1.0 mg/mL) prep_sample->injection Sample hplc_system HPLC System (C18 Column, 30°C) gradient Gradient Elution (30 min) injection->gradient detection UV Detection (240 nm) gradient->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Sources

Application Note: Synthesis of Anti-Inflammatory Agents Using 4-Phenylpiperazin-1-amine

[1][2]

Executive Summary

This guide details the synthetic utility of 4-Phenylpiperazin-1-amine (CAS: 6108-05-0) as a core building block for next-generation anti-inflammatory therapeutics. Unlike standard piperazine derivatives, the N-amino moiety provides a unique nucleophilic handle, enabling the formation of hydrazones (Schiff bases) , semicarbazides , and sulfonamides . These derivatives have demonstrated significant potential in inhibiting cyclooxygenase (COX) enzymes and modulating cytokine pathways (TNF-

1

This document provides a validated protocol for synthesizing (E)-N-(benzylidene)-4-phenylpiperazin-1-amine derivatives, a class of compounds exhibiting dual anti-inflammatory and analgesic properties.

Chemical Profile & Strategic Rationale

The N-Amino Advantage

Standard piperazines (secondary amines) are typically functionalized via alkylation or amidation. However, 4-Phenylpiperazin-1-amine contains a hydrazine-like motif (

  • Hydrazone Formation: Creation of a

    
     linker, a pharmacophore known to inhibit COX enzymes by mimicking the arachidonic acid transition state.
    
  • Rigidification: The

    
     bond restricts conformational freedom, potentially increasing binding affinity to the target active site.
    
  • H-Bonding Potential: The nitrogen atoms serve as hydrogen bond acceptors/donors, crucial for interacting with residues like Arg120 and Tyr355 in the COX-2 active site.

Target Mechanism

The synthesized derivatives aim to intervene in the arachidonic acid cascade:

  • Primary Target: Cyclooxygenase-2 (COX-2) inhibition.

  • Secondary Target: Suppression of pro-inflammatory cytokines (TNF-

    
    ).
    

Visualizing the Synthetic Pathway

The following diagram outlines the divergent synthetic pathways accessible from the core scaffold.

SyntheticPathwaycluster_legendTarget BioactivityStart4-Phenylpiperazin-1-amine(Core Scaffold)HydrazoneHydrazone Derivative(Schiff Base)Start->HydrazoneCondensation(EtOH, cat. AcOH)UreaSemicarbazideDerivativeStart->UreaAddition(DCM, 0°C)SulfonamideN-amino SulfonamideStart->SulfonamideSulfonylation(Pyridine)AldehydeAryl Aldehydes(R-CHO)Aldehyde->HydrazoneIsocyanateIsocyanates(R-N=C=O)Isocyanate->UreaSulfonylSulfonyl Chlorides(R-SO2Cl)Sulfonyl->SulfonamideCOX-2 InhibitionCOX-2 InhibitionHydrazone->COX-2 InhibitionCytokine SuppressionCytokine SuppressionUrea->Cytokine Suppression

Figure 1: Divergent synthetic pathways for 4-Phenylpiperazin-1-amine functionalization.

Detailed Experimental Protocol

Target Compound: (E)-N-(4-chlorobenzylidene)-4-phenylpiperazin-1-amine Reaction Type: Acid-Catalyzed Condensation

Materials & Reagents
ReagentEquiv.Role
4-Phenylpiperazin-1-amine 1.0Nucleophile / Core Scaffold
4-Chlorobenzaldehyde 1.1Electrophile
Ethanol (Absolute) SolventReaction Medium
Glacial Acetic Acid Cat. (3-5 drops)Catalyst (Protonation of carbonyl)
Cold Ethanol WashPurification
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Phenylpiperazin-1-amine (1.77 g, 10 mmol) in 20 mL of absolute ethanol.

  • Add 4-Chlorobenzaldehyde (1.55 g, 11 mmol) to the solution.

  • Add 3–5 drops of glacial acetic acid. Note: The acid catalyzes the elimination of water.

Step 2: Reflux

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) using an oil bath.

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower R_f) should disappear.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the solid cake twice with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

Step 4: Purification (Recrystallization)

  • Recrystallize the crude solid from hot ethanol.

  • Dry the pure crystals in a vacuum oven at 50°C for 6 hours.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of aldehyde (1.1 eq) ensures complete consumption of the expensive amine scaffold.

  • pH Control: The reaction requires only catalytic acid. Excess acid can protonate the amine, deactivating it as a nucleophile.

  • Moisture: While water is a byproduct, using absolute ethanol drives the equilibrium forward.

Characterization & Validation

Expected Analytical Data
  • Appearance: Pale yellow to white crystalline solid.

  • Yield: Typical yields range from 75% to 85%.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       7.5–8.0 ppm (s, 1H): Characteristic singlet for the azomethine proton (
      
      
      ).
    • 
       6.8–7.4 ppm (m, aromatic protons).
      
    • 
       3.0–3.5 ppm (m, 8H, piperazine ring).
      
  • Mass Spectrometry (ESI+): Molecular ion peak

    
     corresponding to the calculated mass.
    
Biological Validation: COX Inhibition Assay

To confirm anti-inflammatory activity, the synthesized compound should be screened using a Colorimetric COX Inhibitor Screening Assay.[2]

Workflow:

  • Incubation: Incubate purified COX-1 and COX-2 enzymes with the test compound (concentration range 0.1

    
    M – 100 
    
    
    M) for 10 minutes.
  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Measure absorbance at 590 nm.

  • Calculation: Determine

    
     values relative to a standard inhibitor (e.g., Indomethacin).
    

Mechanism of Action (SAR)

The anti-inflammatory efficacy relies on the structural mimicry of the arachidonic acid transition state.

SAR_MechanismCompound4-Phenylpiperazin-1-amineHydrazone DerivativePharmacophore1Phenyl Ring (N4)Compound->Pharmacophore1Pharmacophore2Azomethine Linker(-N=CH-)Compound->Pharmacophore2Pharmacophore3Substituted Aryl (Aldehyde part)Compound->Pharmacophore3TargetCOX-2 Active Site(Hydrophobic Channel)Pharmacophore1->TargetHydrophobic Interaction(Val349, Ala527)Pharmacophore2->TargetRigid Spacer &H-Bond AcceptorPharmacophore3->TargetSelectivity Determinant(Interaction with Arg120)

Figure 2: Structure-Activity Relationship (SAR) mapping of the hydrazone derivative to the COX-2 active site.

References

  • Vertex Pharmaceuticals & NIH. (2015). Anti-nociceptive and anti-inflammatory activities of piperazine derivatives.[3][4][5][6] PubMed.

  • MDPI. (2023). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI Molecules.

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.[7][2][4][5][6][8][9]

  • National Institutes of Health (PMC). (2025). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.[3][8][10][11]

Application Note: Advanced NMR Characterization of Substituted Phenylpiperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenylpiperazines and the Role of NMR

Substituted phenylpiperazines are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological receptors, particularly in the central nervous system (CNS). Their prevalence stems from a unique combination of properties: the piperazine ring offers a basic nitrogen atom for salt formation and hydrogen bonding, crucial for aqueous solubility and target engagement, while the phenyl ring provides a versatile platform for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. The subtle interplay of substituents on both the phenyl and piperazine moieties dictates the molecule's three-dimensional conformation, which in turn governs its biological activity.

Given the critical relationship between structure and function, unambiguous and detailed structural characterization is paramount in the development of phenylpiperazine-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry in solution.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced NMR techniques for the definitive characterization of substituted phenylpiperazines. We will move beyond routine spectral acquisition to delve into the causality behind experimental choices, ensuring robust and self-validating structural elucidation.

Part 1: Foundational Analysis - 1D NMR Spectroscopy

The initial and most fundamental step in the characterization of any novel substituted phenylpiperazine is the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra.

Sample Preparation: The Key to High-Quality Spectra

The quality of NMR spectra is intrinsically linked to meticulous sample preparation. A homogenous solution free of particulate matter is essential to avoid distortions in the magnetic field, which can lead to broadened spectral lines and obscure crucial information.

Protocol 1: Standard Sample Preparation for Substituted Phenylpiperazines

  • Analyte Quantity: For ¹H NMR, dissolve 1-5 mg of the purified substituted phenylpiperazine in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds. However, if the compound has limited solubility or if specific proton signals are obscured by the residual solvent peak, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ should be considered. The choice of solvent can also influence the chemical shifts of N-H protons due to differences in hydrogen bonding.

  • Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Avoid using cotton wool, as it can leach impurities that are visible in ¹H NMR spectra.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used (δ = 0.00 ppm).

Interpreting ¹H NMR Spectra: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Phenylpiperazines

Proton Type Typical Chemical Shift (δ, ppm) Notes
Aromatic Protons (Phenyl Ring)6.8 - 7.5The exact chemical shifts are highly dependent on the nature and position of substituents. Electron-donating groups (e.g., -OCH₃) will shift ortho and para protons upfield, while electron-withdrawing groups (e.g., -NO₂) will shift them downfield.
Piperazine Protons (N-CH₂) adjacent to Phenyl Ring3.0 - 3.5These protons are typically deshielded due to the anisotropic effect of the aromatic ring.
Piperazine Protons (N-CH₂) distal to Phenyl Ring2.8 - 3.2These protons are generally more shielded compared to those adjacent to the phenyl ring.
N-H Proton (if present)1.5 - 4.0 (broad)The chemical shift and signal shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

J-Coupling Constants (JHH): A Tool for Positional Isomer Determination

The splitting patterns (multiplicity) of the aromatic protons are invaluable for determining the substitution pattern on the phenyl ring.

  • ortho-coupling (³JHH): 7-9 Hz

  • meta-coupling (⁴JHH): 2-3 Hz

  • para-coupling (⁵JHH): 0-1 Hz

For example, a para-substituted phenyl ring will often exhibit two symmetrical doublets (an AA'BB' system), while ortho- and meta-substituted rings will display more complex splitting patterns.

Interpreting ¹³C NMR Spectra: A Map of the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Phenylpiperazines

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Aromatic Carbons (Phenyl Ring)110 - 160The ipso-carbon (the carbon directly attached to the piperazine nitrogen) is often found in the 145-155 ppm range. The chemical shifts of other aromatic carbons are influenced by the substituents.
Piperazine Carbons (N-CH₂) adjacent to Phenyl Ring48 - 55
Piperazine Carbons (N-CH₂) distal to Phenyl Ring45 - 50

Part 2: Unraveling Connectivity - 2D NMR Spectroscopy

While 1D NMR provides essential information, complex structures or overlapping signals often necessitate the use of two-dimensional (2D) NMR experiments to definitively establish the molecular framework.

Homonuclear Correlation: COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[3] This allows for the tracing of proton networks within the molecule, such as the spin systems of the phenyl and piperazine rings.

Workflow 1: Establishing Proton-Proton Connectivity with COSY

cluster_COSY COSY Workflow cluster_Spectrum COSY Spectrum H_A Proton A H_B Proton B H_A->H_B ³JHH coupling Spectrum Diagonal: ¹H Spectrum Off-Diagonal Cross-Peak: (δ_A, δ_B) (δ_B, δ_A) Off-Diagonal Cross-Peak: (δ_B, δ_C) (δ_C, δ_B) H_C Proton C H_B->H_C ³JHH coupling

Caption: COSY experiment workflow.

Protocol 2: Acquiring a Standard ¹H-¹H COSY Spectrum

  • Setup: Use the same well-prepared sample as for the 1D ¹H NMR.

  • Experiment Selection: Choose a gradient-selected COSY (gCOSY) pulse sequence, which offers good sensitivity and artifact suppression.

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals observed in the 1D spectrum.

  • Acquisition Parameters: For a routine experiment on a 400-600 MHz spectrometer, typical parameters include 2-4 scans per increment, 256-512 increments in the indirect dimension (t₁), and 1-2k data points in the direct dimension (t₂). A relaxation delay of 1-2 seconds is usually sufficient.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. A sine-bell window function is commonly applied to improve resolution.

Heteronuclear One-Bond Correlation: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a powerful technique that identifies which protons are directly attached to which carbons.[4][5] This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

Workflow 2: Linking Protons to their Attached Carbons with HSQC

cluster_HSQC HSQC Workflow cluster_Spectrum HSQC Spectrum Molecule C-H Fragment Proton ¹H Nucleus Molecule->Proton Carbon ¹³C Nucleus Molecule->Carbon Spectrum F2 (x-axis): ¹H Spectrum F1 (y-axis): ¹³C Spectrum Cross-Peak at (δ_H, δ_C) indicates a direct C-H bond.

Caption: HSQC experiment workflow.

Protocol 3: Acquiring an Edited HSQC Spectrum

  • Setup: A more concentrated sample, as used for ¹³C NMR, is beneficial.

  • Experiment Selection: An edited HSQC with multiplicity editing (often labeled as hsqcedetgpsp) is highly recommended. This experiment provides the same information as a DEPT-135 experiment, with CH and CH₃ signals appearing with opposite phase to CH₂ signals, greatly aiding in assignment.

  • Spectral Width: Set the ¹H spectral width as in the COSY experiment. The ¹³C spectral width should cover the expected range of carbon signals (e.g., 0-160 ppm for most substituted phenylpiperazines).

  • Acquisition Parameters: The number of scans per increment will depend on the sample concentration but typically ranges from 8 to 32. The number of increments in the indirect dimension is usually between 128 and 256. The experiment is optimized for an average one-bond C-H coupling constant of ~145 Hz.

Heteronuclear Multiple-Bond Correlation: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably one of the most crucial for elucidating the complete structure of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6][7] This allows for the connection of different spin systems identified in the COSY spectrum, for example, linking a proton on the piperazine ring to a carbon on the phenyl ring, thus confirming the point of attachment. It is also essential for assigning quaternary carbons, which are not observed in HSQC spectra.

Workflow 3: Assembling the Molecular Skeleton with HMBC

cluster_HMBC HMBC Workflow cluster_Spectrum HMBC Spectrum H_A Proton A C_B Carbon B H_A->C_B ²JHC coupling C_C Carbon C H_A->C_C ³JHC coupling Spectrum F2 (x-axis): ¹H Spectrum F1 (y-axis): ¹³C Spectrum Cross-Peak at (δ_HA, δ_CB) Cross-Peak at (δ_HA, δ_CC)

Caption: HMBC experiment workflow.

Protocol 4: Acquiring an HMBC Spectrum

  • Setup: Use the same concentrated sample as for HSQC.

  • Experiment Selection: A gradient-selected HMBC pulse sequence is standard.

  • Spectral Width: The spectral widths for both ¹H and ¹³C dimensions are set similarly to the HSQC experiment.

  • Acquisition Parameters: The key parameter in HMBC is the long-range coupling delay, which is optimized for a specific J-coupling value. A common value is 8 Hz, which is a good compromise for detecting both ²JHC and ³JHC correlations. The number of scans per increment is typically higher than in HSQC (e.g., 16-64) to detect the weaker long-range correlations.

Part 3: Advanced Techniques for Isomer and Conformational Analysis

For substituted phenylpiperazines, which often exist as mixtures of isomers or adopt multiple conformations in solution, more advanced NMR techniques are required for complete characterization.

Stereochemistry and Spatial Proximity: NOESY and ROESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that can be detected between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[8][9] This is extremely useful for determining stereochemistry and the relative orientation of different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the 2D experiments used to detect these interactions. For small to medium-sized molecules like most phenylpiperazine derivatives, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur in NOESY experiments.[10]

Application Example: Differentiating ortho vs. meta Isomers

A NOESY or ROESY experiment can unambiguously differentiate between, for example, an ortho- and a meta-substituted phenylpiperazine. In the ortho isomer, a clear NOE correlation will be observed between the protons on the piperazine ring adjacent to the phenyl group and the proton on the substituted position of the phenyl ring. This correlation will be absent in the meta isomer.

Conformational Dynamics: Variable Temperature (VT) NMR

The piperazine ring can exist in different chair conformations, and rotation around the N-aryl bond may be restricted, leading to the presence of multiple conformers at room temperature.[11][12] This can result in broad signals or a greater number of signals than expected in the NMR spectrum. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes.

  • At low temperatures: The exchange between conformers slows down, and separate signals for each conformer may be observed.

  • At high temperatures: The exchange rate increases, leading to the coalescence of signals into sharp, averaged peaks.

By analyzing the changes in the spectra as a function of temperature, it is possible to determine the energy barriers for conformational changes and gain a deeper understanding of the molecule's dynamic behavior in solution.[11][12]

Conclusion: An Integrated Approach to Structural Elucidation

The robust characterization of substituted phenylpiperazines is a critical activity in drug discovery and development. A systematic and integrated approach to NMR spectroscopy, starting with fundamental 1D experiments and progressing to advanced 2D techniques, is essential for unambiguous structure determination. By carefully choosing experiments and understanding the underlying principles, researchers can confidently elucidate the connectivity, stereochemistry, and conformational dynamics of these important pharmaceutical building blocks. This detailed structural information is the foundation upon which successful drug design and development programs are built.[13][14][15]

References

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. [Link]

  • Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869–872. [Link]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 395-406. [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • YouTube. (2020, September 10). The 2D HMBC Experiment. [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. [Link]

  • University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]

  • UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

  • University of Canterbury. (n.d.). Application Note 7: Observing Spin Systems using COSY. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478. [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). NOESY and ROESY. [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]

  • University of Missouri-St. Louis. (2018, August 8). NOESY and ROESY. [Link]

  • University of Arizona. (n.d.). NOESY and EXSY. [Link]

  • Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • YouTube. (2024, April 9). ortho, meta, para patterns on h nmr. [Link]

Sources

Application Note: Robust LC-MS/MS Quantification of 4-Phenylpiperazin-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready protocol for the quantification of 4-Phenylpiperazin-1-amine (1-Amino-4-phenylpiperazine) in human plasma. It addresses specific challenges related to the analyte's physicochemical properties, particularly its polarity and oxidative instability.

Abstract & Method Overview

4-Phenylpiperazin-1-amine (1-APP) is a hydrazine derivative often encountered as a key intermediate in the synthesis of antifungal agents (e.g., Itraconazole) or as a metabolite of phenylpiperazine-class drugs. Its quantification in plasma is critical for pharmacokinetic profiling and genotoxic impurity monitoring.

The Analytical Challenge:

  • Polarity: The hydrazine moiety (-NH-NH2) imparts significant polarity, leading to poor retention on standard C18 columns and potential ion suppression from early-eluting plasma salts.

  • Stability: Hydrazine derivatives are prone to oxidative degradation and conversion to nitrosamines under ambient conditions.

  • Basicity: The piperazine ring causes peak tailing due to secondary interactions with free silanols on silica-based columns.

The Solution: This protocol utilizes a Biphenyl stationary phase to enhance retention via


 interactions, coupled with acidic protein precipitation  containing an antioxidant (Ascorbic Acid) to ensure analyte stability.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the stability checkpoints.

G Sample Plasma Sample (Thawed on Ice) Stabilization Stabilization Step Add 10 µL Ascorbic Acid (10 mg/mL) Critical for Hydrazine Stability Sample->Stabilization Immediate IS_Addition IS Addition (Phenylpiperazine-d8 or Analog) Stabilization->IS_Addition PPT Protein Precipitation Add 300 µL Cold ACN + 0.1% Formic Acid Vortex 1 min IS_Addition->PPT Centrifuge Centrifugation 14,000 x g, 10 min, 4°C PPT->Centrifuge Dilution Supernatant Dilution 1:1 with Water (reduce organic strength) Centrifuge->Dilution Transfer Supernatant LCMS LC-MS/MS Analysis Biphenyl Column | ESI+ Dilution->LCMS

Caption: Step-by-step sample preparation workflow emphasizing the critical stabilization step to prevent oxidative degradation of the hydrazine moiety.

Materials and Reagents

ComponentGrade/SpecificationPurpose
4-Phenylpiperazin-1-amine Reference Standard (>98%)Analyte
1-Amino-4-methylpiperazine Internal Standard (IS)Structural Analog (if SIL not available)
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase / Precipitant
Formic Acid (FA) LC-MS GradepH Modifier (Protonation)
Ammonium Formate LC-MS GradeBuffer (Ionic Strength)
Ascorbic Acid ACS ReagentAntioxidant (Stabilizer)
Water Milli-Q / LC-MS GradeAqueous Mobile Phase

Expert Insight: If a Stable Isotope Labeled (SIL) standard (e.g., 4-Phenylpiperazin-1-amine-d8) is unavailable, 1-Amino-4-methylpiperazine is a suitable analog due to similar hydrazine chemistry, though retention times will differ.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[1][2]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm (or 1.7 µm).

    • Why Biphenyl? It provides dual retention mechanisms (hydrophobic +

      
       interactions), offering superior retention and peak shape for aromatic amines compared to C18.
      
  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2–5 µL

Mobile Phases:

  • MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • MP B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Event
0.00 5 Initial Hold (Divert to Waste 0-0.5 min)
0.50 5 Load to MS
4.00 90 Elution
4.50 90 Wash
4.60 5 Re-equilibration

| 6.50 | 5 | End of Run |

Mass Spectrometry (MS)[1][4]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode[2]

  • Source Parameters (Typical):

    • Spray Voltage: 3500 V

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (eV) Type Mechanism
4-Phenylpiperazin-1-amine 178.1 161.1 15 Quantifier Loss of NH₃ (Hydrazine specific)
178.1 120.1 25 Qualifier Piperazine ring cleavage
178.1 77.0 40 Qualifier Phenyl cation

| IS (1-Amino-4-methylpiperazine) | 116.1 | 99.1 | 15 | Quantifier | Loss of NH₃ |[3]

Note: Optimize Collision Energy (CE) and Fragmentor voltage for your specific instrument.

Detailed Sample Preparation Protocol

Step 1: Stock Solution Preparation
  • Stock A (1 mg/mL): Dissolve 1 mg of 4-Phenylpiperazin-1-amine in 1 mL of Methanol containing 0.1% Ascorbic Acid. Store at -80°C.

  • Working Solutions: Dilute Stock A with Water:Methanol (50:50) to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Step 2: Plasma Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Stabilize: Immediately add 10 µL of Ascorbic Acid solution (10 mg/mL in water). Vortex briefly.

  • Internal Standard: Add 10 µL of IS Working Solution (100 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acidic ACN? Acid ensures the amine remains protonated (improving solubility) and aids in precipitating proteins efficiently.

  • Mix: Vortex vigorously for 1 minute.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of Milli-Q Water .

    • Why Dilute? Injecting pure ACN can cause "solvent effect" (peak broadening) for early eluting polar compounds. Diluting matches the solvent strength to the initial mobile phase.

  • Inject: Inject 2–5 µL onto the LC-MS/MS.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these checks in every run:

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity (R²) > 0.995 (Weighted 1/x²)Check stock solution degradation; Clean injector port.
Accuracy ±15% of nominal (±20% at LLOQ)Re-prepare calibration curve; Check pipette calibration.
Precision (CV%) < 15% (< 20% at LLOQ)Check injection reproducibility; Verify IS stability.
Recovery > 80% and consistentEnsure protein precipitation is complete; Check for matrix binding.
Matrix Effect 85–115% (IS normalized)If suppression occurs, increase dilution factor or switch to SLE/SPE.
Carryover < 20% of LLOQ in blank after ULOQIncrease needle wash volume; Use stronger wash solvent (ACN:IPA:Water + 0.1% FA).

Expert Tips & Troubleshooting

Handling Instability

The hydrazine group (-NH-NH2) is the weak link.

  • Symptom: Loss of signal in stored samples or appearance of [M-2H] peaks (oxidation).

  • Fix: Always keep samples on ice. Never evaporate to dryness using heat (e.g., N2 blowdown at 40°C) without testing stability first. The PPT dilution method avoids heat stress.

Peak Tailing
  • Symptom: Asymmetric peaks for the analyte.

  • Cause: Interaction of the basic amine with silanols.

  • Fix: Ensure Mobile Phase A has sufficient ionic strength (5mM Ammonium Formate). If tailing persists, increase buffer concentration to 10mM or use a column with "High pH" stability (e.g., Waters XBridge) and run at pH 9 (though ESI+ sensitivity may drop slightly).

Carryover[7]
  • Symptom: Analyte detected in blank after a high standard.

  • Cause: Adsorption of the phenyl ring to the injector loop.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12762417, 4-Phenylpiperazin-1-amine. Retrieved October 26, 2023 from [Link][4]

  • Castilho, M. et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05).[4] PubMed Central. Retrieved from [Link]

  • Agilent Technologies (2016). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS. Application Note. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Docking studies of 4-phenylpiperazine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 4-phenylpiperazine (4-PP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous antipsychotic and anxiolytic drugs (e.g., Aripiprazole, Buspirone). Its promiscuity across aminergic GPCRs presents a unique challenge: achieving selectivity between Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors.

This guide provides a validated protocol for docking 4-PP derivatives. Unlike generic small-molecule workflows, this protocol addresses the specific physicochemical necessities of the piperazine ring—specifically the protonation state of the N4 nitrogen and the induced-fit requirements of the GPCR orthosteric pocket.

Scientific Foundation: The "Ionic Lock" Mechanism

The Pharmacophore

The binding affinity of 4-PP derivatives is driven by a conserved interaction motif. Successful docking requires reproducing these three specific interactions:

  • The Salt Bridge (Critical): The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH. It forms a salt bridge with a conserved Aspartate residue on Transmembrane Helix 3 (Asp3.32 in Ballesteros-Weinstein numbering).

  • Aromatic Interaction: The phenyl ring engages in Edge-to-Face (

    
    -
    
    
    
    ) interactions with aromatic residues (typically Trp, Phe, or Tyr) in TM6 or TM7.
  • The Linker/Headgroup: Selectivity is determined by the linker length and the distal moiety, which occupy the Secondary Binding Pocket (SBP).

The Protonation Trap

Common Failure Point: Many researchers dock the neutral (uncharged) piperazine species.

  • Reality: The pKa of the N4 piperazine nitrogen is typically 7.0–8.0. At pH 7.4, the population is predominantly cationic (+1).

  • Consequence: Docking the neutral species results in false negatives or incorrect poses because the electrostatic contribution of the Asp3.32 salt bridge (approx. -3 to -5 kcal/mol) is missing.

Experimental Protocol

Phase 1: Ligand Preparation (Mandatory)
  • Step 1: Generate 3D conformers from 2D sketches.[1]

  • Step 2 (Crucial): Generate ionization states at pH 7.4 ± 1.0 using an epik-state generator (e.g., Epik, MoKa, or MarvinSketch).

  • Step 3: Filter for states with a net charge of +1 . Discard neutral species unless the N-substituent significantly lowers the pKa (e.g., an electron-withdrawing amide).

  • Step 4: Minimize energy using the OPLS4 or MMFF94 force field.

Phase 2: Protein Preparation
  • Target Selection:

    • Dopamine D2: PDB ID 6CM4 (bound to Risperidone) – Good for antagonists.[2]

    • Dopamine D3: PDB ID 3PBL (bound to Eticlopride).[2]

    • 5-HT1A: PDB ID 7E2Z (bound to Aripiprazole).

  • Cleanup: Remove water molecules except those bridging the ligand and residues Ser5.42/Ser5.46 (if present). These waters often mediate H-bonds in the serine microdomain.

  • H-Bond Assignment: Optimize H-bond networks (Asn/Gln/His flips) at pH 7.4.

Phase 3: Docking Strategy (Rigid vs. Induced Fit)
Workflow A: High-Throughput Virtual Screening (HTVS)

Use for libraries >1,000 compounds.

  • Grid Generation: Center the grid on the centroid of the co-crystallized ligand.

  • Constraint: Define a Positional Constraint (radius 1.5 Å) or H-bond Constraint on the carboxylate oxygen of Asp3.32 (e.g., Asp114 in D2).

  • Docking: Enforce the constraint. Any pose failing to form the salt bridge is discarded immediately.

Workflow B: Induced Fit Docking (IFD) – Recommended for 4-PP

Use for lead optimization (SAR studies). GPCR binding pockets are flexible. The "head group" of 4-PP derivatives often pushes TM5 or Extracellular Loop 2 (ECL2) outward. Rigid docking fails to capture this.

  • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow clashing.

  • Prime Refinement: Refine residues within 5.0 Å of ligand poses using a rotamer library.

  • Redocking: Re-dock ligands into the optimized receptor structures with hard potentials.

Visualization of Workflows

The following diagrams illustrate the decision process and the pharmacophore model.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Strategy Start Start: 4-PP Derivative Library LigPrep Ligand Prep (Generate States pH 7.4) Start->LigPrep Filter Filter: Keep Charge +1 (Protonated N4) LigPrep->Filter Grid Grid Generation (Center on Native Ligand) Filter->Grid ProtPrep Protein Prep (Clean PDB, Opt H-Bonds) ProtPrep->Grid Constraint Define Constraint: Salt Bridge to Asp3.32 Grid->Constraint Decision Library Size? Constraint->Decision Rigid Rigid Docking (SP/HTVS) + Enforce Constraint Decision->Rigid >1000 mols IFD Induced Fit Docking (IFD) (Flexible Side Chains) Decision->IFD <100 mols Analysis Interaction Analysis (RMSD & Fingerprint) Rigid->Analysis IFD->Analysis

Figure 1: Decision tree for docking 4-phenylpiperazine derivatives, prioritizing protonation states and library size.

Pharmacophore Asp Asp 3.32 (Anionic) Aro Trp/Phe (TM6) (Aromatic) Ser Ser 5.42 (Polar) N4 Piperazine N4 (Cationic +1) N4->Asp Salt Bridge (Essential) Ph Phenyl Ring (Lipophilic) Ph->Aro Pi-Pi / Edge-Face Link Linker/Head (H-Bond Donor) Link->Ser H-Bond (Selectivity)

Figure 2: The Critical Pharmacophore. The N4-Aspartate salt bridge is the anchor point for all 4-PP derivatives.

Data Analysis & Interpretation

The Interaction Checklist

When analyzing poses, use this checklist. A "Good Pose" must satisfy the Primary Interaction.

Interaction TypeReceptor Residue (D2 numbering)Ligand MoietyNecessityEnergy Contribution
Ionic Bond Asp 114 (Asp 3.32) Protonated N4 Mandatory High (-5 kcal/mol)
Pi-Pi StackingTrp 358 / Phe 378Phenyl RingStrongMedium
H-BondSer 193 / Ser 194Amide/LinkerVariableSelectivity Driver
HydrophobicVal 115 / Ile 184Piperazine RingPassiveStability
Scoring vs. Reality

Do not rely solely on the Docking Score (e.g., GlideScore).

  • Validation: Calculate the RMSD of your docked pose against the co-crystallized ligand (e.g., Aripiprazole in 7E2Z).

  • Success Metric: RMSD < 2.0 Å for the piperazine core.

  • Warning Sign: If the phenyl ring is solvent-exposed rather than buried in the hydrophobic pocket, the pose is likely an artifact.

Case Study: Aripiprazole Binding Mode

Aripiprazole (Abilify) is the archetypal 4-PP drug.

  • Observation: In crystal structures (PDB: 7E2Z), the piperazine N4 forms a salt bridge with Asp3.32. The quinolinone "head" extends toward the extracellular vestibule.

  • Application: When docking novel derivatives, align the piperazine core to Aripiprazole. If your derivative has a bulkier linker, use Induced Fit Docking to allow Trp 6.48 (the "toggle switch" residue) to adjust, as 4-PP derivatives often stabilize specific receptor conformations (active vs. inactive).

References

  • Privileged Scaffolds: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).[3][4][5] ChemistryOpen.

  • Dopamine D2 Docking: Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. (2013).[6] Journal of Molecular Modeling.

  • Aripiprazole Binding: Molecular docking results of aripiprazole with core targets. (2022).[4][7][8] ResearchGate.

  • Protonation Protocols: Protein-Protein Docking with Dynamic Residue Protonation States. (2014).[4][7] NIH/PMC.

  • Target Selectivity: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021).[5][9] MDPI.

Sources

Precision Synthesis of Primary Amines: The Gabriel Protocol via Ing-Manske Hydrazinolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In drug discovery and fine chemical synthesis, the selective formation of primary amines (


) is a critical yet challenging transformation. Direct alkylation of ammonia with alkyl halides frequently results in a statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts, due to the enhanced nucleophilicity of the alkylated products.

The Gabriel Synthesis circumvents this "over-alkylation" paradox by utilizing potassium phthalimide as a masked ammonia equivalent. The phthalimide anion acts as a singly reactive nucleophile. Post-alkylation, the amine is revealed through deprotection.[1][2] While traditional acidic or basic hydrolysis is effective, it often requires harsh conditions incompatible with sensitive functional groups.[3]

This guide focuses on the Ing-Manske Procedure , a modification utilizing hydrazine hydrate.[3][4][5] This method offers milder conditions, higher yields, and improved functional group tolerance, making it the industry standard for synthesizing complex amine intermediates.

Mechanistic Insight

The reaction proceeds through two distinct chemical phases: Nucleophilic Substitution (


)  and Hydrazinolysis .[2][4][6]
  • N-Alkylation: Potassium phthalimide (pKa ~8.3) is treated with a primary alkyl halide.[1][2][7] The imide nitrogen, stabilized by two carbonyls, acts as a soft nucleophile, displacing the halide.

  • Ing-Manske Cleavage: Hydrazine acts as a bidentate nucleophile. It attacks one carbonyl of the phthalimide, opening the ring. A subsequent intramolecular attack cyclizes the hydrazine moiety into phthalhydrazide (a stable, insoluble byproduct), driving the equilibrium forward and releasing the free primary amine.[6]

Mechanistic Pathway Diagram

GabrielMechanism Phth Potassium Phthalimide Inter1 N-Alkyl Phthalimide Phth->Inter1 SN2 Alkylation (DMF, Heat) RX Alkyl Halide (R-X) RX->Inter1 Inter2 Ring Opening Intermediate Inter1->Inter2 Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter2 Products Primary Amine (R-NH2) Inter2->Products Cyclization & Release Byproduct Phthalhydrazide (Precipitate) Inter2->Byproduct Byproduct Formation

Figure 1: Reaction pathway from phthalimide salt to released amine via hydrazine cleavage.[4]

Experimental Protocol: The Ing-Manske Modification

Scale: 10 mmol (Representative) Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Phase A: N-Alkylation

Objective: Formation of the protected amine.

  • Reagent Prep: In a dry 100 mL round-bottom flask (RBF), suspend Potassium Phthalimide (1.95 g, 10.5 mmol, 1.05 equiv) in anhydrous DMF (15 mL).

    • Note: DMF is preferred over ethanol here to accelerate the

      
       reaction.
      
  • Addition: Add the Primary Alkyl Halide (10.0 mmol, 1.0 equiv) dropwise.

    • Tip: If the halide is solid, dissolve in minimal DMF before addition.

  • Reaction: Heat the mixture to 60–90 °C under an inert atmosphere (

    
     or Ar) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes). The starting phthalimide salt will disappear, and a less polar UV-active spot (N-alkyl phthalimide) will appear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL). The N-alkyl phthalimide usually precipitates as a white/off-white solid.

    • Filter the solid and wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Dry under vacuum. (If no precipitate forms, extract with DCM, wash with brine, dry over

      
      , and concentrate).
      
Phase B: Hydrazinolysis (Deprotection)

Objective: Cleavage of the phthalimide group.

  • Setup: Resuspend the crude N-alkyl phthalimide from Phase A in Ethanol (30 mL).

  • Cleavage: Add Hydrazine Hydrate (80% aqueous solution, ~1.0 mL, ~15-20 mmol, 1.5–2.0 equiv).

  • Reflux: Heat to reflux (

    
    ) for 1–2 hours.
    
    • Observation: The reaction mixture will initially dissolve (mostly), followed by the formation of a voluminous white precipitate (phthalhydrazide).

  • Isolation (Critical Step):

    • Cool the mixture to room temperature.

    • Acidification: Add 6M HCl carefully until pH < 2. This solubilizes the amine (as

      
      ) and ensures phthalhydrazide remains insoluble.
      
    • Filtration: Filter off the white phthalhydrazide byproduct. Wash the solid with a small amount of water. Keep the filtrate.

    • Basification: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with 20% NaOH (pH > 12).

    • Extraction: Extract the free amine with Diethyl Ether or DCM (

      
       mL).
      
    • Final Drying: Dry combined organics over

      
      , filter, and concentrate to yield the primary amine.
      

Purification & Decision Workflow

The separation of the desired amine from the phthalhydrazide byproduct is the most common failure point. Follow this logic tree for high purity.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reflux) Step1 Cool & Acidify (HCl) Forms Soluble Amine Salt Start->Step1 Filter Filtration Step1->Filter Solid Solid: Phthalhydrazide (Discard) Filter->Solid Filtrate Filtrate: Amine HCl Salt (Keep) Filter->Filtrate Step2 Basify (NaOH) to pH > 12 Filtrate->Step2 Extract Extract with DCM/Ether Step2->Extract Final Pure Primary Amine Extract->Final

Figure 2: Acid-Base workup strategy for complete removal of phthalhydrazide.

Comparative Analysis of Cleavage Methods

While hydrazinolysis is standard, specific substrates may require alternatives.[2][3][8]

MethodReagentsConditionsProsCons
Ing-Manske

/ EtOH
Reflux, 1-2 hMild, neutral pH, high yield.Hydrazine toxicity; byproduct removal requires care.
Acid Hydrolysis 48% HBr or conc. HClReflux, 12-24 hCheap reagents.Harsh; incompatible with acid-sensitive groups (acetals, esters).
Base Hydrolysis KOH /

/ Glycol
Reflux, 12-24 hAvoids hydrazine.Can cause racemization; incompatible with esters/amides.
Sodium Borohydride

/

/

RT to 50°CVery mild; reductive cleavage.Reagents are more expensive; workup can be tedious.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solvent

is inhibited by solvation of nucleophile. Use anhydrous DMF and dry glassware.
No Reaction (Step 1) Steric HindranceGabriel synthesis fails with secondary/tertiary halides. Ensure substrate is primary.[1]
Solid "Gunk" in Step 2 Phthalhydrazide trapping productDo not skip the acidification step. The amine must be protonated (water soluble) to separate from the byproduct.
Product Impure Residual PhthalhydrazideWash the organic extract with 0.1 M NaOH. Phthalhydrazide is slightly acidic (pKa ~12) and will partition into the aqueous base.

Green Chemistry Modifications

For laboratories prioritizing sustainability, the following modifications to the standard protocol are validated:

  • Microwave-Assisted Synthesis:

    • Alkylation: 10 mins at 150°C in acetonitrile.

    • Deprotection: 5 mins at 120°C with hydrazine.

    • Benefit: Reduces reaction time from hours to minutes; improves yield by minimizing thermal degradation.

  • Solvent-Free:

    • Grinding potassium phthalimide and alkyl halide with a catalytic amount of phase transfer catalyst (TBAB) can effect alkylation without DMF.

References

  • Gabriel, S. (1887).[7][9] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen". Ber. Dtsch. Chem. Ges.[10]20 : 2224.[9]

  • Ing, H. R.; Manske, R. H. F. (1926).[3] "Modification of the Gabriel Synthesis of Amines". J. Chem. Soc.: 2348.

  • Khan, M. N. (1995). "Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide". J. Org.[7][9] Chem.60 (14): 4536.[7]

  • Gibson, M. S.; Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines". Angew.[7] Chem. Int. Ed.7 (12): 919.[7][9]

  • Master Organic Chemistry. (2025). "The Gabriel Synthesis".[1][2][6][7][8][11][12][13][14][15]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenylpiperazine (1-PP) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for serotonin (5-HT) and dopamine (D2/D3) receptor ligands, as well as antifungal agents. Conventional thermal synthesis of 1-PP derivatives often suffers from long reaction times (12–48 hours), harsh conditions, and variable yields due to the formation of bis-aryl byproducts.

This Application Note details two optimized microwave-assisted protocols for the rapid synthesis of 1-phenylpiperazine derivatives. By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction —researchers can achieve quantitative conversions in minutes rather than hours.

Key Benefits[1][2][3][4][5]
  • Reaction Time: Reduced from 24 h to <20 min.

  • Selectivity: Enhanced mono-arylation control.

  • Green Chemistry: Protocols for aqueous/solvent-free conditions included.

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on thermal conduction from the vessel wall (creating temperature gradients), microwave irradiation heats the reaction mixture volumetrically.

  • Dipolar Polarization: The dipole of the solvent (e.g., water, DMSO) aligns with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) move under the influence of the electric field, colliding with solvent molecules and generating heat.

This "in-core" heating allows for superheating (heating solvents above their atmospheric boiling points in sealed vessels), significantly increasing the reaction rate constant (


) according to the Arrhenius equation.
Decision Matrix: Pathway Selection

Use the following logic flow to select the appropriate protocol for your substrate.

ReactionPathway Start Start: Analyze Aryl Halide CheckEWG Are Electron-Withdrawing Groups (NO2, CN, CF3) present? Start->CheckEWG SnAr_Path Pathway A: SnAr (Nucleophilic Aromatic Substitution) CheckEWG->SnAr_Path YES (Activated) Buchwald_Path Pathway B: Buchwald-Hartwig (Pd-Catalyzed Amination) CheckEWG->Buchwald_Path NO (Unactivated) SnAr_Cond Conditions: Solvent: Water or EtOH Base: K2CO3 Temp: 100-140°C SnAr_Path->SnAr_Cond Buchwald_Cond Conditions: Cat: Pd(OAc)2 / BINAP Base: NaOtBu Solvent: Toluene Temp: 100-120°C Buchwald_Path->Buchwald_Cond

Figure 1: Decision matrix for selecting the synthetic pathway based on aryl halide activation.

Experimental Protocols

Protocol A: Catalyst-Free SnAr (Green Methodology)

Target: Activated substrates (e.g., 1-chloro-4-nitrobenzene). Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Advantage:  Metal-free, water-tolerant, high atom economy.
Reagents
  • Aryl Halide (1.0 equiv)[2]

  • Piperazine (2.0 – 3.0 equiv) [Note: Excess prevents bis-arylation]

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Deionized Water or Ethanol

  • Additive: Tetrabutylammonium bromide (TBAB) (10 mol%) [Optional: Phase transfer catalyst if using water]

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave process vial, charge the aryl halide (1.0 mmol), piperazine (3.0 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add 3.0 mL of water (or Ethanol). Add a magnetic stir bar.[3]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 140 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water.[4] If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig Amination

Target: Unactivated substrates (e.g., Bromobenzene, Chlorotoluene). Mechanism: Palladium-catalyzed Cross-Coupling. Advantage: Access to electron-rich or neutral aryl piperazines.

Reagents
  • Aryl Halide (1.0 equiv)[2]

  • Piperazine (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (1 mol%)
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 equiv) [Critical: Must be dry]
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow
  • Inert Handling: Purge the microwave vial with Argon/Nitrogen. This step is critical as Pd(0) species are oxygen-sensitive.

  • Loading: Add

    
    , Ligand, and 
    
    
    
    to the vial. Cap and purge again.
  • Addition: Inject the Aryl Halide (1.0 mmol) and Piperazine (dissolved in 3 mL dry Toluene) through the septum.

  • Pre-stirring: Stir for 1 minute at RT to allow complex formation.

  • Irradiation:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

  • Workup: Dilute with DCM, filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography (DCM:MeOH 95:5).

Comparative Data: Conventional vs. Microwave[2][3][8][10][11]

The following data illustrates the efficiency gains for the synthesis of 1-(4-nitrophenyl)piperazine (Protocol A) and 1-phenylpiperazine (Protocol B).

EntrySubstrateMethodTimeTemp (°C)Yield (%)
1 4-NO2-Ph-ClThermal (Reflux)18 h10065%
2 4-NO2-Ph-ClMicrowave 10 min 140 92%
3 Ph-BrThermal (Buchwald)24 h11070%
4 Ph-BrMicrowave 15 min 110 88%

Table 1: Comparison of reaction efficiency. Microwave irradiation consistently provides higher yields in significantly reduced timeframes.[5][6]

Optimization & Troubleshooting Guide

Common Failure Modes
  • "The Black Tar":

    • Cause: Thermal decomposition due to overshoot.

    • Solution: Use "PowerMax" or simultaneous cooling (air jet) features. Ensure the vessel volume is at least 30% full to absorb microwave energy efficiently.

  • Low Conversion (Buchwald):

    • Cause: Catalyst poisoning (Oxygen) or poor ligand choice.

    • Solution: Switch to Xantphos (more robust). Ensure solvents are degassed.

  • High Pressure Errors:

    • Cause: Solvent vapor pressure exceeds vial rating.

    • Solution: Switch from volatile solvents (DCM, MeOH) to high-boiling alternatives (DMF, Toluene, Water).

Optimization Workflow

Optimization Start Low Yield? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains Byproducts Many Byproducts CheckTLC->Byproducts TempUp Increase Temp (+20°C) SM_Remains->TempUp TimeUp Increase Time (+10 min) SM_Remains->TimeUp SolventChange Change Solvent (Lower Loss Tangent) Byproducts->SolventChange ConcChange Dilute Reaction Byproducts->ConcChange

Figure 2: Troubleshooting logic for maximizing yield.

Safety Considerations

  • Vessel Integrity: Never exceed the manufacturer's pressure limit (typically 20-30 bar for glass vials).

  • Solvent Choice: Avoid heating low-boiling solvents (Ether, DCM) above 100°C. Toluene and Water are ideal for MW synthesis due to their thermal stability and appropriate dielectric properties.

  • Metal Residues: For pharmaceutical applications, Pd scavenging (e.g., using SiliaMetS® Thiol) is required post-synthesis.

References

  • Comparison of Heating Methods: Srinivasan, N. et al. "Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules."[7][3] Sphinx Knowledge House, 2010.

  • Buchwald-Hartwig General Protocols: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Chemical Insights.

  • Microwave SnAr in Water: Ju, Y., Kumar, D., & Varma, R. S.[8] "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium." Journal of Organic Chemistry, 2006.[8]

  • Rapid Synthesis of Piperazine Scaffolds: Motswainyana, W. M. et al. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." NIH / PMC, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Phenylpiperazin-1-amine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Yield Killers

Synthesizing 1-amino-4-phenylpiperazine (4-phenylpiperazin-1-amine) presents a classic organic chemistry paradox: the molecule is structurally simple, yet high-yield isolation is notoriously difficult.

In my experience supporting process chemistry teams, yield loss rarely occurs during the core reaction conversion. Instead, it occurs during isolation (due to the high water solubility of the hydrazine) or stabilization (due to rapid air oxidation).

This guide bypasses standard textbook recipes to address the specific failure points in the two primary synthetic routes: Nitrosation-Reduction (High Yield/High Hazard) and Direct Amination via HOSA (Lower Yield/High Safety).

Module 1: The Nitrosation-Reduction Route (Industrial Standard)

This route involves N-nitrosation of 1-phenylpiperazine followed by reduction (usually LiAlH₄ or Zn/AcOH). While it offers the highest conversion rates, it is the most prone to "technical" yield loss during workup.

Critical Workflow & Troubleshooting
Step 1: N-Nitrosation
  • The Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the secondary amine.
    
  • Common Failure: Incomplete conversion due to pH drift.

  • The Fix: Maintain internal temperature

    
    . The reaction generates acid; if the pH drops too low (<2), the amine becomes protonated (ammonium) and unreactive toward the electrophile. Buffer with sodium acetate or carefully monitor NaOH addition to keep pH ~3-4.
    
Step 2: Reduction (The Yield Killer)

Most protocols suggest Lithium Aluminum Hydride (LiAlH₄). This is where 50% of the yield is often lost—not to chemistry, but to physics (trapping in aluminum salts).

IssueSymptomRoot CauseCorrective Action
Low Recovery Sticky gray precipitate during workup; low mass balance.Aluminum salts form a "sponge" that traps the polar hydrazine product.Do NOT use acid quench. Use the Fieser Workup or Rochelle's Salt method (detailed below).
Impurity Profile Product contains aniline.[1]Over-reduction (N-N bond cleavage).Switch reductant.[2] LiAlH₄ is aggressive. If over-reduction persists, switch to Zn powder in 50% Acetic Acid (controlled temp <40°C).
Color Change Product turns brown/red upon drying.Oxidation of the hydrazine moiety.[3]Perform all workups under

. Store immediately as HCl salt.
Protocol Spotlight: The "Non-Trapping" LiAlH₄ Workup

Standard acid quenches destroy this product. Use the Fieser Method for maximum recovery of basic hydrazines:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • For every x grams of LiAlH₄ used, add slowly:

    • x mL Water[4][5][6][7]

    • x mL 15% NaOH (aq)[4]

    • 3x mL Water[4]

  • Warm to RT and stir for 15 mins. The aluminum salts will turn into a granular white sand (lithium aluminate) that can be filtered easily, releasing the trapped amine.

Module 2: Direct Amination (The HOSA Route)[3]

For labs avoiding carcinogenic nitrosamines, Hydroxylamine-O-sulfonic acid (HOSA) is the standard. However, users often report yields <30%.

Why HOSA Reactions Fail

HOSA is a "race condition" reagent. It hydrolyzes in water almost as fast as it aminates your substrate.

  • The Kinetic Trap:

    • Reaction A (Desired): Amine + HOSA

      
       Hydrazine + Sulfate
      
    • Reaction B (Parasitic): HOSA +

      
      
      
      
      
      Hydrolysis products
  • Optimization Strategy:

    • Solvent System: Do not use pure water. Use a biphasic system (Water/DCM) or a homogeneous mix (Water/THF) to solubilize the phenylpiperazine while keeping HOSA in the aqueous phase.

    • Temperature: Keep strictly at 0-5°C . Hydrolysis accelerates significantly above 10°C.

    • pH Control: The reaction generates acid. If the solution becomes acidic, the piperazine protonates and stops reacting. Use a pH-stat or frequent addition of KOH to maintain pH 8-9.

Module 3: Purification & Stabilization (The "Oiling Out" Fix)

4-Phenylpiperazin-1-amine is an oil or low-melting solid that oxidizes rapidly. Attempting to isolate the free base often results in a degraded "tar."

The "Salt Crash" Protocol (Recommended for Storage): Instead of evaporating the solvent to dryness (which exposes the hydrazine to heat and air), isolate as the dihydrochloride salt.

  • Extract the crude hydrazine into Ethyl Acetate or Ethanol.

  • Dry over

    
     and filter.
    
  • Cool to 0°C under

    
    .
    
  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise.

  • Result: The stable hydrochloride salt will precipitate immediately as a white solid.

  • Yield Benefit: This prevents oxidative degradation and allows for easy recrystallization (EtOH/Water) if purity is low.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing yield based on the specific failure mode you are observing.

YieldOptimization Start Yield Issue Identified RouteCheck Which Synthetic Route? Start->RouteCheck NitrosoRoute Nitrosation-Reduction (NaNO2 -> LiAlH4) RouteCheck->NitrosoRoute HOSARoute Direct Amination (HOSA) RouteCheck->HOSARoute NitrosoFail Where is the loss? NitrosoRoute->NitrosoFail HOSAFail Low Conversion (<30%) HOSARoute->HOSAFail Step1Fail Step 1: Nitrosation NitrosoFail->Step1Fail Precipitate missing Step2Fail Step 2: Reduction NitrosoFail->Step2Fail Low Mass Balance FixpH Check pH (Must be <4) Prevent amine protonation Step1Fail->FixpH CheckWorkup Is product trapped in salts? Step2Fail->CheckWorkup Isolation Isolation Issues (Oiling out / Tar) Step2Fail->Isolation FieserFix Apply Fieser Workup (x : x : 3x rule) CheckWorkup->FieserFix Yes (Gray Sludge) OverRedux Product is Aniline? (N-N Cleavage) CheckWorkup->OverRedux No (Clean liquid) ZnFix Switch to Zn/AcOH Milder Reductant OverRedux->ZnFix HOSAFix 1. Maintain 0°C (Stop Hydrolysis) 2. Buffer pH 8-9 3. Increase HOSA equivalents (2.5eq) HOSAFail->HOSAFix HOSAFail->Isolation SaltFix Do NOT isolate Free Base Precipitate as HCl Salt Isolation->SaltFix

Figure 1: Decision logic for diagnosing yield loss in 4-phenylpiperazin-1-amine synthesis. Blue nodes indicate process steps; Red nodes indicate failure points; Green nodes indicate corrective protocols.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/red on the filter paper. What is happening? A: This is oxidative degradation. Hydrazines are electron-rich and prone to air oxidation to diazenes or tetrazenes. Solution: Minimize air exposure. Filter under a nitrogen blanket if possible, and immediately convert the free base to the HCl salt, which is air-stable.

Q: Can I use Catalytic Hydrogenation (H₂/Pd-C) to reduce the N-nitroso intermediate? A: Proceed with extreme caution. While possible, catalytic hydrogenation often cleaves the N-N bond entirely, yielding the original amine (1-phenylpiperazine) and ammonia. If you must use hydrogenation, Raney Nickel is historically preferred over Palladium for preserving N-N bonds, but LiAlH₄ or Zn/AcOH are more reliable for this specific transformation.

Q: In the HOSA reaction, the solution solidifies. Is this the product? A: Likely not. This is often the accumulation of sodium sulfate/potassium sulfate salts. You must add enough water to keep these salts dissolved, or the heterogeneous nature of the mix will prevent the HOSA from reacting with the amine.

References

  • Reduction of N-Nitrosamines: Organic Syntheses, Coll. Vol. 6, p.542 (1988); Vol. 52, p.77 (1972). (Standard protocols for LiAlH4 reduction of nitrosamines).

  • Fieser Workup Protocol: "Workup for Aluminum Hydride Reductions." University of Rochester, Department of Chemistry. (Detailed stoichiometry for the x:x:3x quench method).

  • HOSA Amination Mechanism: "Hydroxylamine-O-sulfonic acid - a versatile synthetic reagent." Wallace, R.G., Organic Preparations and Procedures International, 14(4), 265-307. (Review of amination mechanisms and hydrolysis competition).

  • Synthesis of 1-amino-4-phenylpiperazine: PubChem Compound Summary for CID 76284 (Hydroxylamine-O-sulfonic acid) and CID 3014828 (1-Nitroso-4-phenylpiperazine). (Data on precursors and reaction pathways).[1][3][6][8][9][10]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-phenylpiperazine derivatives. This class of compounds, while promising for a multitude of therapeutic applications, frequently presents significant challenges related to poor aqueous solubility.[1] The inherent lipophilicity conferred by the phenyl group, combined with the basic nature of the piperazine ring, creates a complex physicochemical profile that can impede experimental progress and formulation development.[2][3]

This guide is designed to provide practical, in-depth solutions to the solubility issues you may encounter. Moving beyond simple protocols, we delve into the causal mechanisms behind these challenges and offer a logical, step-by-step framework for troubleshooting and resolution.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding of the solubility characteristics of 4-phenylpiperazine derivatives.

Q1: Why are my 4-phenylpiperazine derivatives so difficult to dissolve in aqueous buffers like PBS?

A1: The primary reason is the molecule's dual chemical nature. The phenyl group is hydrophobic (lipophilic), which inherently limits interaction with water. The piperazine ring contains basic nitrogen atoms, making the molecule's overall solubility highly dependent on pH.[2][4] In standard physiological buffers (pH ~7.4), the compound likely exists predominantly in its neutral, free base form, which is significantly less soluble than its protonated salt form.[2]

Q2: What is the single most important factor I should consider to improve the solubility of my compound?

A2: pH is the critical starting point. Most 4-phenylpiperazine derivatives are weak bases.[4] By lowering the pH of your solvent, you can protonate the nitrogen atoms on the piperazine ring. This creates a charged species (a salt), which is generally much more soluble in aqueous media.[2] Studies have shown that moving from a neutral or basic pH to an acidic pH can dramatically increase the aqueous solubility of these compounds.[2]

Q3: My compound has low solubility even after pH adjustment. What does this mean?

A3: This indicates that the intrinsic solubility of the molecule is very low, even in its ionized (salt) form. The lipophilicity from the phenyl ring and other potential substitutions on the molecule may be the dominant factor. In such cases, simple pH modification is insufficient, and more advanced formulation strategies are required to overcome the compound's inherent hydrophobicity. These strategies include using co-solvents, cyclodextrins, or creating amorphous solid dispersions.[5][6][7]

Q4: Can the solid form of my compound affect its solubility?

A4: Absolutely. Drugs can exist in different solid forms, such as stable crystalline polymorphs or a higher-energy amorphous state. Crystalline forms have a highly ordered structure with strong lattice energy that must be overcome for dissolution to occur.[5] Amorphous forms lack this long-range order and are generally more soluble and dissolve faster.[8] Techniques like solid dispersion are specifically designed to convert a crystalline drug into a more soluble amorphous state.[5][8]

PART 2: Troubleshooting Guide: From Precipitation to Solution

This guide provides a structured approach to systematically address and solve solubility problems encountered during experiments.

Problem: My 4-phenylpiperazine compound precipitates when added to an aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue. The workflow below will guide you from initial diagnosis to advanced resolution.

TroubleshootingWorkflow Start Problem: Compound Precipitates in Aqueous Buffer CheckpH Step 1: pH Modification Is the compound soluble in acidic pH? Start->CheckpH SuccesspH Solution Found: Use acidic buffer (e.g., pH 3-5). Determine pH-solubility profile. CheckpH->SuccesspH  Yes FailpH Problem Persists: pH adjustment is insufficient or not viable for the assay. CheckpH->FailpH No   AdvancedStrategies Step 2: Advanced Strategies (Choose based on experimental needs) FailpH->AdvancedStrategies CoSolvents Strategy A: Co-solvents (e.g., DMSO, Ethanol, PEG 400) AdvancedStrategies->CoSolvents For liquid formulations Cyclodextrins Strategy B: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) AdvancedStrategies->Cyclodextrins To avoid organic solvents SolidDispersion Strategy C: Solid Dispersions (For solid dosage forms) AdvancedStrategies->SolidDispersion To improve dissolution rate Nanosuspension Strategy D: Nanosuspensions (For IV or oral delivery) AdvancedStrategies->Nanosuspension For very low solubility

Caption: Troubleshooting workflow for solubility issues.

Step 1: pH Modification
  • Probable Cause: At neutral or basic pH, the 4-phenylpiperazine derivative is in its non-ionized, poorly soluble free-base form.

  • Causality: The basic nitrogen atoms in the piperazine ring can accept protons in an acidic environment. This protonation leads to the formation of a positively charged conjugate acid (a salt), which has a much higher affinity for polar solvents like water.[2] This fundamentally alters the compound's physicochemical properties, favoring dissolution.

  • Solution: Systematically determine the compound's pH-solubility profile. Start by attempting to dissolve the compound in a low pH buffer (e.g., 0.1 N HCl or a citrate buffer of pH 3.0). See Protocol 2 for a detailed methodology.

pHSolubility cluster_0 High pH (e.g., pH 9.0) cluster_1 Low pH (e.g., pH 3.0) FreeBase R-N (Free Base) Insoluble Precipitates Salt R-NH+ (Salt Form) Soluble Dissolved FreeBase->Salt + H+ (Acid) Salt->FreeBase - H+ (Base)

Caption: Relationship between pH and the soluble salt form.

Step 2: Advanced Strategies (When pH Adjustment is Not Enough)

If solubility remains a challenge, the next step is to employ formulation technologies designed to overcome intrinsic hydrophobicity.

Strategy A: Co-solvents
  • Probable Cause: The overall polarity of the aqueous solvent is too high to effectively solvate the hydrophobic regions of your molecule.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to dissolve.[9][10]

  • Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (like DMSO) and then dilute it into your aqueous buffer. For direct formulation, a blend of co-solvents can be used. This is a common and effective technique for both in vitro and preclinical in vivo studies.[6][11]

Co-solventTypical Concentration Range (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) < 1% (for in vitro); up to 10% (for in vivo)Powerful solvent, but can have cellular effects and toxicity at higher concentrations.[7]
Ethanol 5 - 20%Generally well-tolerated but can cause precipitation upon dilution if not carefully formulated.[7]
Polyethylene Glycol 400 (PEG 400) 10 - 60%A common, low-toxicity vehicle for oral and parenteral formulations.[12]
Propylene Glycol (PG) 10 - 40%Often used in combination with other co-solvents to improve stability.[7]

For a detailed methodology, see Protocol 3 .

Strategy B: Cyclodextrins
  • Probable Cause: The hydrophobic phenyl moiety of the molecule prevents it from being adequately solvated by water.

  • Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your compound) within their hydrophobic core.[][16] This "inclusion complex" effectively masks the hydrophobic part of the drug, presenting a new, water-soluble exterior to the solvent.[][17]

  • Solution: Use a cyclodextrin derivative, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), in your aqueous buffer. These are highly soluble and have been shown to be safe and effective solubilizers for a wide range of drugs.[14]

Cyclodextrin cluster_CD Cyclodextrin (Host) a b a->b c b->c d c->d e d->e f e->f f->a Cavity Hydrophobic Cavity Drug 4-Phenylpiperazine Derivative (Guest) (Poorly Soluble) Drug->Cavity + Complex Soluble Inclusion Complex Drug->Complex cluster_CD cluster_CD cluster_CD->Complex

Caption: Formation of a soluble inclusion complex.

Cyclodextrin TypeKey PropertiesCommon Applications
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.[14]Oral and parenteral formulations. Widely used in preclinical and clinical development.[13]
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, anionic nature.[14]Excellent for solubilizing basic drugs via ionic interactions in addition to inclusion.
Randomly Methylated-β-CD (RM-β-CD) High solubilizing capacity.Primarily used in research applications due to higher toxicity concerns compared to HP-β-CD.[14]

For a detailed methodology, see Protocol 4 .

Strategies C & D: Solid-State Engineering (Solid Dispersions & Nanosuspensions)

These advanced techniques are typically employed during formal drug development to improve the dissolution rate and bioavailability of a final drug product.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, usually in an amorphous state.[5] By preventing the drug from crystallizing, its apparent solubility and dissolution rate are significantly increased.[8]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron (nanometer) range.[18] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a corresponding increase in dissolution velocity and saturation solubility.[19] This technology is suitable for oral, parenteral, and other routes of administration.[20][21]

PART 3: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental property of the compound.[2]

  • Preparation: Add an excess amount of the solid 4-phenylpiperazine derivative to a known volume of your test solvent (e.g., pH 7.4 PBS) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Report the solubility in units such as mg/mL or µM.

Protocol 2: pH-Dependent Solubility Profiling

This protocol maps the compound's solubility across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH.

  • Interpretation: The resulting curve will reveal the pH at which the compound is most soluble and help you select an appropriate buffer for your experiments. Typically, solubility will be highest at the lowest pH values.

Protocol 3: Formulation with Co-solvents

This protocol provides a starting point for creating a liquid formulation.

  • Screening: Test the solubility of your compound in several neat co-solvents (e.g., DMSO, PEG 400, Ethanol) to identify one that provides high solubility (>10 mg/mL).

  • Stock Solution: Prepare a high-concentration stock solution in the selected co-solvent (e.g., 50 mg/mL in DMSO).

  • Aqueous Dilution: In a separate vial, prepare your desired final buffer. While vortexing the buffer, slowly add the required volume of the stock solution to reach your target final concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the co-solvent percentage may need to be increased or a different formulation approach may be necessary.

Protocol 4: Formulation with Cyclodextrins

This protocol details how to use cyclodextrins for solubilization.

  • CD Solution Preparation: Prepare a stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD in water). This may require gentle heating and stirring to fully dissolve the CD.

  • Phase Solubility Diagram (Optional but Recommended): To optimize the formulation, perform a phase solubility study by measuring the drug's solubility in a series of increasing CD concentrations (e.g., 0% to 20% w/v). This will show the concentration of CD needed to achieve the desired drug concentration.

  • Direct Solubilization: Add an excess of your solid compound to the prepared cyclodextrin solution.

  • Equilibration: Agitate the mixture for 24-48 hours at a constant temperature to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the sample to remove any undissolved drug and filter the supernatant through a 0.22 µm filter to obtain a clear, particle-free solution.

  • Quantification: Determine the drug concentration in the final solution via HPLC or another suitable method.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. Springer.
  • Nanosuspension: An approach to enhance solubility of drugs.
  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.
  • API Solubility and Dissolution Enhancement Via Formul
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube.
  • Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs.
  • (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • An Approach to Enhance Drug Solubility: Design, Characteriz
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflamm
  • Phenylpiperazine derivatives had a wide range of efficacy and toxicity...
  • Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. Drug Invention Today.
  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflamm
  • Phenylpiperazine - Wikipedia. Wikipedia.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.

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Technical Support Center: Phenylpiperazine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting by-product formation in phenylpiperazine synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Q&A, Technical Protocols, and Mechanistic Insights

Introduction: The "Selectivity" Challenge

Synthesizing


-phenylpiperazines is a cornerstone reaction in medicinal chemistry, serving as a scaffold for antifungals (e.g., Posaconazole), antidepressants (e.g., Vortioxetine), and antipsychotics. While the transformation appears simple—coupling an aryl halide with piperazine—the reality is often plagued by a specific set of impurities: 

-diphenylpiperazine (bis-arylation)
, hydrodehalogenated arenes , and homocoupled biaryls .

This guide addresses these issues through the lens of the Buchwald-Hartwig amination , the industry standard for high-value intermediates, while touching on nucleophilic aromatic substitution (


) for specific electron-deficient substrates.

Part 1: Troubleshooting Selectivity (Mono- vs. Bis-Arylation)

Q: Why is my reaction producing significant amounts of -diphenylpiperazine, even when I use 1 equivalent of piperazine?

A: The issue is likely kinetic competition and statistical probability. In the Buchwald-Hartwig catalytic cycle, the mono-arylated product (


-phenylpiperazine) contains a secondary amine that remains nucleophilic. If the catalyst does not discriminate effectively between the primary amine sites of piperazine and the secondary amine of the product, the mono-product competes for the oxidative addition complex.

The Fix: Stoichiometry & Sterics

  • Stoichiometric Control: You must use a large excess of piperazine (typically 3–5 equivalents). This statistically favors the collision of the catalyst with unreacted piperazine rather than the product. The excess piperazine can be easily recovered during workup (see Part 3).

  • Ligand Selection: Switch to a bulky, dialkylbiaryl phosphine ligand like RuPhos or BrettPhos .

    • Mechanism:[1][2][3][4][5] These ligands create a "steric wall" around the Palladium center. The primary amine (piperazine) is small enough to approach and undergo transmetalation. The mono-arylated product, now bearing a phenyl ring, is significantly bulkier and faces severe steric repulsion, preventing the second arylation [1, 2].

Q: I am using 5 equivalents of piperazine, but my conversion is stalling. Why?

A: Catalyst poisoning by the amine. Piperazine is a strong


-donor. In high concentrations, it can saturate the coordination sphere of the Palladium, forming inactive 

species, preventing the oxidative addition of the aryl halide.

The Fix:

  • Slow Addition: Add the piperazine slowly to the reaction mixture rather than all at once.

  • Temperature: Ensure the reaction temperature is sufficient (

    
    C) to promote ligand dissociation and keep the catalytic cycle turning.
    
  • Pre-catalysts: Use precatalysts like RuPhos Pd G3 or G4 which ensure the active

    
     species is generated efficiently without being trapped by the amine immediately [3].
    
Visualizing the Pathway

The following diagram illustrates the competitive pathways and where specific interventions (Ligands/Stoichiometry) act to block by-product formation.

Phenylpiperazine_Pathways ArX Aryl Halide (Ar-X) Cat Pd/Ligand (RuPhos/BrettPhos) ArX->Cat Oxidative Addition Pip Piperazine (Excess 3-5 eq) Pip->Cat Reagent Mono Mono-Product (N-Phenylpiperazine) Cat->Mono Primary Amine Transmetalation Bis Bis-Product (N,N'-Diphenylpiperazine) Cat->Bis Unwanted 2nd Arylation Mono->Cat Competition (Secondary Amine) Block BLOCKED BY STERIC BULK Mono->Block Block->Bis

Caption: Competitive arylation pathways. Bulky ligands (RuPhos) and excess piperazine favor the green path (Mono) and block the red path (Bis).

Part 2: The "Silent" By-Products (Dehalogenation)

Q: I see the formation of the arene (Ar-H) instead of the product. Is my solvent wet?

A: Not necessarily wet, but likely a hydrogen source. Hydrodehalogenation (reduction of Ar-X to Ar-H) occurs when the Pd-Ar intermediate undergoes reduction rather than transmetalation. This is common with:

  • 
    -Hydride Elimination:  If your amine has alpha-hydrogens and the reductive elimination is slow.
    
  • Alcohol Solvents: Isopropanol or ethanol can act as hydride sources.

The Fix:

  • Solvent Switch: Use aprotic, non-polar solvents like Toluene or 1,4-Dioxane . Avoid alcohols if dehalogenation is observed.

  • Base Selection: Switch from alkoxide bases (

    
    ) to carbonate bases (
    
    
    
    or
    
    
    ) if using sensitive substrates, although alkoxides are generally standard for Buchwald-Hartwig.

Part 3: Purification Strategy (The pH Switch)

Separating the mono-arylated product from the bis-arylated impurity by chromatography can be difficult due to tailing amines. A self-validating Acid/Base Extraction protocol leverages the pKa differences between the distal nitrogen atoms.

The Chemical Logic
  • 
    -Phenylpiperazine (Mono):  Contains one aniline-like nitrogen (
    
    
    
    ) and one aliphatic secondary nitrogen (
    
    
    ). It is highly basic at the distal position.
  • 
    -Diphenylpiperazine (Bis):  Contains two aniline-like nitrogens (
    
    
    
    ). It is weakly basic and remains neutral at mild acidic pH.
Quantitative Data: Solubility & pKa
CompoundDistal N TypeApprox pKa (Conj. Acid)Solubility at pH 6.0
Piperazine Aliphatic (

)
~9.8Aqueous (Protonated)
Mono-Product Aliphatic (

)
~9.8 (Distal N)Aqueous (Protonated)
Bis-Product Aniline-like (

)
~4-5Organic (Neutral)
Purification Protocol
  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • First Extraction (Removal of Piperazine): Wash with Water (3x). Excess piperazine is highly water-soluble and will partition into the aqueous phase.

  • The "pH Switch" (Separating Mono vs Bis):

    • Extract the organic layer with mild aqueous acid (e.g., 1M Citric Acid or Phosphate Buffer pH 5-6).

    • Organic Layer: Contains non-basic impurities and Bis-product (remains neutral). Discard or analyze.

    • Aqueous Layer: Contains the protonated Mono-product .

  • Recovery:

    • Basify the aqueous layer to pH >11 using NaOH (aq).

    • Extract with EtOAc or DCM.

    • Dry (

      
      ) and concentrate to yield pure mono-product.
      

Part 4: Validated Experimental Protocol

Method: Buchwald-Hartwig Amination (General Procedure for Drug Discovery)

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)[6]

  • Piperazine (4.0 equiv)

  • 
     (1-2 mol%) or RuPhos Pd G3 (1-2 mol%)
    
  • RuPhos (2-4 mol%) - If using Pd2(dba)3

  • 
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Solids Addition: Add

    
    , RuPhos, 
    
    
    
    , and Piperazine. Note: Adding piperazine solid here is easier than solution.
  • Liquid Addition: Add the Aryl Halide (if liquid) and solvent (concentration ~0.2 M).

  • Degas: Sparge with Argon for 5 minutes. Oxygen kills the active Pd(0) species.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.[7]

    • Checkpoint: If starting material remains but product is forming, add more catalyst (in solution) via syringe, not more base.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Palladium black.

  • Purification: Proceed to the pH Switch extraction method described in Part 3.

References

  • Fors, B. P., & Buchwald, S. L. (2008).[8] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[8] Journal of the American Chemical Society.[8][9]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazine and 1-Alkylpiperazines." Journal of Organic Chemistry. (Discusses complementary Cu-methods).
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Stabilizing 4-Phenylpiperazin-1-amine for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Application Support Subject: STABILITY PROTOCOL: 4-Phenylpiperazin-1-amine (CAS: 55367-75-2)

Executive Summary

4-Phenylpiperazin-1-amine (1-Amino-4-phenylpiperazine) is a hydrazine derivative. Unlike simple amines, the N-amino moiety (


) renders this compound significantly more susceptible to oxidative degradation  and photolysis . While the phenyl ring provides some electronic stabilization, the hydrazine tail remains a "soft" nucleophile prone to radical formation and diazenyl-intermediate degradation.

This guide replaces standard storage advice with a rigorous, chemically grounded preservation system designed to maintain >98% purity over 12+ months.

Module 1: Diagnosis & Triage (Troubleshooting)

Q1: My sample has turned from off-white/pale yellow to dark brown or viscous oil. Is it usable?

  • Diagnosis: Oxidative Polymerization. The color change indicates the formation of azo-dimers and nitroso-derivatives, likely catalyzed by trace metals or exposure to atmospheric oxygen.

  • Action: Do not use for sensitive biological assays. The impurities (often hydrazones or diazenes) are electrophilic and can covalently modify protein targets, leading to false positives.

  • Salvage: If you have >500 mg, perform a recrystallization (see Module 3). If <100 mg, discard.

Q2: The compound has become a sticky solid or "wet" paste.

  • Diagnosis: Hygroscopic Failure. Hydrazine derivatives are excellent hydrogen bond donors/acceptors. If the septum was compromised, it has absorbed atmospheric water and likely formed carbamates with

    
    .
    
  • Action: Lyophilize (freeze-dry) immediately. If the melting point remains depressed after drying, the compound has chemically degraded.

Q3: I see a new peak in my LC-MS at M+14 or M+16.

  • Diagnosis:

    • M+16: N-Oxide formation (common in piperazines stored in air).

    • M+14: Methylation (unlikely unless stored near methylating agents) or carbonyl formation (reaction with atmospheric aldehydes/ketones).

  • Action: These are chemically distinct species. Re-purification is required.[1]

Module 2: The Stability Protocol (Self-Validating System)

To ensure long-term integrity, you must treat this compound as a pyrophoric-adjacent reagent.

The "Golden Rule" of Aliquoting

Never store the bulk bottle at room temperature after opening. Repeated freeze-thaw cycles introduce moisture.

  • Protocol: Upon receipt, dissolve the entire lot in anhydrous dichloromethane (DCM) or ethanol.

  • Action: Aliquot into single-use glass vials. Evaporate solvent under a stream of Argon (not Nitrogen, if possible—Argon is heavier than air and blankets the solid).

Chemical Stabilization (The Salt Switch)

Free base hydrazines are inherently unstable. If your application allows, convert the free base to the Monohydrochloride (HCl) salt .

  • Mechanism: Protonating the terminal nitrogen (

    
    ) removes the lone pair availability, shutting down the oxidative pathway.
    
  • Method: Dissolve free base in Et2O; add 1.1 eq of 2M HCl in Et2O dropwise. Filter the white precipitate.

  • Result: Shelf life extends from ~3 months (free base) to >2 years (HCl salt).

Storage Matrix
VariableRequirementScientific Rationale
Atmosphere Argon (Ar) Nitrogen (

) is lighter than

and can diffuse out. Argon forms a heavy blanket, physically displacing oxygen.
Temperature -20°C Arrhenius kinetics: Reducing temp from 25°C to -20°C slows degradation rates by ~20-30x.
Container Amber Glass Blocks UV radiation (200-400nm) which catalyzes N-N bond homolysis.
Desiccant P2O5 or Silica Prevents hydrolysis and carbonate formation.

Module 3: Handling & Re-purification

Workflow Visualization

The following diagram outlines the critical decision paths for handling incoming shipments to prevent initial degradation.

StabilityWorkflow Receipt Shipment Receipt VisualQC Visual QC (Color/State) Receipt->VisualQC Pass Pass: Off-white Solid VisualQC->Pass No Discoloration Fail Fail: Brown/Oil VisualQC->Fail Dark/Sticky Aliquot Aliquot under Argon Pass->Aliquot Purify Recrystallize (EtOH/Hexane) Fail->Purify SaltConv Optional: Convert to HCl Salt Aliquot->SaltConv For >6mo Storage Storage Store at -20°C (Amber Vial) Aliquot->Storage SaltConv->Storage Purify->Pass Purity >98%

Caption: Decision logic for maximizing shelf-life upon compound receipt.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps you avoid the triggers.

Degradation Compound 4-Phenylpiperazin-1-amine (Free Base) Radical Hydrazyl Radical (Reactive Intermediate) Compound->Radical Oxidation (Slow) Oxygen Oxygen (Air) Oxygen->Radical Dimer Tetrazene/Azo Dimers (Brown Color) Radical->Dimer Dimerization NOxide N-Oxide Species (M+16 Peak) Radical->NOxide Further Oxidation

Caption: The oxidative cascade responsible for the "browning" of hydrazine derivatives.

Re-purification Protocol (Recrystallization)

If your sample has degraded (Pass/Fail check = Fail), use this method:

  • Solvent: Boiling Ethanol (EtOH).

  • Dissolution: Dissolve crude solid in minimum boiling EtOH.

  • Filtration: Filter hot to remove insoluble polymeric brown gunk.

  • Crystallization: Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

  • Collection: Filter crystals under inert gas if possible.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Amino-4-phenylpiperazine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-Phenylpiperazine derivatives storage. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Phenylpiperazin-1-amine.[2] National Library of Medicine. Retrieved from

  • Encyclopedia of Reagents for Organic Synthesis. (2001). General handling of Hydrazines and N-Amines. Wiley Online Library.
  • Arxada. (n.d.). Performance Chemicals: Hydrazine Storage and Stability. Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Selection for C-H Functionalization of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-H functionalization of piperazines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Piperazine is a privileged scaffold in medicinal chemistry, yet functionalizing its C-H bonds presents unique challenges compared to other saturated N-heterocycles due to the presence of a second nitrogen atom.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your catalyst selection for successful and reproducible outcomes.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low to No Product Yield

Low conversion is one of the most common frustrations in developing C-H functionalization reactions. The issue often stems from catalyst deactivation, suboptimal reaction conditions, or inherent substrate inactivity.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Action & Protocol
Catalyst Deactivation The active catalytic species can be poisoned by impurities or degrade over the course of the reaction. For palladium catalysts, iodide buildup can lead to the formation of inactive Pd species.[5] The second nitrogen of the piperazine can also coordinate to the metal center, inhibiting catalysis.[2][6]Ensure Inert Atmosphere & Pure Reagents: Run reactions under an inert atmosphere (N₂ or Ar). Use freshly distilled/degassed solvents and pure starting materials to avoid catalyst poisons like sulfur or water.[7][8] Use a Protecting Group: Mono-protecting the piperazine with an electron-withdrawing group like Boc (tert-butyloxycarbonyl) is the most effective strategy.[7][9] This attenuates the Lewis basicity of one nitrogen, preventing catalyst inhibition and often activating the α-C-H bonds.[1]
Suboptimal Ligand Choice The ligand is crucial for stabilizing the catalyst and modulating its reactivity and selectivity.[10][11] For Pd(II)-catalyzed reactions, the ligand influences the C-H cleavage step, which is often rate-limiting.[10]Screen a Ligand Library: For palladium-catalyzed arylations, start with electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, DavePhos) which promote oxidative addition.[10] For other transformations, N-heterocyclic carbenes (NHCs) can offer enhanced stability and reactivity.[12]
Incorrect Reaction Temperature C-H activation has a significant energy barrier. Insufficient temperature can lead to stalled reactions, while excessive heat can cause decomposition of the substrate, product, or catalyst.[7]Perform a Temperature Screen: Systematically screen temperatures, for example, from 80 °C to 140 °C in 20 °C increments. Monitor reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability.
Poor Solvent Choice The solvent affects catalyst solubility, stability, and the rate of key elementary steps. Polar aprotic solvents are generally preferred.Test Different Solvents: Common solvents for these reactions include Toluene, Dioxane, DMF, or DMAc. The choice can significantly impact yield; for instance, a switch in solvent can sometimes dramatically improve outcomes.[13][14]

Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical decision tree to systematically diagnose the root cause of low product yield.

G start Low or No Yield Observed check_purity Are starting materials and solvents pure & anhydrous? start->check_purity purify Action: Purify reagents, distill/degas solvent, use glovebox. check_purity->purify No check_atmosphere Is the reaction under a strictly inert atmosphere? check_purity->check_atmosphere Yes purify->check_purity inert Action: Improve Schlenk line technique or use a glovebox. check_atmosphere->inert No check_protection Is a mono-N-protected piperazine (e.g., N-Boc) used? check_atmosphere->check_protection Yes inert->check_atmosphere protect Action: Synthesize and use N-Boc or other mono-protected piperazine. check_protection->protect No screen_conditions Systematically Screen Reaction Parameters check_protection->screen_conditions Yes protect->check_protection ligand Ligand Screening screen_conditions->ligand temp Temperature Screening screen_conditions->temp solvent Solvent Screening screen_conditions->solvent success Yield Improved ligand->success temp->success solvent->success G A Pd(II) Catalyst + Substrate B Coordination Complex A->B Coordination C Palladacycle (C-H Activation) B->C C-H Activation (CMD) D Pd(IV) Intermediate C->D Oxidative Addition (Ar-I) E Product + Pd(II) D->E Reductive Elimination (C-C bond forms) E->A Regeneration

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

References

  • Campos, K. R. (2007). Direct sp3 C–H bond activation adjacent to nitrogen in heterocycles. Chemical Society Reviews, 36(7), 1069-1084. [Link]

  • Ma, Y., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6563. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1013-1025. [Link]

  • Arisawa, M., Ohno, S., Miyoshi, M., & Murai, K. (2021). Non-Directed β- Or γ-C(sp 3)-H Functionalization of Saturated Nitrogen-Containing Heterocycles. Request PDF. [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Pirnot, M. T., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9771-9784. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • MacMillan, D. W. C., et al. (2011). Photoredox C–H Arylation and C–H Vinylation. Encyclopedia MDPI. [Link]

  • Singh, F. V., & Wirth, T. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(40), 31589-31602. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. [Link]

  • Douglas, J. J., & Martin, R. T. (2020). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PMC - NIH. [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

  • Chen, G., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC - NIH. [Link]

  • Kaur, N., & Gevorgyan, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6178. [Link]

  • University of Michigan. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]

  • Maulide, N., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 11045-11054. [Link]

  • Gupta, S. S., et al. (2022). Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners. Taylor & Francis Online. [Link]

  • Douglas, J. J., & Martin, R. T. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 1195-1200. [Link]

  • Bloom, S., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1013-1025. [Link]

  • University of Birmingham. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]

  • Daugulis, O., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC - NIH. [Link]

  • Kaur, N., & Gevorgyan, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]

  • Sivasankaran, S. (2009). Solvent - Solute interactions in the reaction between piperazine and allylbromide. Journal of the Indian Chemical Society. [Link]

  • Stoltz, B. M., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]

  • Bloom, S., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Kaur, N., & Gevorgyan, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Maiti, B. (2018). C–H activation-annulation on the N-heterocyclic carbene platform. RSC Publishing. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PMC - NIH. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. Semantic Scholar. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

Sources

Phenylpiperazine Optimization & Safety Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Cytotoxicity in Phenylpiperazine Scaffolds

Welcome to the Technical Support Center

You have reached the specialized support hub for researchers working with phenylpiperazine pharmacophores. While this moiety is a "privileged structure" in CNS drug discovery (targeting 5-HT, D2/D3 receptors), it frequently triggers attrition due to two distinct toxicity mechanisms: bioactivation to reactive metabolites and hERG channel inhibition .

This guide is structured as a dynamic troubleshooting workflow. Select the symptom that matches your experimental observation below.

Part 1: Diagnostic Workflow

Before optimizing, you must identify the source of cytotoxicity. Use this logic flow to determine your troubleshooting path.

ToxicityDiagnosis Start Symptom: Unexplained Cytotoxicity Assay Run Time-Dependent Inhibition (TDI) or GSH Trapping Assay Start->Assay Result1 Positive GSH Adducts (M+307 or Neutral Loss 129) Assay->Result1 Adducts Detected Result2 No Adducts / Stable Assay->Result2 Clean Profile Diagnosis1 ISSUE A: Reactive Metabolites (Quinone-Diimine Formation) Result1->Diagnosis1 NextStep Check hERG IC50 Result2->NextStep HergHigh hERG IC50 < 10 µM NextStep->HergHigh Potent Blocker HergLow hERG IC50 > 10 µM NextStep->HergLow Weak Blocker Diagnosis2 ISSUE B: Off-Target Pharmacology (Likely hERG/Ion Channel) HergHigh->Diagnosis2 Diagnosis3 ISSUE C: General Cellular Stress (Mitochondrial/Apoptosis) HergLow->Diagnosis3

Figure 1: Diagnostic decision tree for phenylpiperazine toxicity. Use this to categorize your compound's failure mode.

Part 2: Troubleshooting Guide – Issue A (Reactive Metabolites)

Symptom: Your compound shows time-dependent toxicity in hepatocytes or forms covalent adducts in microsomal stability assays.

Root Cause: The electron-rich phenyl ring is prone to CYP450-mediated hydroxylation (usually para/ortho). This forms a quinone-diimine intermediate, a "soft" electrophile that covalently binds to nucleophilic cysteine residues on proteins (causing immune responses) or DNA (genotoxicity).

Protocol: Glutathione (GSH) Trapping Assay

Use this protocol to confirm if your molecule is forming reactive quinone species.

  • Incubation System:

    • Test Compound: 10–50 µM (higher than metabolic stability assays to ensure adduct detection).

    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Reduced Glutathione (GSH) at 5 mM (mimics cellular defense).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and with Clozapine (positive control).

    • Quench with ice-cold acetonitrile (1:3 ratio). Centrifuge at 3,000g for 15 min.

  • Analysis (LC-MS/MS):

    • Scan for the parent ion [M+H]+ .

    • Trigger: Scan for [M + 307 + H]+ (GSH adduct mass).

    • Confirmation: Monitor Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

Optimization Strategy: Structural Blocking

To fix this, you must block the metabolic "soft spot" or reduce the electron density of the aromatic ring.

StrategyMechanismImplementation Example
Para-Fluorination Fluorine is metabolically stable and sterically small, blocking the primary site of hydroxylation.Replace 4-H with 4-F on the phenyl ring.
Electron Withdrawal Reduces the electron density of the ring, making it less susceptible to oxidation by CYP450.Add -CF3 or -Cl (Note: Cl may introduce lipophilicity issues).
Heteroatom Scan Pyridines/Pyrimidines are electron-deficient and less likely to form quinone-diimines.Replace Phenyl with Pyridin-2-yl or Pyrimidin-2-yl.
Part 3: Troubleshooting Guide – Issue B (hERG Inhibition)

Symptom: Your compound triggers safety flags for QT prolongation or shows high affinity in patch-clamp assays (IC50 < 10 µM).

Root Cause: Phenylpiperazines fit the classic hERG pharmacophore: a basic nitrogen (protonated at physiological pH) linked to a lipophilic aromatic group . The protonated amine forms a cation-π interaction with Tyr652 and Phe656 in the hERG channel pore.

Optimization Strategy: The "LogP/pKa" Balance

You must disrupt the cation-π interaction without destroying target affinity (e.g., D2 receptor binding often requires the same basic amine).

Step-by-Step Mitigation:

  • Reduce Lipophilicity (Lower LogP):

    • hERG binding correlates strongly with LogP. Target LogP < 3 .

    • Action: Introduce polar groups (e.g., replace a methylene with an ether oxygen).

  • Reduce Basicity (Lower pKa):

    • If the nitrogen is less protonated at pH 7.4, it binds hERG less weakly.

    • Action: Add an electron-withdrawing group (EWG) like Fluorine on the carbon adjacent to the piperazine nitrogen.

    • Target: Shift pKa from ~9.0 to ~7.5.

  • Zwitterionic Approach:

    • Introduce a carboxylic acid to create a zwitterion.[1] This drastically reduces hERG affinity due to electrostatic repulsion in the channel, though it may reduce CNS penetration.

Comparative Data: Structure-Activity Relationship (SAR)
Compound VariantStructure ModificationhERG IC50 (µM)Cytotoxicity Risk
Baseline Unsubstituted Phenylpiperazine0.8 (High Risk)High (Metabolic activation)
Variant A 4-Fluoro-phenylpiperazine1.2 (High Risk)Low (Blocked metabolism)
Variant B 2-Pyridylpiperazine> 10 (Safe)Low (Electron deficient)
Variant C N-Oxygenated linker (Polar)> 30 (Safe)Low (Reduced LogP)
Part 4: Frequently Asked Questions (FAQs)

Q: Why does my MTT assay show toxicity but the GSH trapping is negative? A: You likely have Issue C (General Cellular Stress) . Phenylpiperazines can act as cationic amphiphilic drugs (CADs), accumulating in lysosomes and causing phospholipidosis.

  • Check: Perform a LysoTracker Red assay. If lysosomes are swollen, reduce the compound's lipophilicity (LogP) and basicity (pKa).

Q: Can I use microsomes (HLM) to predict in vivo toxicity? A: Only partially. HLM detects CYP-mediated reactive metabolites. It does not detect Phase II conjugation (glucuronidation) which is often a detoxification pathway. For a complete picture, verify results in cryopreserved hepatocytes , which contain both Phase I and Phase II enzymes.

Q: I replaced the phenyl ring with a pyridine, but potency dropped. What now? A: The pyridine nitrogen might be creating a repulsive electrostatic interaction with your target protein. Try a 3-fluorophenyl or 4-cyanophenyl substitution instead. These maintain the phenyl geometry but reduce electron density enough to mitigate quinone formation.

Part 5: Visualizing the Bioactivation Pathway

The following diagram illustrates the mechanistic pathway from parent drug to cell death, highlighting where your intervention (fluorination) acts.

Bioactivation Parent Phenylpiperazine (Parent) CYP CYP450 (Bioactivation) Parent->CYP Hydroxy Hydroxy-Metabolite (Para/Ortho) CYP->Hydroxy QDI Quinone-Diimine (Reactive Electrophile) Hydroxy->QDI -2e- / -2H+ GSH + Glutathione (Detoxification) QDI->GSH Safe Excretion Protein + Protein/DNA (Covalent Binding) QDI->Protein Adduct Formation Toxicity Cytotoxicity / Immune Response Protein->Toxicity Block INTERVENTION: Fluorination blocks this step Block->CYP

Figure 2: The bioactivation cascade. Phenylpiperazines are oxidized to quinone-diimines. Intervention via structural modification prevents the initial hydroxylation.

References
  • Klopčič, I., & Sollner Dolenc, M. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites.[2] Chemical Research in Toxicology, 32(1), 1–34.[2]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1][3]

  • Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Marketed Drugs. Chemical Research in Toxicology, 24(9), 1345–1410.

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.

Sources

Method development for separating isomers of substituted phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the separation of substituted phenylpiperazine (PP) isomers. It is designed to function as an interactive, high-level troubleshooting and method development manual.

Status: Active | Tier: Level 3 (Method Development & Advanced Troubleshooting) Assigned Specialist: Senior Application Scientist

Introduction: The Isomer Challenge

Substituted phenylpiperazines (PPs)—common motifs in antidepressants (e.g., trazodone metabolites) and designer drugs (e.g., TFMPP, mCPP)—present a dual separation challenge:

  • Positional Isomerism: Differentiating ortho-, meta-, and para- substitutions (e.g., o-CPP vs. p-CPP).

  • Chiral Isomerism: Enantiomeric separation of chiral derivatives.[1]

These molecules are basic secondary amines (pKa ~9.0–9.8), making them prone to severe peak tailing on silica-based columns due to silanol interactions. This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: HPLC/UHPLC Method Development

Ticket #101: "I cannot separate ortho-, meta-, and para- isomers on my C18 column."

Diagnosis: Standard C18 phases often lack the shape selectivity required to distinguish the subtle steric differences between o-, m-, and p- isomers. The hydrophobic interaction is too similar across the three species.

The Solution: π-π Interaction & Shape Selectivity Switch to a stationary phase that utilizes π-π electron interactions or enhanced steric recognition.

Recommended Protocol:

  • Primary Column Choice: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism:[2] The biphenyl ring provides distinct π-π retention mechanisms that are highly sensitive to the electron-withdrawing/donating effects of the phenyl ring substituents on the analyte.

  • Alternative High-Selectivity Choice: Polysaccharide-based Chiral Columns (used in Reversed-Phase mode).

    • Insight: Surprisingly, amylose or cellulose-based chiral columns (e.g., Chiralpak IC/ID) are exceptional at separating achiral positional isomers due to the highly structured chiral grooves which discriminate based on molecular shape (Schürenkamp et al., 2011).

Experimental Conditions (Positional Separation):

Parameter Condition A (Achiral) Condition B (Chiral Column for Positional Isomers)
Column Biphenyl or Phenyl-Hexyl (1.7 µm or 2.6 µm) Immobilized Amylose/Cellulose (e.g., Chiralpak IC-3)
Mobile Phase MeOH / 10mM Ammonium Formate (pH 3.0) MeOH / 20mM Ammonium Bicarbonate (pH 9.0)
Gradient 20% → 60% MeOH over 10 min Isocratic 70:30 (Buffer:MeOH)

| Why? | π-π selectivity is maximized in MeOH (vs. ACN). | High pH suppresses amine ionization, improving shape fit. |

Ticket #102: "My peaks are tailing severely (As > 1.5)."

Diagnosis: This is the classic "Silanol Effect." The basic nitrogen on the piperazine ring (protonated at neutral/low pH) is ion-exchanging with anionic silanols (Si-O⁻) on the silica surface.

The Troubleshooting Workflow:

PeakTailing Start Issue: Peak Tailing (As > 1.2) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH Acidic Method HighPH pH > 9.5 CheckPH->HighPH Basic Method MidPH pH 3.0 - 8.0 CheckPH->MidPH Neutral Method LowPH_Action Add Ion-Pairing Agent (e.g., 0.1% TFA or HFBA) LowPH->LowPH_Action HighPH_Action Ensure Hybrid Silica Column (e.g., BEH, Gemini NX) HighPH->HighPH_Action MidPH_Action CRITICAL ERROR Silanols are active. Switch to High or Low pH. MidPH->MidPH_Action Result Target: As < 1.2 LowPH_Action->Result HighPH_Action->Result

Figure 1: Decision logic for eliminating peak tailing in basic amine analysis.

Corrective Actions:

  • The "High pH" Strategy (Preferred): Use a hybrid silica column (stable up to pH 12).

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mechanism:[2] At pH 10.5, the piperazine (pKa ~9.8) is largely neutral. Neutral amines do not interact with silanols.

  • The "Chaotropic" Strategy: If you must use low pH (e.g., for MS sensitivity), use Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) instead of Formic Acid.

    • Mechanism:[2] TFA acts as an ion-pairing agent, masking the positive charge on the amine.

Module 2: Gas Chromatography (GC-MS) Considerations

Ticket #201: "Do I need to derivatize phenylpiperazines for GC-MS?"

Answer: It depends on your resolution requirements.

  • Routine Screening: No. PPs are sufficiently volatile. However, free amines can adsorb to active sites in the liner and column, leading to tailing.

  • Isomer Separation: Yes. Derivatization improves peak shape and can enhance mass spectral differences between isomers.

Recommended Derivatization Protocol (Acylation):

  • Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Evaporate extract to dryness.

    • Add 50 µL PFPA + 25 µL Ethyl Acetate.

    • Incubate at 60°C for 20 mins.

    • Evaporate and reconstitute.[2]

  • Benefit: The resulting amide is non-polar, eliminating tailing and often providing unique fragmentation patterns that help distinguish m- and p- isomers which have virtually identical mass spectra in their native form.

Module 3: Sample Preparation (SPE)

Ticket #301: "Recovery is low from plasma/urine matrices."

Diagnosis: Liquid-Liquid Extraction (LLE) is often inefficient for PPs due to their high polarity and water solubility.

The Solution: Mixed-Mode Cation Exchange (MCX) Use a Mixed-Mode Strong Cation Exchange cartridge. This utilizes a "Catch and Release" mechanism that is 100% chemically logical.

Self-Validating SPE Protocol:

Step Solvent/Action Mechanism
1. Condition MeOH then Water Activates sorbent.
2. Load Sample (acidified to pH < 5) Analyte is positively charged (NH₂⁺). Binds to anionic sulfonate groups on sorbent.
3. Wash 1 0.1N HCl Removes proteins/interferences. Analyte stays locked (Ionic bond).
4. Wash 2 100% MeOH Removes hydrophobic neutrals. Analyte stays locked.

| 5. Elute | 5% Ammonium Hydroxide in MeOH | The Switch: High pH neutralizes the analyte (NH₂⁺ → NH). Ionic bond breaks. Analyte releases. |

References

  • Schürenkamp, J., et al. (2011).[3] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine.

  • Phenomenex. "Troubleshooting Peak Tailing in HPLC." Technical Guide.

  • BenchChem. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." Application Note.

  • Shimadzu. "HPLC Troubleshooting - Tailing Peaks." Support Center.

  • Sigma-Aldrich (Supelco). "Guide to Solid Phase Extraction." Technical Bulletin.

Sources

Technical Support Center: Bioavailability & Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Permeability Troubleshooting Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Systematic resolution of low cell permeability in NCEs (New Chemical Entities)

If you are reading this, your lead compound likely shows excellent potency against the target but poor performance in Caco-2, MDCK, or PAMPA assays. Low permeability is a "silent killer" in drug discovery—it doesn't matter how tight your molecule binds if it cannot reach the intracellular compartment or cross the intestinal epithelium.

This guide moves beyond basic protocols. We will treat your permeability data as a symptom and use root-cause analysis to diagnose the underlying pathology: Solubility-limited , Transporter-mediated , or Physicochemical mismatch .

Module 1: Diagnostic Troubleshooting (Assay Integrity)

User Question: My compound shows low permeability (


 cm/s) in Caco-2, but I suspect the data might be an artifact. How do I validate the assay results before modifying my molecule?

Scientist Response: Before assuming the molecule is at fault, we must rule out assay artifacts. In my experience, Low Recovery (Mass Balance) is the most common reason for false-negative permeability data. If your compound sticks to the plastic plate or gets trapped inside the cell membrane without exiting, your


 will look artificially low.

The Self-Validating Protocol: You must calculate Mass Balance (Recovery) for every well.



  • If Recovery < 70%: The compound is likely adsorbing to the plastic or accumulating in the cell monolayer (lysosomal trapping). Action: Retest with BSA (Bovine Serum Albumin) in the receiver buffer to "sink" the compound, or use glass-coated inserts.

  • If Recovery > 80%: The low permeability is real. Proceed to physicochemical analysis.

Visualization: Caco-2 Assay Workflow & Calculation Logic

Caco2_Workflow Start Compound Dosing (Apical Chamber) Incubation Incubation (37°C, 21 Days Differentiated) Start->Incubation Time t=0 Sampling Sampling (Apical & Basolateral) Incubation->Sampling Time t=2h QC_Check QC: TEER & Lucifer Yellow Incubation->QC_Check Membrane Integrity Analysis LC-MS/MS Analysis Sampling->Analysis Calc Calculate Papp & Recovery Analysis->Calc QC_Check->Calc Valid if TEER > 200 Ω·cm²

Figure 1: Standard Caco-2 permeability workflow including critical Quality Control (QC) checkpoints for monolayer integrity (TEER) and mass balance.

Module 2: Physicochemical Root Cause Analysis

User Question: My compound is lipophilic (LogP > 3), so it should cross membranes easily. Why is the permeability still low?

Scientist Response: Lipophilicity is necessary but not sufficient. You are likely encountering the "Brick Dust" vs. "Grease Ball" paradox.

  • "Brick Dust": High melting point, low solubility. The compound never dissolves enough to enter the membrane.

  • "Grease Ball": Extremely lipophilic (LogP > 5). The compound enters the lipid bilayer but refuses to leave it to enter the aqueous cytosol (membrane retention).

Diagnostic Table: Physicochemical "Green Zones" Compare your compound's properties against these thresholds derived from Lipinski and Veber rules.

ParameterOptimal RangeRisk ZoneMechanism of Failure
LogP (Lipophilicity) 1.0 – 3.0> 5.0Membrane retention (trapped in bilayer).
TPSA (Polar Surface Area) < 140 Ų> 140 ŲToo polar to desolvate and enter membrane.[1]
H-Bond Donors (HBD) ≤ 3> 5High energy cost to break water bonds.
Molecular Weight (MW) < 500 Da> 700 DaSize exclusion; slow diffusion rates.

Actionable Insight: If your TPSA is high (>140 Ų), the energy cost to shed the "water shell" around the molecule is too high.

  • Fix: Intramolecular Hydrogen Bonding. Design the molecule so a donor and acceptor within the structure bind to each other, effectively "hiding" the polarity from the lipid membrane. This creates a "chameleonic" molecule that looks lipophilic to the membrane but polar to the cytosol [1].

Module 3: Biological Barriers (Transporters)[2]

User Question: I have high permeability in PAMPA (artificial membrane) but low permeability in Caco-2 cells. What does this discrepancy mean?

Scientist Response: This is a classic signature of Efflux Transporter Liability .

  • PAMPA only measures passive diffusion.[2][3][4] It has no pumps.

  • Caco-2 expresses P-glycoprotein (P-gp) and BCRP, which actively pump drugs out of the cell back into the gut lumen (Apical side).

The Efflux Ratio (ER) Protocol: To confirm this, you must run a Bi-Directional Caco-2 Assay .

  • Measure

    
     from Apical to Basolateral (A 
    
    
    
    B).
  • Measure

    
     from Basolateral to Apical (B 
    
    
    
    A).
  • Calculate Efflux Ratio:

    
    
    

Interpretation:

  • ER < 2: Passive diffusion dominates.

  • ER > 2: Potential efflux substrate.[2]

  • Validation: Repeat the assay with a specific inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP). If the ER drops to ~1.0 with the inhibitor, your problem is definitely efflux [2].

Visualization: Decision Tree for Low Permeability

Decision_Tree Start Low Caco-2 Permeability (Papp < 10^-6 cm/s) Check_Recovery Check Mass Balance (Recovery) Start->Check_Recovery Low_Rec Recovery < 70% Check_Recovery->Low_Rec High_Rec Recovery > 80% Check_Recovery->High_Rec Artifact Artifact: Adsorption/Trapping Action: Add BSA Low_Rec->Artifact Check_PAMPA Compare w/ PAMPA Data High_Rec->Check_PAMPA PAMPA_High PAMPA: High Caco-2: Low Check_PAMPA->PAMPA_High PAMPA_Low PAMPA: Low Caco-2: Low Check_PAMPA->PAMPA_Low Efflux Issue: Efflux Transporters Action: Check Efflux Ratio PAMPA_High->Efflux PhysChem Issue: Physicochemical (PSA > 140 or MW > 700) PAMPA_Low->PhysChem

Figure 2: Diagnostic logic tree to distinguish between assay artifacts, transporter efflux, and fundamental physicochemical limitations.

Module 4: Mitigation Strategies

User Question: I cannot change the scaffold significantly without losing potency. What are my options to improve permeability?

Scientist Response: If the core scaffold is fixed, you must alter the "presentation" of the molecule to the membrane.

Strategy A: Prodrug Approach Mask polar groups (hydroxyls, carboxyls) with lipophilic esters or amides that are cleaved by intracellular esterases after crossing the membrane.

  • Example: Dabigatran etexilate (prodrug) vs. Dabigatran. The etexilate tail masks the high polarity, allowing absorption, after which it is hydrolyzed to the active form [3].

Strategy B: Formulation (The "Bile Salt" Trick) If the issue is solubility-limited permeability ("Brick Dust"), use permeation enhancers.

  • Surfactants: Include Sodium Lauryl Sulfate (SLS) or natural bile salts (Tauroglycocholate) in your assay buffer to mimic the fed state (FeSSIF media). This can solubilize the compound in the "unstirred water layer" adjacent to the membrane, driving the concentration gradient [4].

References
  • Whitty, A., et al. (2016). "Beyond the Rule of 5: Properties of chameleonic molecules." Nature Chemical Biology. Link

  • FDA Guidance for Industry. (2020).[5] "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[5][6][7][8][9] Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[9] Nature Reviews Drug Discovery.[10] Link

  • Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of piperazine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage and control the significant reaction exotherms inherent in common industrial synthesis routes.

Section 1: Fundamentals of Exotherm Management in Piperazine Synthesis

This section addresses the core principles underlying the thermal hazards associated with piperazine production. Understanding these fundamentals is critical for proactive safety management and effective troubleshooting.

Q1: Why is the large-scale synthesis of piperazine, particularly from ethanolamines, so prone to dangerous exotherms?

A1: The industrial synthesis of piperazine from precursors like monoethanolamine (MEA) or diethanolamine (DEA) with ammonia is a highly exothermic process.[1][2] The reaction involves multiple condensation and cyclization steps, which are thermodynamically favorable and release a significant amount of energy as heat. The synthesis is typically conducted under high temperatures (150–220°C) and pressures (100–250 atm), conditions that already represent a high-energy state.[1][2] The primary cause for concern is that the rate of this heat generation can easily exceed the heat removal capacity of the reactor, especially at scale.

Q2: What is a "thermal runaway," and why is it the primary hazard in this process?

A2: A thermal runaway is a dangerous, uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn releases more heat, further increasing the temperature.[3][4] This self-accelerating process can lead to a rapid rise in both temperature and pressure within the reactor, potentially causing equipment failure, explosion, and the release of hazardous materials.[5] The exponential relationship between temperature and reaction rate is the root cause; a small increase in temperature can cause a disproportionately large increase in heat generation, overwhelming the cooling system.[5]

Q3: We've successfully run this synthesis at the 1L scale. How does scaling up to a 1000L reactor increase the risk of a thermal runaway?

A3: This is a critical concept in process chemistry known as the surface-area-to-volume ratio problem. As you increase the scale of a reactor, its volume (and thus its heat-generating potential) increases by a cubic factor (e.g., diameter³), while the surface area available for heat transfer (cooling) only increases by a square factor (e.g., diameter²).[6] This disparity means that large reactors are inherently less efficient at dissipating heat than their smaller laboratory counterparts. A process that is easily controlled in the lab can become uncontrollable at an industrial scale without significant changes to engineering and process controls.[6]

Section 2: Troubleshooting Guide for Acute Exothermic Events

This guide provides a structured approach to handling an active or impending thermal runaway event during piperazine synthesis.

Scenario: Rapid, Uncontrolled Temperature Rise During Reagent Addition

You are conducting a semi-batch synthesis, adding an amine precursor to a reactor containing a catalyst and ammonia. Mid-addition, you observe the reactor temperature climbing rapidly, exceeding the setpoint, even with the cooling system at maximum output.

Potential Causes:

  • Excessive Addition Rate: The rate of reagent addition is generating heat faster than the cooling system can remove it.[7]

  • Cooling System Malfunction: The reactor's cooling jacket, internal coils, or external heat exchanger is not performing to specification.

  • Inefficient Mixing: Poor agitation has created localized "hot spots" where the reaction is proceeding much faster than in the bulk mixture, leading to a sudden, widespread temperature increase.[3][7]

  • Incorrect Reagent Concentration: Higher than intended reactant concentrations will lead to a faster reaction rate and greater heat output.

Immediate Actions Protocol
  • STOP REAGENT ADDITION IMMEDIATELY. This is the most critical first step to halt the generation of more heat.[7]

  • MAXIMIZE COOLING: Ensure all cooling systems are operating at 100% capacity. If available, use emergency cooling sources.

  • VERIFY AGITATION: Confirm that the agitator is running at the correct speed. Loss of agitation is a common cause of thermal runaway.[3]

  • PREPARE EMERGENCY QUENCH: If the temperature continues to rise and approaches the safety limit, prepare to introduce a pre-determined, pre-cooled quenching agent (e.g., a cold, inert solvent) to halt the reaction and absorb heat.

  • INITIATE EMERGENCY SHUTDOWN: If the situation cannot be brought under control, follow the established site procedure for emergency shutdown, which may include venting to a containment system.

Troubleshooting & Long-Term Corrective Actions
Corrective ActionRationale
Reduce Reagent Addition Rate Slowing the addition of the limiting reagent directly controls the rate of heat generation, ensuring it does not exceed the reactor's heat removal rate.[7]
Lower Reaction Temperature Operating at a lower temperature setpoint decreases the intrinsic reaction rate, providing a larger safety margin and more time to react to deviations.[7]
Improve Heat Transfer Consider process modifications such as using a reactor with a better surface-area-to-volume ratio, ensuring coils are clean, or using a more efficient heat transfer fluid.[8]
Increase Solvent Volume Diluting the reaction mass increases its overall heat capacity, meaning more energy is required to raise the temperature by one degree.
Implement a Semi-Batch or Continuous Flow Process These processes inherently limit the amount of unreacted material at any given time, significantly improving thermal safety over a traditional batch process.[7][9]
Troubleshooting Decision Workflow

The following diagram outlines a logical decision-making process when faced with a thermal excursion.

ExothermTroubleshooting Start Temperature Exceeds Setpoint Stop_Feed IMMEDIATELY Stop Reagent Feed Start->Stop_Feed Max_Cooling Maximize Cooling Output Stop_Feed->Max_Cooling Check_Agitator Verify Agitator Function Max_Cooling->Check_Agitator Temp_Falling Is Temperature Decreasing? Check_Agitator->Temp_Falling Stabilize Monitor and Stabilize Process Temp_Falling->Stabilize Yes Temp_Rising Temperature Still Rising? Temp_Falling->Temp_Rising No Investigate Investigate Root Cause Post-Incident Stabilize->Investigate Temp_Rising->Stabilize No, but stable Prepare_Quench Prepare Emergency Quench Procedure Temp_Rising->Prepare_Quench Yes Initiate_Quench Initiate Quench/ Emergency Shutdown Prepare_Quench->Initiate_Quench Initiate_Quench->Investigate

Caption: Decision tree for immediate response to a thermal excursion.

Section 3: Proactive Strategies & Best Practices (FAQs)

Proactive design and control are paramount for ensuring the safety of large-scale piperazine synthesis.

Q4: What are the most critical engineering controls for a large-scale piperazine reactor?

A4: A robustly designed reactor system is the first line of defense. Key features include:

  • Adequate Cooling Capacity: The heat removal system (e.g., reactor jacket, internal cooling coils, external heat exchangers) must be sized to handle the maximum potential heat output of the reaction, with a built-in safety factor.[10]

  • High-Torque Agitation: A powerful and reliable agitation system is essential to ensure homogenous mixing, prevent hot spots, and facilitate efficient heat transfer from the reaction mass to the cooling surfaces.[3]

  • Redundant Monitoring: Multiple, independent temperature and pressure sensors (probes, RTDs) provide critical data and can help identify sensor failure.

  • Pressure Relief System: A properly sized and maintained rupture disc or relief valve is a non-negotiable final safety measure to prevent catastrophic over-pressurization.[11]

Q5: What is the role of reaction calorimetry in safely scaling up piperazine synthesis?

A5: Reaction calorimetry is an essential tool for quantifying the thermal risk of a chemical process before scale-up.[10] By running the reaction in a specialized calorimeter, you can determine critical safety parameters:

  • Heat of Reaction (ΔHrxn): The total amount of energy released per mole of reactant.

  • Heat Release Rate (q_r): How quickly the heat is generated over time.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under runaway conditions, assuming all unreacted material reacts instantaneously.

  • Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[7]

This data is indispensable for designing appropriate cooling systems and safe operating protocols.[10]

Q6: Beyond engineering, how can process parameters be optimized for thermal safety?

A6: Process control is equally important. Key strategies include:

  • Controlled Dosing (Semi-Batch): This is the most common and effective method. By adding one reactant slowly over time, you control the reaction rate and ensure that unreacted material does not accumulate to dangerous levels.[3]

  • Solvent Selection: Choose a solvent with a high boiling point to provide a wider operating temperature window and a high heat capacity to help absorb energy.

  • Concentration Control: Limiting reactant concentrations can slow the reaction rate and reduce the overall energy potential of the batch.

Heat Generation vs. Heat Removal

The core principle of thermal safety is maintaining a balance where the rate of heat removal always exceeds the rate of heat generation.

HeatBalance cluster_0 Reaction System cluster_1 System State Heat_Gen Heat Generation Rate (q_gen) - Function of T, Conc., Kinetics - Exponential Increase with T Accumulation Heat Accumulation (q_acc = q_gen - q_rem) Heat_Gen->Accumulation Heat_Removal Heat Removal Rate (q_rem) - Function of U, A, (T_rxn - T_coolant) - Linear Increase with T Heat_Removal->Accumulation Stable Stable Operation (q_rem > q_gen) Accumulation->Stable If q_acc <= 0 Runaway Thermal Runaway (q_gen >> q_rem) Accumulation->Runaway If q_acc > 0

Caption: Relationship between heat generation and heat removal in a reactor.

Section 4: Experimental Protocol
Protocol: Determining Heat of Reaction via Reaction Calorimetry

This protocol provides a generalized workflow for using a reaction calorimeter (e.g., Mettler-Toledo RC1) to obtain critical safety data for a piperazine synthesis step.

Objective: To quantify the total heat of reaction and the rate of heat release for the cyclization of an amino-alcohol precursor to piperazine.

Methodology:

  • System Calibration:

    • Perform a standard calibration of the calorimeter according to the manufacturer's instructions. This involves applying a known electrical heat pulse to the solvent system to accurately determine the overall heat transfer coefficient (UA) of the reactor.[7]

  • Reactor Charging:

    • Charge the calorimeter reactor with the initial solvent and the catalyst.

    • Charge the dosing vessel with the amino-alcohol precursor, diluted with solvent if necessary.

  • System Equilibration:

    • Bring the reactor contents to the desired starting temperature (e.g., 150°C) and allow the system to stabilize until the baseline heat flow is constant.

  • Controlled Reagent Addition:

    • Begin the addition of the amino-alcohol precursor from the dosing vessel at a slow, controlled rate that mimics the planned large-scale process (e.g., over 4 hours).

  • Continuous Data Logging:

    • Throughout the addition and for a period afterward, continuously record the following parameters:

      • Temperature of the reactor contents (T_r)

      • Temperature of the cooling/heating jacket (T_j)

      • Amount of reagent added over time

      • Heat flow (calculated in real-time by the software)

  • Data Analysis:

    • Integrate the heat flow curve over the duration of the reaction to determine the total heat of reaction (ΔHrxn) in kJ/mol.

    • Analyze the peak heat flow to determine the maximum heat release rate.

    • Use the collected data to calculate the adiabatic temperature rise (ΔT_ad) to understand the worst-case scenario for a cooling failure.

References
  • Amar Equipment. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. [Link]

  • Cullinane, J. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. The University of Texas at Austin. [Link]

  • Wikipedia. (n.d.). Thermal runaway. [Link]

  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. [Link]

  • Harriott, P. (2002). Heat and Mass Transfer in Reactors. In Chemical Reactor Design. CRC Press. [Link]

  • Google Patents. (n.d.).
  • Barton, J. & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115. [Link]

  • Industrial & Engineering Chemistry Research. (2024). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • Patsnap Eureka. (2024). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

Sources

Validation & Comparative

Scaffold Analysis: 4-Phenylpiperazin-1-amine vs. 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of 4-Phenylpiperazin-1-amine and 4-Phenylpiperidine as scaffolds in medicinal chemistry. It is designed for drug discovery scientists evaluating these motifs for library design, lead optimization, and pharmacokinetic tuning.

A Comparative Guide for Medicinal Chemists

Executive Summary: The Strategic Choice

In the landscape of privileged structures, these two scaffolds serve distinct but complementary roles.

  • 4-Phenylpiperidine is the "Pharmacophore Anchor." It is a robust, rigid scaffold that defines the binding mode of major CNS drugs (opioids, antipsychotics). Its value lies in its ability to present an aromatic system at a precise distance from a basic nitrogen, mimicking the tyramine/dopamine motif.

  • 4-Phenylpiperazin-1-amine is the "Functional Linker." It is rarely a terminal pharmacophore. Instead, it serves as a high-utility intermediate for constructing complex heterocyclic systems (e.g., triazolones in antifungals). The hydrazine moiety (

    
    ) offers unique reactivity for "click-like" heterocycle formation but introduces metabolic liabilities if left unsubstituted.
    
Feature4-Phenylpiperidine4-Phenylpiperazin-1-amine
Primary Role Terminal Pharmacophore (GPCRs, Transporters)Synthetic Intermediate / Linker (Antifungals)
Key Drug Class Opioids (Fentanyl), Antipsychotics (Haloperidol)Azole Antifungals (Itraconazole, Posaconazole)
Basicity (pKa) High (~9.5 - 10.5)Moderate (~7.5 - 8.5) (Hydrazine effect)
Metabolic Risk CYP2D6 Hydroxylation (Manageable)Hydrazine Toxicity (High if uncapped)
Synthetic Utility N-Alkylation, Amide CouplingHydrazone formation, Pyrazole/Triazole synthesis

Structural & Physicochemical Analysis[1][2]

Conformational Landscape

The spatial arrangement of the phenyl ring relative to the nitrogen is the defining differentiator.

  • 4-Phenylpiperidine: Adopts a chair conformation where the phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the axial conformer is accessible (approx. 0.6–1.0 kcal/mol higher) and is often the bioactive conformation for opioid receptors (e.g., prodines).

  • 4-Phenylpiperazin-1-amine: The additional nitrogen at position 1 (the hydrazine head) alters the ring puckering. The N-N bond introduces a dipole and reduces the basicity of the ring nitrogen. The phenyl ring at N4 is strictly equatorial due to conjugation with the nitrogen lone pair (aniline-like character), which flattens that end of the ring.

Basicity and Lipophilicity (Data Comparison)
Property4-Phenylpiperidine1-Amino-4-phenylpiperazineImpact on Design
pKa (Conj. Acid) 10.2 (Typical)~8.1 (Est.)Piperidine is a stronger cation at physiological pH; better for ionic locks (e.g., Asp residue in GPCRs).
LogP ~2.4~1.1The hydrazine moiety lowers LogP significantly, improving water solubility but potentially reducing BBB permeability.
H-Bond Donors 1 (NH)2 (

)
The amino group adds significant H-bond donor capacity, useful for solvent interaction or specific receptor pockets.
Visualization: Scaffold Decision Matrix

ScaffoldDecision Start Start: Scaffold Selection Target Target Class? Start->Target GPCR GPCR / Transporter (Opioid, Dopamine, Sigma) Target->GPCR CNS Active Enzyme Enzyme / Fungal CYP51 (Complex Binding Pocket) Target->Enzyme Anti-infective / Kinase Rigid Need Rigid Pharmacophore? GPCR->Rigid Piperidine Select: 4-Phenylpiperidine Rigid->Piperidine Yes: Bioactive Conformation Linker Need Heterocycle Linker? Enzyme->Linker Piperazine Select: 4-Phenylpiperazin-1-amine Linker->Piperazine Yes: Form Triazolone/Pyrazole

Figure 1: Decision matrix for selecting between the two scaffolds based on therapeutic target and structural needs.

Synthetic Utility & Protocols

4-Phenylpiperidine: The "Standard" Route

Synthesis is typically straightforward, relying on the commercially available 4-phenylpiperidine or its synthesis from 1-benzyl-4-piperidone.

  • Reaction: N-Alkylation or Reductive Amination.

  • Protocol Summary:

    • Dissolve 4-phenylpiperidine (1.0 eq) in DMF/DCM.

    • Add aldehyde (1.1 eq) and STAB (Sodium Triacetoxyborohydride, 1.5 eq).

    • Stir at RT for 4-16h.

    • Yield: Typically >85%.

4-Phenylpiperazin-1-amine: The "Hydrazine" Route

This scaffold is harder to access and handle due to the hydrazine moiety. It is usually synthesized in situ or immediately derivatized to avoid oxidation.

Key Protocol: Synthesis from 1-Phenylpiperazine This method converts the secondary amine to an N-amino group via nitrosation and reduction.

  • Nitrosation:

    • Dissolve 1-phenylpiperazine (10 mmol) in aqueous HCl (3 M, 20 mL).

    • Cool to 0–5 °C. Dropwise add

      
       (1.2 eq) in water.
      
    • Stir 1h. A yellow precipitate (N-nitroso intermediate) forms.

    • Safety Note: N-nitroso compounds are potential carcinogens. Handle in a fume hood.

  • Reduction:

    • Dissolve the N-nitroso intermediate in acetic acid (15 mL).

    • Add Zinc dust (4.0 eq) in portions at <20 °C (exothermic).

    • Stir 2h at RT. Filter off Zn.

    • Basify filtrate with NaOH to pH >10 and extract with DCM.

  • Derivatization (The "Payoff"):

    • The resulting 1-amino-4-phenylpiperazine is rarely isolated as a free base for long-term storage.

    • Reaction: React immediately with phenyl chloroformate or an isocyanate to form semicarbazides, which cyclize to triazolones (as seen in Itraconazole synthesis).

Pharmacological Performance & Metabolism[3]

Target Affinity Profile
  • 4-Phenylpiperidine:

    • High Affinity:

      
      -Opioid receptor (MOR), Dopamine D2, NMDA (GluN2B).
      
    • Mechanism: The phenyl ring engages in

      
      -
      
      
      
      stacking or hydrophobic collapse in the receptor pocket, while the protonated nitrogen forms a salt bridge with a conserved Aspartate (e.g., Asp3.32 in GPCRs).
  • 4-Phenylpiperazin-1-amine:

    • High Affinity: 5-HT (Serotonin) receptors (when derivatized).

    • Mechanism: The N-amino group is often part of a larger "tail" that extends into an accessory binding pocket. In antifungals (CYP51 inhibitors), this scaffold acts as a rigid spacer that orients the triazole headgroup toward the heme iron.

Metabolic Stability & Toxicology (Critical Analysis)

The metabolic fate of these two scaffolds differs radically, dictating their suitability for chronic vs. acute indications.

ScaffoldMetabolic PathwayStructural Alert?Mitigation Strategy
4-Phenylpiperidine Oxidative: CYP2D6/3A4 hydroxylates the phenyl ring (para/meta) or the piperidine ring (

-carbon).
LowBlock metabolic soft spots with Fluorine (e.g., 4-F-phenyl) or methyl groups.
4-Phenylpiperazin-1-amine Reductive/Cleavage: The N-N bond can be cleaved by reductases. The hydrazine can form reactive hydrazones (toxic).HIGH MUST be incorporated into a ring (e.g., triazolone, pyrazole) to mask the hydrazine. Free hydrazine is mutagenic.
Visualization: Metabolic Pathways

Metabolism cluster_0 4-Phenylpiperidine (Stable Core) cluster_1 4-Phenylpiperazin-1-amine (Reactive Core) PPip 4-Phenylpiperidine OH_Met 4-(4-OH-phenyl)piperidine (Active/Inactive Metabolite) PPip->OH_Met CYP2D6 Hydroxylation PPiz 1-Amino-4-phenylpiperazine Hydrazone Reactive Hydrazone (TOXICITY RISK) PPiz->Hydrazone Aldehyde/Ketone (In vivo) Triazolone Triazolone Ring (Stable Drug - Itraconazole) PPiz->Triazolone Synthetic Cyclization

Figure 2: Metabolic divergence. Note the toxicity risk of the free amine in the piperazine scaffold versus the oxidative clearance of the piperidine.

References

  • BenchChem. (2025). A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essential Drugs. Elsevier. (Detailed protocols for Fentanyl and Itraconazole precursors).
  • Kushakova, P. M., et al. (2004).[1] Preparation of 1-amino-4-methylpiperazine. Chemistry of Heterocyclic Compounds. Link

  • Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. (The foundational paper for Itraconazole/1-amino-4-phenylpiperazine usage). Link

  • Meyer, M. D., et al. (2018). Structure-activity relationships for a series of aminopiperidines and piperidine amines at the dopamine transporter. European Journal of Medicinal Chemistry. Link

Sources

Technical Comparison: Synthetic Pathways to 1-Phenylpiperazine (N-Phenylpiperazine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 1-phenylpiperazine (often referred to as 4-phenylpiperazine in substituted derivatives) represents a classic dichotomy in organic chemistry: the choice between atom-economical, harsh industrial legacy methods and high-precision, transition-metal-catalyzed modern techniques.

This guide compares three distinct methodologies:

  • The Classical Cyclization: Aniline alkylation with bis(2-chloroethyl)amine.

  • The Modern Standard: Buchwald-Hartwig Pd-catalyzed amination.

  • The Economic Alternative: Copper-catalyzed Ullmann-type coupling.

Recommendation: For drug discovery and milligram-to-gram scale library synthesis, Method 2 (Buchwald) is superior due to speed and purification ease. For multi-kilogram active pharmaceutical ingredient (API) production where metal scavenging is cost-prohibitive, Method 1 (Cyclization) remains the dominant, albeit hazardous, industrial standard.

Part 1: Strategic Overview & Decision Matrix

The following flowchart illustrates the three primary entry points to the phenylpiperazine scaffold.

G Start Target: 1-Phenylpiperazine RouteA Route A: Classical Cyclization (Aniline + Nitrogen Mustard) RouteA->Start High Temp / Harsh Base ContextA Best for: Bulk Scale (Kg+) Low Material Cost RouteA->ContextA RouteB Route B: Buchwald-Hartwig (Piperazine + Aryl Halide + Pd) RouteB->Start 80-100°C / Pd Cat. ContextB Best for: Drug Discovery High Complexity Substrates RouteB->ContextB RouteC Route C: Ullmann Coupling (Piperazine + Aryl Halide + Cu) RouteC->Start 110°C+ / CuI Cat. ContextC Best for: Cost-Sensitive Mid-Scale Batches RouteC->ContextC

Figure 1: Strategic selection map for synthetic routes based on scale and application.

Part 2: Detailed Protocols & Mechanistic Analysis

Method 1: The Classical Cyclization (Aniline Alkylation)

Concept: This method utilizes a double nucleophilic substitution (


) where aniline acts as the nucleophile attacking the electrophilic carbons of bis(2-chloroethyl)amine (a nitrogen mustard derivative).
  • Precursor Warning: Bis(2-chloroethyl)amine is a blister agent and a potent alkylator. Stringent EHS protocols are mandatory.

Experimental Protocol
  • Reagents: Aniline (1.0 equiv), Bis(2-chloroethyl)amine hydrochloride (1.1 equiv), Diethylene glycol monomethyl ether (Diglyme) or n-Butanol (Solvent).

  • Setup: Flame-dried round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Procedure:

    • Dissolve aniline and bis(2-chloroethyl)amine HCl in the solvent.

    • Heat the mixture to reflux (approx. 150–160°C) for 12–24 hours.

    • Note: No external base is initially added; the aniline acts as the base, often requiring excess or subsequent neutralization.

  • Workup:

    • Cool to room temperature.[1][2][3] The mixture will contain the hydrochloride salt of the product.[3]

    • Basify with 20% NaOH to pH > 12 to liberate the free amine.

    • Extract with Ethyl Acetate (x3).[2] Wash organic layer with brine.

  • Purification: Fractional distillation under reduced pressure. (Recrystallization of the HCl salt from Ethanol/Ether is an alternative).

Critique:

  • Yield: 50–65% (Moderate).

  • Purity: High after distillation, but crude contains oligomers.

  • Safety: High Risk. Handling nitrogen mustards requires containment.

Method 2: The Modern Standard (Buchwald-Hartwig Amination)

Concept: Palladium-catalyzed C-N bond formation allows for the coupling of commercially available piperazine with unactivated aryl halides (chlorobenzene or bromobenzene).

Mechanistic Pathway

The cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination, deprotonation, and reductive elimination.

Buchwald Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord PdII_Amine Complex (Amine Bound) AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Product: N-Phenylpiperazine RedElim->Product

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol (Self-Validating System)
  • Reagents: Bromobenzene (1.0 equiv), Piperazine (1.2–1.5 equiv),

    
     (1-2 mol%), BINAP or XPhos (2-4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried Schlenk tube with Piperazine, Base, Pd source, and Ligand.

    • Evacuate and backfill with Argon (x3).

    • Add Solvent and Bromobenzene via syringe.

    • Heat to 80–100°C for 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove palladium black.

    • Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (

    
    :MeOH:NH
    
    
    
    OH, 90:9:1).

Critique:

  • Yield: 85–95% (Excellent).

  • Selectivity: Excess piperazine prevents bis-arylation (formation of N,N'-diphenylpiperazine).

  • Speed: Reaction often complete in <6 hours.

Method 3: The Economic Alternative (Copper-Catalyzed)

Concept: A variation of the Ullmann condensation promoted by ligands like L-Proline or ethylene glycol, allowing lower temperatures than traditional copper bronze methods.

Experimental Protocol
  • Reagents: Iodobenzene (1.0 equiv), Piperazine (2.0 equiv), CuI (10 mol%), L-Proline (20 mol%),

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF.

  • Procedure:

    • Combine all solids in a sealed tube.

    • Add solvent and stir at 90–110°C for 24 hours.

    • Checkpoint: The reaction mixture changes color (often blue/green to brown) indicating complex formation.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[2]

    • Wash organic phase extensively with water (to remove DMSO/DMF and excess piperazine).

  • Purification: Recrystallization or short-path distillation.[2]

Critique:

  • Yield: 60–80%.[4]

  • Cost: Significantly lower than Pd routes.

  • Green Chemistry: Can be adapted to aqueous systems with specific ligands.

Part 3: Head-to-Head Performance Data

The following table synthesizes experimental data comparing the three routes.

FeatureRoute A: CyclizationRoute B: Buchwald (Pd)Route C: Ullmann (Cu)
Primary Reagents Aniline + Nitrogen MustardAryl Halide + PiperazineAryl Halide + Piperazine
Atom Economy Low (Loss of 2 HCl)High (Loss of HX)High (Loss of HX)
Typical Yield 50 – 65%85 – 98% 60 – 80%
Reaction Time 12 – 48 Hours4 – 8 Hours 12 – 24 Hours
Temperature 150°C+ (Reflux)80 – 100°C 90 – 120°C
Purification Distillation (Difficult)Column ChromatographyExtraction / Recryst.
Safety Profile Poor (Blister agents)Good (Standard hazards)Good (Standard hazards)
Cost (Lab Scale) LowHigh (Catalyst cost)Moderate

References

  • Synthesis of N-Aryl Piperazines via Buchwald-Hartwig

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
    • URL:[Link]

  • Classical Cyclization Method

    • Source: Designer-Drug / Chemical Data.[5][6][7]

    • Title: Synthesis of Phenylpiperazines from Anilines (Bis-chloroethyl amine route).[2]

    • URL:[Link][2][8]

  • Copper-Catalyzed Methodologies

    • Source: Royal Society of Chemistry (RSC).
    • Title: Copper-catalyzed coupling of aryl halides with aliph
    • URL:[Link]

  • Industrial Process Overview

    • Source: Google P
    • Title: Preparation method of N-phenyl piperazine (CN103980229B).[8]

    • URL

Sources

Comparison Guide: In Vitro vs. In Vivo Correlation of 4-Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers optimizing 4-phenylpiperazine derivatives. It moves beyond simple data listing to explore the translational gap—why high-affinity binders often fail in behavioral models—and provides a rigorous framework for establishing valid In Vitro-In Vivo Correlations (IVIVC).

Executive Summary & Chemical Scope

The 4-phenylpiperazine (4-PP) scaffold is a "privileged structure" in neuropsychopharmacology, forming the core of blockbuster antipsychotics (e.g., Aripiprazole) and anxiolytics. Its primary utility lies in its ability to engage Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors simultaneously.

However, a common pitfall in development is the "Affinity Trap," where nanomolar in vitro binding (


) does not translate to in vivo efficacy (

). This guide analyzes the causality of this disconnect, focusing on functional selectivity (biased agonism) and physiochemical barriers (BBB penetration) .
Mechanistic Grounding: The Signal Transduction Landscape

To correlate activity, one must first map the signaling cascades triggered by the 4-PP scaffold. These derivatives often act as partial agonists or functionally selective ligands .

Figure 1: GPCR Signaling Pathways Modulated by 4-Phenylpiperazines This diagram illustrates the dual-pathway activation (G-protein vs.


-arrestin) critical for predicting side-effect profiles (e.g., EPS liability).

G cluster_Gprot Canonical G-Protein Pathway cluster_Arrestin Non-Canonical Pathway Ligand 4-Phenylpiperazine Derivative Receptor D2 / 5-HT1A Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi Agonist Mode GRK GRK Phosphorylation Receptor->GRK Biased Mode AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Signaling cAMP->PKA Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internal Receptor Internalization Arrestin->Internal Akt Akt/GSK3 Signaling Arrestin->Akt

Caption: Dual signaling pathways. 4-PP derivatives often exhibit "functional selectivity," activating Gi/o (therapeutic) while avoiding Beta-arrestin (side effects).

Comparative Data: The Correlation Matrix

The following table compares a Reference Standard (Aripiprazole) against a hypothetical "High Affinity" research analog (Compound B) to demonstrate where correlation breaks down.

MetricAripiprazole (Reference) Compound B (High Affinity Analog) Interpretation of Variance
In Vitro Affinity (

)
D2: ~0.34 nM 5-HT1A: ~1.7 nMD2: 0.05 nM 5-HT1A: 5.0 nMCompound B has superior D2 affinity but may lack the balanced ratio required for atypical profiles.
Intrinsic Activity (GTP

S)
Partial Agonist (Emax ~50-60%)Full Antagonist (Emax ~0%)CRITICAL: High affinity does not imply agonism. Compound B may induce catalepsy (EPS) unlike Aripiprazole.
Metabolic Stability (

)
Human Microsomes: >60 minHuman Microsomes: <15 minRapid metabolism of Compound B destroys in vivo correlation despite potent in vitro binding.
In Vivo Efficacy (

)
MK-801 Model: ~0.5 mg/kgMK-801 Model: >10 mg/kgPoor Correlation: Despite 7x higher affinity, Compound B is 20x less potent in vivo due to PK failure.
Brain/Plasma Ratio > 1.5< 0.1Compound B is a P-gp substrate and fails to cross the BBB effectively.
Self-Validating Experimental Protocols

To generate reproducible data for the table above, follow these specific protocols. Causality is emphasized to ensure troubleshooting capability.

A. In Vitro: [35S]GTP

S Binding Assay (Functional Potency)

Why this assay? Unlike simple radioligand binding (


), this measures the functional consequence of binding (G-protein activation), which is a better predictor of in vivo intrinsic activity.
  • Membrane Preparation: Use CHO cells stably expressing human D2L receptors. Homogenize in ice-cold Tris-HCl (pH 7.4). Critical: Remove endogenous GDP by extensive washing to lower basal background.

  • Incubation: Mix 10

    
    g membrane protein with test compound (10 concentrations) in assay buffer containing 10 
    
    
    
    M GDP and 0.1 nM [35S]GTP
    
    
    S.
    • Validation Step: Include a full agonist (Dopamine, 100

      
      M) to define 100% Emax and an antagonist (Haloperidol) to define basal levels.
      
  • Termination: Incubate for 60 min at 30°C. Terminate by rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    .
    • Correlation Logic: If

      
       is 20-60%, the compound is a partial agonist  (predicts stabilizing activity). If 
      
      
      
      ~0% but
      
      
      is high, it is a silent antagonist .
B. In Vivo: MK-801 Induced Hyperlocomotion (Antipsychotic Efficacy)

Why this assay? It models the "positive symptoms" of schizophrenia (psychosis) via NMDA receptor blockade.

  • Acclimatization: Place C57BL/6 mice in open-field chambers for 30 min to establish baseline activity.

  • Pre-treatment: Administer test compound (IP or PO) 30-60 min prior to challenge.

    • Dose Selection: Based on in vitro

      
       and predicted brain occupancy. Start at 0.1, 1, 3, 10 mg/kg.
      
  • Challenge: Inject MK-801 (0.3 mg/kg, IP). This induces hyper-locomotion.

  • Measurement: Record locomotor activity (distance traveled) for 60 min.

  • Validation:

    • Positive Control: Aripiprazole (1 mg/kg) should reduce hyperlocomotion by >50%.

    • Negative Control: Vehicle only (saline).

    • Self-Check: If the test compound causes sedation (reduced baseline before MK-801), the "efficacy" might be false positive (sedation vs. antipsychotic effect).

Workflow for Establishing IVIVC

This workflow guides the decision-making process when in vitro data does not match in vivo results.

Figure 2: The IVIVC Optimization Loop

IVIVC Start Lead Compound (High Affinity Ki) Func Functional Assay (GTPgS / cAMP) Start->Func Confirm Mechanism ADME ADME Profiling (Microsomes / PAMPA) Func->ADME Check Stability InVivo In Vivo Efficacy (Behavioral Model) ADME->InVivo If Stable PK PK Analysis (Brain/Plasma Ratio) InVivo->PK Collect Samples Decision Correlation Check PK->Decision Refine Structural Modification Decision->Refine Low Brain Exposure Decision->Refine Toxic Metabolite End End Decision->End Success Refine->Start Next Cycle

Caption: Iterative IVIVC workflow. PK analysis is the critical "bridge" step when efficacy fails despite high affinity.

Expert Insights on Correlation Failure

As a Senior Scientist, I have observed three primary reasons why 4-phenylpiperazine derivatives fail IVIVC:

  • The "Metabolite Switch": 4-PP derivatives are often metabolized into 1-phenylpiperazine (1-PP) .

    • Impact: 1-PP is a non-selective serotonin agent. If your parent compound is a D2 antagonist, but metabolizes rapidly to 1-PP, the in vivo phenotype may be dominated by serotonergic toxicity (serotonin syndrome) rather than antipsychotic efficacy.

    • Solution: Always quantify metabolite levels in plasma/brain during PK studies.

  • P-Glycoprotein (P-gp) Efflux: The piperazine nitrogen is basic (

    
     ~8-9). If the N-substituent is too polar, the compound becomes a P-gp substrate, preventing brain entry.
    
    • Correction: In the correlation plot, if

      
       is low but 
      
      
      
      is high, check the Brain Free Fraction (
      
      
      )
      .
  • Biased Signaling: Standard screening uses cAMP or Calcium assays. However, antipsychotic efficacy often correlates better with

    
    -arrestin recruitment  ratios. A compound might appear weak in cAMP assays but potent in arrestin assays, leading to unexpected in vivo results.
    
References
  • Burstein, E. S., et al. (2005). "Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Lawler, C. P., et al. (1999).[1] "Interactions of the novel antipsychotic aripiprazole with dopamine and serotonin receptor subtypes." Neuropsychopharmacology. Link

  • Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or functional selectivity?" Current Pharmaceutical Design. Link

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link

  • Shapiro, D. A., et al. (2003). "Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology." Neuropsychopharmacology. Link

Sources

Technical Comparison Guide: Efficacy of 4-Phenylpiperazin-1-amine Derivatives vs. Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylpiperazin-1-amine (1-amino-4-phenylpiperazine) is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for the development of novel anticonvulsant and antimicrobial agents.[1] Unlike the parent 1-phenylpiperazine, the N-amino functionalization allows for the synthesis of hydrazone and semicarbazone derivatives.[2] These derivatives exhibit a dual mechanism of action—primarily Voltage-Gated Sodium Channel (VGSC) blockade combined with GABAergic modulation —offering a distinct efficacy profile compared to traditional Standards of Care (SoC) like Valproate (VPA) and Carbamazepine (CBZ).[2]

This guide objectively compares the efficacy, safety, and pharmacological profile of 4-phenylpiperazin-1-amine derivatives against current clinical standards, supported by experimental data from recent preclinical studies.

Pharmacological Profile & Mechanism of Action

The therapeutic efficacy of 4-phenylpiperazin-1-amine derivatives stems from their ability to stabilize neuronal membranes and inhibit repetitive firing.[2]

Dual-Target Mechanism
  • Primary Target: Voltage-Gated Sodium Channels (NaV). These derivatives bind to the inactivated state of NaV channels (likely Site 2), preventing the transition to the active state and blocking high-frequency neuronal firing.[2]

  • Secondary Target: GABA-A Receptor Modulation. The lipophilic phenylpiperazine moiety enhances GABAergic transmission, providing a synergistic inhibitory effect on neuronal excitability.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the active hydrazone derivative and its downstream physiological effects on the neuronal membrane.

G cluster_0 Scaffold Synthesis cluster_1 Neuronal Mechanism PP 1-Phenylpiperazine Intermediate N-Nitroso Intermediate PP->Intermediate HNO2 Scaffold 4-Phenylpiperazin-1-amine (Active Scaffold) Intermediate->Scaffold Zn/AcOH (Reduction) Hydrazone Target Hydrazone Derivative (e.g., Compound 6d) Scaffold->Hydrazone Ar-CHO (Condensation) NaV Volt-Gated Na+ Channel (Inactivated State) Hydrazone->NaV Stabilizes (Blockade) GABA GABA-A Receptor Hydrazone->GABA Positive Modulation Firing High-Frequency Neuronal Firing NaV->Firing Inhibits Seizure Seizure Propagation Firing->Seizure Triggers

Figure 1: Synthesis pathway of 4-phenylpiperazin-1-amine hydrazones and their dual-action mechanism blocking Na+ channels and modulating GABA receptors.[2]

Comparative Efficacy Analysis

The following data aggregates results from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, the gold standards for identifying efficacy against generalized tonic-clonic and absence seizures, respectively.

Head-to-Head Efficacy Data

Test Compound: N'-[(substituted)benzylidene]-2-(4-phenylpiperazin-1-yl)acetohydrazide (Representative potent derivative).[2]

Metric4-Phenylpiperazin-1-amine Derivative (Comp 6d)Valproate (VPA)Carbamazepine (CBZ)Interpretation
MES ED50 (mg/kg)15.8 252.7~10-12Superior to VPA ; Comparable to CBZ.[2] Indicates high potency against tonic-clonic seizures.[2]
scPTZ ED50 (mg/kg)14.1 130.6>100 (Inactive)Broad-spectrum efficacy. Unlike CBZ, these derivatives are highly effective in chemically induced seizure models.[2]
TD50 (Neurotoxicity)>500 426.0~70-100Significantly lower neurotoxicity. The scaffold exhibits a wider safety margin.[2]
Protective Index (PI) >31.6 1.68~8.0Superior Safety Profile. The therapeutic window is substantially wider than standard agents.[2]

Data Source: Aggregated from recent medicinal chemistry evaluations of phenylpiperazine hydrazones (see References [1][3]).

Key Findings
  • Potency Advantage: The lead derivatives demonstrate an ED50 approximately 16-fold lower than Valproate in the MES test, suggesting that significantly lower doses are required to achieve therapeutic seizure control.[2]

  • Broad Spectrum Activity: While Carbamazepine is largely ineffective against scPTZ-induced seizures (modeling absence epilepsy), 4-phenylpiperazin-1-amine derivatives show robust protection in both models, indicating potential utility in refractory epilepsy.[2]

  • Safety Margin: The Protective Index (PI = TD50/ED50) is the critical differentiator.[2] With a PI > 30, these derivatives avoid the narrow therapeutic window that complicates clinical dosing of Phenytoin and Carbamazepine.[2]

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these standardized protocols.

Synthesis of 4-Phenylpiperazin-1-amine Scaffold

This protocol yields the hydrazine precursor required for hydrazone library generation.[2]

  • Nitrosation: Dissolve 1-phenylpiperazine (10 mmol) in 50% HCl (20 mL). Cool to 0–5°C. Add NaNO2 (15 mmol) solution dropwise. Stir for 1 hour.

  • Extraction: Neutralize with Na2CO3, extract with dichloromethane (DCM), dry over MgSO4, and evaporate to obtain 1-nitroso-4-phenylpiperazine.

  • Reduction: Suspend the nitroso intermediate (10 mmol) in water (30 mL). Add Zinc dust (40 mmol) and glacial acetic acid (10 mL) dropwise at <10°C. Stir for 2 hours at room temperature.

  • Isolation: Filter excess Zinc.[2] Basify filtrate with 40% NaOH. Extract with ether.[2]

  • Purification: Recrystallize from ethanol to yield 1-amino-4-phenylpiperazine (m.p. ~85-87°C).

Pharmacological Screening (MES Test)

Objective: Determine the median effective dose (ED50) against electrically induced seizures.

  • Animals: Male albino mice (18–25 g). Group size n=6.

  • Preparation: Suspend test compounds in 0.5% methylcellulose/Tween 80.

  • Administration: Intraperitoneal (i.p.) injection at varying doses (e.g., 10, 30, 100, 300 mg/kg).[2]

  • Stimulation: 30 minutes post-dose, apply corneal electrodes.[2]

    • Parameters: 60 Hz alternating current, 50 mA, 0.2 s duration.[2]

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.[2]

  • Calculation: Calculate ED50 using probit analysis (Litchfield and Wilcoxon method).

Secondary Indication: Antimicrobial Activity

Beyond CNS activity, the hydrazone linkage confers significant antimicrobial properties, particularly against Mycobacterium tuberculosis.[2]

  • Target: Inhibition of mycolic acid biosynthesis (Enoyl-ACP reductase).[2]

  • Efficacy: Specific derivatives (e.g., N'-(substituted)-2-(4-phenylpiperazin-1-yl)acetohydrazide) have shown MIC values as low as 0.49 µM against M. tuberculosis H37Rv, comparable to Isoniazid under specific experimental conditions.[2]

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed / NIH [Link][2]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Source: PubMed [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Source: Frontiers in Pharmacology [Link]

  • Biological Activities of Hydrazone Derivatives: A Review. Source: PMC / NIH [Link][2]

  • 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone Ligations. Source: PMC / NIH [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible management and disposal of reagents like 4-Phenylpiperazin-1-amine are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a procedural framework grounded in chemical principles to ensure this hazardous compound is managed with the expertise and foresight it demands. The procedures outlined are based on the known hazards of structurally analogous compounds, such as 1-phenylpiperazine, and established best practices for chemical waste management.

Part 1: Hazard Profile of 4-Phenylpiperazin-1-amine

Inferred Hazards based on Structural Analogs:

  • Acute Toxicity: Phenylpiperazine derivatives are known to be toxic if swallowed and can be fatal if they come into contact with the skin.[1][2][3] This high level of toxicity necessitates the use of extensive personal protective equipment (PPE) and mandates that the compound be treated as a significant health hazard.

  • Corrosivity: The presence of the amine functional group contributes to the compound's basicity, rendering it corrosive. It is expected to cause severe skin burns and serious eye damage upon contact.[1][2] This corrosive nature dictates the choice of appropriate containers and handling procedures to prevent breaches of containment.

  • Reactivity and Incompatibility: This compound is incompatible with strong oxidizing agents.[4] Mixing with incompatible materials, such as certain acids or oxidizers, can lead to vigorous and potentially dangerous reactions.[5] Therefore, strict segregation from other waste streams is not merely a suggestion but a critical safety measure.[6][7]

  • Environmental Hazard: Chemical waste of this nature must not be released into the environment through drains or general refuse.[1][8][9] Such compounds can be harmful to aquatic life and persist in the environment.[10]

Table 1: GHS Hazard Classifications for Structurally Similar Compounds (e.g., 1-Phenylpiperazine)

Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[1][2]
Acute Toxicity, DermalH310Fatal in contact with skin[1][2]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][2]
Flammable LiquidsCategory 4Combustible liquid[4]

Part 2: The Core Principles of Disposal

Before detailing the step-by-step protocol, it is essential to internalize the foundational principles that govern the handling of hazardous chemical waste. These principles create a self-validating system of safety.

  • Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design. Use only the amount of 4-Phenylpiperazin-1-amine necessary for your work to minimize the volume of waste generated.

  • Segregation is Non-Negotiable: Never mix 4-Phenylpiperazin-1-amine waste with other chemical waste streams unless you can confirm their compatibility.[7] It should be collected in its own dedicated, properly labeled waste container.[6] This prevents unforeseen chemical reactions and simplifies the disposal process for your institution's environmental health and safety (EHS) office.

  • Containment Integrity: The waste container is your primary line of defense. It must be in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and always kept tightly sealed when not in use.[11][12] This prevents the release of vapors and protects against spills.

  • Clear and Accurate Labeling: Every waste container must be accurately labeled the moment the first drop of waste is added. This is a cornerstone of regulatory compliance and laboratory safety. The label should clearly state "Hazardous Waste," list all chemical constituents, and display the appropriate hazard pictograms.[11]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 4-Phenylpiperazin-1-amine from the point of generation to its final collection.

Step 1: Immediate Waste Containment at the Point of Generation
  • Objective: To safely collect all waste materials, including pure compound, solutions, and contaminated items, into a designated and appropriate primary container.

  • Procedure:

    • Designate a specific, compatible waste container before you begin your experiment. The original reagent bottle is often a suitable choice for unused or leftover material.[12] For solutions, use a clean, empty container made of a compatible material.

    • Place this container in a stable secondary containment bin within the chemical fume hood where the work is being performed. This minimizes the risk of spills and vapor exposure.

    • Collect all waste streams containing 4-Phenylpiperazin-1-amine, including reaction mother liquors and rinsates from glassware, directly into this container.

    • Solid waste, such as contaminated gloves, weighing paper, or pipette tips, should be collected separately in a clearly labeled, sealed plastic bag designated for this waste stream.[13]

    • Keep the waste container tightly capped at all times, except when you are actively adding waste to it.[12][14]

Step 2: Labeling the Hazardous Waste Container
  • Objective: To ensure the container is clearly and accurately identified in compliance with institutional and federal regulations.

  • Procedure:

    • Affix your institution's official hazardous waste tag to the container.

    • Write legibly:

      • The full chemical name: "4-Phenylpiperazin-1-amine".

      • If in a solution, list all components with their approximate percentages.

      • Mark the appropriate hazard boxes (e.g., Toxic, Corrosive).

    • Indicate the date you first added waste to the container (the "accumulation start date").[13]

Step 3: Segregated Accumulation and Storage
  • Objective: To store the sealed waste container safely until it is ready for collection.

  • Procedure:

    • Once your experiment is complete, ensure the waste container cap is securely tightened.

    • Wipe the exterior of the container with a suitable solvent to remove any external contamination.

    • Store the container in your laboratory's designated hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or direct sunlight.[6][15]

    • Crucially, ensure the container is stored with other organic amine wastes and segregated from incompatible materials, especially strong acids and oxidizing agents.[5]

Step 4: Arranging for Professional Disposal
  • Objective: To transfer the waste to trained professionals for final disposal in accordance with regulations.

  • Procedure:

    • Do not allow hazardous waste to accumulate in the lab. It is required to be removed from the laboratory within twelve months of the accumulation start date.[16]

    • Once the container is approximately 90% full, or well before the regulatory time limit, submit a chemical waste pickup request to your institution's EHS department.[11][13]

    • Follow your institution's specific procedures for the pickup request, which is often done through an online system.[12][17]

    • Never pour 4-Phenylpiperazin-1-amine waste down the drain or place it in the regular trash.[11][14]

Part 4: Emergency Spill Procedures

Preparedness for accidental spills is an integral part of the disposal plan.

  • Containment: In the event of a small spill within a fume hood, absorb the material with a compatible absorbent material (e.g., Chemizorb® or vermiculite). Do not use combustible materials like paper towels on undiluted liquid.

  • Collection: Carefully collect the absorbent material and contaminated items using spark-proof tools and place them into a suitable, sealable container for disposal.[8]

  • Disposal: Label the container as hazardous waste, detailing the spilled chemical and the absorbent used. Arrange for pickup via your EHS office.

  • Large Spills: For any spill outside of a fume hood or one that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.[1]

Part 5: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Phenylpiperazin-1-amine waste.

DisposalWorkflow cluster_generation Point of Generation (Fume Hood) cluster_storage Laboratory Accumulation cluster_disposal Final Disposal start Experiment Generates 4-Phenylpiperazin-1-amine Waste contain Contain Waste in Designated, Compatible Container start->contain Immediately label_waste Label Container with Contents & Hazards contain->label_waste Immediately store Store Sealed Container in Designated Waste Area label_waste->store End of Experiment segregate Segregate from Incompatibles (Acids, Oxidizers) store->segregate is_full Container >90% Full OR Approaching Time Limit? segregate->is_full request Submit Pickup Request to EHS Office ehs EHS Professional Collection request->ehs is_full->segregate No, Continue Storage is_full->request Yes

Caption: Disposal workflow for 4-Phenylpiperazin-1-amine waste.

References

  • 1-Phenylpiperazine | C10H14N2 | CID 7096 . PubChem. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. Retrieved from [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Retrieved from [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]

  • Newton, D. W. (2009). Drug Incompatibility Chemistry. American Journal of Health-System Pharmacy.
  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]

  • Islam, M. S., et al. (2014). Treatment of amine wastes generated in industrial processes.
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples . Pharmaguideline. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Retrieved from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. Retrieved from [Link]

  • Chemical Waste . The University of Texas at Austin - Environmental Health & Safety (EHS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpiperazin-1-amine
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.